Rilmenidine
Description
Properties
IUPAC Name |
N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10/h7-9H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXADFVORZEARL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NC3=NCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045194 | |
| Record name | Rilmenidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54187-04-1 | |
| Record name | Rilmenidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54187-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rilmenidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054187041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rilmenidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11738 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rilmenidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(dicyclopropylmethyl)-4,5-dihydrooxazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RILMENIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P67IM25ID8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pharmacological Profile of Rilmenidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilmenidine is a second-generation centrally-acting antihypertensive agent belonging to the oxazoline class of compounds.[1][2] It exerts its blood pressure-lowering effects primarily through its interaction with I1-imidazoline receptors, demonstrating a significant degree of selectivity for these receptors over α2-adrenoceptors.[1][3][4] This selectivity profile is thought to contribute to its favorable side-effect profile compared to older centrally-acting antihypertensives like clonidine, with a reduced incidence of sedation and dry mouth. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, functional activity, in vivo cardiovascular effects, and the underlying signaling pathways.
Core Pharmacological Attributes
This compound's primary mechanism of action involves the stimulation of I1-imidazoline receptors in the rostral ventrolateral medulla (RVLM) of the brainstem. This action leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a subsequent lowering of arterial blood pressure. While this compound also binds to α2-adrenergic receptors, its higher affinity for I1-imidazoline receptors is a key distinguishing feature.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the binding affinity and functional potency of this compound at its primary targets.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| I₁-imidazoline | [³H]-Clonidine | Human medullary nucleus reticularis lateralis | 15 | |
| I₁-imidazoline | [³H]-Idazoxan | Rabbit brain | 33 | |
| α₂-adrenergic | [³H]-Rauwolscine | Rabbit brain | 182 | |
| α₂A-adrenergic | [³H]-MK-912 | Human recombinant | 1585 | |
| α₂B-adrenergic | [³H]-MK-912 | Human recombinant | 1738 | |
| α₂C-adrenergic | [³H]-MK-912 | Human recombinant | 4677 |
Table 2: Functional Activity of this compound
| Assay | Receptor | Tissue/Cell Line | Parameter | Value | Reference |
| Contraction | α₂A-adrenoceptor | Dog saphenous vein | pEC₅₀ | 5.83 | |
| Intrinsic Activity (vs. Noradrenaline) | α₂A-adrenoceptor | Dog saphenous vein | - | 0.70 |
Table 3: In Vivo Cardiovascular Effects of this compound in Spontaneously Hypertensive Rats (SHR)
| Route of Administration | Dose | Change in Mean Arterial Pressure (mmHg) | Time Point | Reference |
| Oral gavage | 3 mg/kg | ↓ ~25 | 4-12 h | |
| Oral gavage | 10 mg/kg | ↓ ~40 | 4-12 h | |
| Intravenous | 0.3 mg/kg | ↓ ~15 | Post-initial pressor effect | |
| Intravenous | 1.2 mg/kg | ↓ ~30 | Post-initial pressor effect | |
| Intravenous | 3 mg/kg | ↓ ~40 | Post-initial pressor effect | |
| Chronic (drinking water) | 2 mg/kg/day | ↓ 7.2 ± 1.7 | 2 weeks |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological findings. The following sections outline the protocols for key experiments used to characterize this compound.
Radioligand Binding Assay for I₁-Imidazoline Receptors
Objective: To determine the binding affinity (Kᵢ) of this compound for I₁-imidazoline receptors.
Materials:
-
Radioligand: [³H]-Clonidine (Specific Activity: ~20-60 Ci/mmol)
-
Tissue: Rat brainstem (medulla oblongata) or kidney cortex homogenates.
-
Non-specific binding determination: 10 µM Clonidine or 10 µM Idazoxan.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Liquid scintillation counter, filtration manifold.
Procedure:
-
Membrane Preparation: Homogenize dissected brainstem tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the crude membrane fraction. Wash the pellet by resuspension and recentrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 0.2-0.5 mg/mL.
-
Binding Assay: In a final volume of 250 µL, incubate 50-100 µg of membrane protein with varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) and a fixed concentration of [³H]-clonidine (e.g., 1-5 nM). To distinguish I₁-imidazoline sites from α₂-adrenoceptors, a masking agent such as 10 µM adrenaline can be included to saturate the α₂ sites.
-
Incubation: Incubate at 25°C for 45-60 minutes.
-
Termination: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethylenimine.
-
Washing: Wash the filters rapidly with 3 x 4 mL of ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze competition binding data using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
[³⁵S]GTPγS Functional Assay for α₂-Adrenergic Receptors
Objective: To determine the functional agonist activity (EC₅₀ and Eₘₐₓ) of this compound at α₂-adrenergic receptors.
Materials:
-
Radioligand: [³⁵S]GTPγS (Specific Activity: >1000 Ci/mmol)
-
Cell Membranes: Membranes from cells stably expressing the human α₂A-adrenergic receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: 10 µM final concentration.
-
Instrumentation: Liquid scintillation counter, filtration manifold.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a final volume of 100 µL, combine cell membranes (10-20 µg protein), GDP, and varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM to initiate the binding reaction.
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the filter-bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of this compound. Use non-linear regression to determine the EC₅₀ (concentration producing 50% of the maximal response) and Eₘₐₓ (maximal effect).
In Vivo Blood Pressure Measurement in Conscious, Freely Moving Rats
Objective: To assess the dose-dependent effects of this compound on mean arterial pressure (MAP) and heart rate (HR) in conscious spontaneously hypertensive rats (SHR).
Materials:
-
Animals: Adult male Spontaneously Hypertensive Rats (SHR).
-
Instrumentation: Radiotelemetry system for blood pressure monitoring (e.g., Data Sciences International).
-
Surgical Instruments: Standard surgical pack for sterile rodent surgery.
-
Anesthetics and Analgesics: As per approved institutional animal care and use committee protocols.
Procedure:
-
Transmitter Implantation: Anesthetize the rat. Under aseptic surgical conditions, make a midline abdominal incision. Isolate the abdominal aorta and insert the telemetry catheter, advancing it cranially. Place the body of the transmitter in the peritoneal cavity. Suture the abdominal wall and close the skin incision.
-
Recovery: Allow the animals to recover for at least 7-10 days post-surgery. House the rats individually in their home cages placed on the telemetry receivers.
-
Acclimatization and Baseline Recording: Acclimatize the rats to the experimental setup for at least 24-48 hours. Record baseline blood pressure and heart rate continuously for a 24-hour period to establish a stable baseline.
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage or intravenous injection) at various doses.
-
Data Acquisition: Continuously record blood pressure and heart rate for a predetermined period following drug administration (e.g., 24 hours).
-
Data Analysis: Analyze the telemetry data to determine the time course and magnitude of the changes in MAP and HR for each dose of this compound. Calculate the mean change from baseline for specific time intervals.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by this compound.
I₁-Imidazoline Receptor Signaling Pathway
Activation of I₁-imidazoline receptors by this compound is believed to involve the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.
α₂-Adrenergic Receptor Signaling Pathway
This compound's interaction with α₂-adrenergic receptors involves the canonical Gᵢ-protein coupled pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Conclusion
This compound is an oxazoline antihypertensive agent with a distinct pharmacological profile characterized by its high selectivity for I₁-imidazoline receptors over α₂-adrenergic receptors. This selectivity is evident from both binding affinity and functional assay data. In vivo studies in hypertensive animal models have consistently demonstrated its efficacy in lowering blood pressure in a dose-dependent manner. The signaling pathways associated with its receptor targets involve the MAPK/ERK cascade for I₁-imidazoline receptors and the inhibition of adenylyl cyclase via Gᵢ-protein coupling for α₂-adrenergic receptors. This comprehensive pharmacological profile underscores the rationale for its clinical use in the management of hypertension and provides a foundation for further research into the therapeutic potential of I₁-imidazoline receptor agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. I1 imidazoline agonists. General clinical pharmacology of imidazoline receptors: implications for the treatment of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinctive features of this compound possibly related to its selectivity for imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Second-Generation Antihypertensive: A Technical Chronicle of Rilmenidine's Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilmenidine is a second-generation centrally acting antihypertensive agent, distinguished by its selective affinity for imidazoline I1 receptors over α2-adrenergic receptors. This selectivity profile confers a significant clinical advantage, namely a reduced incidence of the sedative and siccative side effects commonly associated with first-generation agents like clonidine. This technical guide provides an in-depth exploration of the discovery, history, and pharmacological characterization of this compound, with a focus on the experimental evidence that established its clinical utility.
The Discovery and Historical Context of this compound
Developed by the French pharmaceutical company Servier, this compound emerged from a research initiative aimed at creating a central antihypertensive with a better therapeutic window than existing treatments. Marketed under brand names such as Hyperium®, Albarel®, and Tenaxum®, its development was a pivotal step in the evolution of centrally acting antihypertensives.[1] The core innovation behind this compound was the recognition of imidazoline receptors as a distinct pharmacological target for blood pressure regulation.[2] This discovery paved the way for the development of agents with greater selectivity for these receptors, thereby minimizing the side effects associated with the stimulation of α2-adrenergic receptors.
Mechanism of Action: A Dual Central and Peripheral Effect
This compound exerts its antihypertensive effects through a dual mechanism of action, targeting both central and peripheral sites.
Central Action
At the core of its function, this compound is an agonist for I1-imidazoline receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem.[1] This region is a critical hub for the regulation of sympathetic nervous system outflow. By stimulating these I1 receptors, this compound reduces sympathetic tone, leading to a decrease in peripheral vascular resistance and a subsequent lowering of blood pressure.[1]
Peripheral Action
In addition to its central effects, this compound also acts on I1-imidazoline receptors in the kidneys. This peripheral action inhibits the Na+/H+ antiport in the proximal convoluted tubules, which in turn reduces sodium and water retention.[2] This diuretic-like effect contributes to its overall antihypertensive efficacy.
Signaling Pathway
The binding of this compound to the I1-imidazoline receptor is thought to trigger a signaling cascade that is distinct from the G-protein coupled pathways of α2-adrenergic receptors. Evidence suggests the involvement of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of the second messenger diacylglycerol (DAG). This pathway ultimately results in the inhibition of sympathetic nerve activity. While this compound has a significantly lower affinity for α2-adrenergic receptors compared to imidazoline receptors, some downstream interaction and activation of these receptors may still contribute to its overall effect.
Key Experimental Evidence
The clinical profile of this compound has been established through a series of rigorous preclinical and clinical investigations.
Preclinical Studies in Animal Models
Experimental Protocol: Studies in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of essential hypertension.
-
Drug Administration: this compound was administered via various routes, including oral gavage and intraperitoneal injection, at a range of doses to establish a dose-response relationship.
-
Blood Pressure Measurement: Blood pressure was typically measured using the tail-cuff method in conscious rats or via intra-arterial catheters in anesthetized animals for more direct and continuous monitoring.
-
Protocol:
-
Rats were acclimatized to the experimental conditions to minimize stress-induced blood pressure fluctuations.
-
Baseline blood pressure and heart rate were recorded.
-
This compound or a vehicle control was administered.
-
Blood pressure and heart rate were monitored at regular intervals post-administration to determine the onset, magnitude, and duration of the antihypertensive effect.
-
These studies demonstrated that this compound effectively lowers blood pressure in a dose-dependent manner in the SHR model.
Clinical Trials in Hypertensive Patients
A number of double-blind, randomized controlled trials have been conducted to evaluate the efficacy and safety of this compound in patients with mild to moderate essential hypertension.
General Clinical Trial Protocol:
-
Patient Population: Patients with a diagnosis of mild to moderate essential hypertension, typically with a diastolic blood pressure between 95 and 115 mmHg.
-
Study Design: Multicenter, double-blind, randomized, placebo- or active-controlled trials.
-
Washout Period: A placebo run-in period of several weeks was often employed to establish a stable baseline blood pressure and to exclude placebo responders.
-
Treatment: Patients were randomized to receive this compound (typically 1-2 mg/day) or a comparator (placebo, clonidine, hydrochlorothiazide, atenolol, etc.) for a specified duration.
-
Blood Pressure Measurement: Supine and erect blood pressure and heart rate were measured at regular intervals throughout the study.
-
Safety Assessments: Adverse events were systematically recorded, and laboratory parameters were monitored.
Quantitative Data from Key Clinical Trials:
Table 1: this compound vs. Placebo in Mild to Moderate Hypertension
| Parameter | This compound (1-2 mg/day) | Placebo | p-value |
| Blood Pressure Normalization Rate | 61% | 23% | <0.001 |
| Mean Reduction in Systolic BP (mmHg) | Significant reduction | - | - |
| Mean Reduction in Diastolic BP (mmHg) | Significant reduction | - | - |
Table 2: this compound vs. Clonidine in Hypertensive Patients
| Parameter | This compound (1-2 mg/day) | Clonidine (0.15-0.30 mg/day) | p-value |
| Mean Decrease in Supine Systolic BP (mmHg) | 19 | 19 | NS |
| Mean Decrease in Supine Diastolic BP (mmHg) | 12 | 12 | NS |
| Blood Pressure Normalization Rate | 57% | 56% | NS |
| Withdrawal due to Severe Side Effects | 0% | 10% | <0.01 |
Table 3: this compound vs. Hydrochlorothiazide in Elderly Hypertensive Patients
| Parameter | This compound (1-2 mg/day) | Hydrochlorothiazide (25-50 mg/day) |
| Baseline Supine SBP/DBP (mmHg) | 167/101 | 172/101 |
| Supine SBP/DBP at 8 weeks (mmHg) | 154/89 | 155/87 |
Table 4: this compound vs. Atenolol in Mild to Moderate Hypertension
| Parameter | This compound (1 mg/day) | Atenolol (50 mg/day) |
| Baseline SBP/DBP (mmHg) | 162/99 | 165/100 |
| Mean SBP/DBP Decrease at 8 weeks (mmHg) | -18/-13 | -21/-15 |
| Blood Pressure Normalization Rate at 8 weeks | 66% | 65% |
The Drug Development Workflow
The development of this compound followed a logical progression from preclinical research to extensive clinical evaluation.
Experimental Protocols in Detail
Imidazoline Receptor Binding Assay
Objective: To determine the binding affinity and selectivity of this compound for imidazoline I1 receptors versus α2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Brain tissue, particularly from the rostral ventrolateral medulla, is homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Radioligand: A radiolabeled ligand with known affinity for the target receptors (e.g., [3H]clonidine or a more specific I1 ligand) is used.
-
Competitive Binding Assay:
-
A constant concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters (representing the bound ligand) is measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the binding affinity (Ki) of this compound for the receptor. By performing these assays for both I1 and α2 receptors, the selectivity of this compound can be quantified.
Conclusion
This compound represents a significant advancement in the pharmacological management of hypertension. Its development as a second-generation central antihypertensive agent was driven by a deeper understanding of the role of imidazoline receptors in blood pressure regulation. The extensive body of preclinical and clinical evidence demonstrates its efficacy, which is comparable to that of other first-line antihypertensive agents, but with a more favorable side-effect profile. This improved tolerability, a direct result of its selective action on I1-imidazoline receptors, makes this compound a valuable therapeutic option for a broad range of hypertensive patients.
References
Rilmenidine's Role in Signaling Pathways and Sympathetic Tone Reduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rilmenidine is a second-generation centrally acting antihypertensive agent that effectively lowers blood pressure by reducing sympathetic tone. Its mechanism of action is primarily attributed to its high affinity for I1-imidazoline receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem, with a lower affinity for α2-adrenergic receptors. This selective action at I1-imidazoline receptors is thought to be responsible for its favorable side-effect profile compared to older centrally acting antihypertensives, such as clonidine, which exhibit more pronounced α2-adrenergic activity. This guide provides an in-depth technical overview of the signaling pathways modulated by this compound, its impact on sympathetic nervous system activity, and detailed methodologies for key experimental investigations.
Core Mechanism of Action
This compound's primary pharmacological effect is the reduction of sympathetic outflow from the central nervous system. This is achieved through its action on specific receptors in the brainstem, leading to a decrease in peripheral vascular resistance and a subsequent lowering of arterial blood pressure.
Primary Target: I1-Imidazoline Receptors
The principal mechanism of action for this compound is agonism at I1-imidazoline receptors.[1] These receptors are concentrated in the RVLM, a critical region for the tonic and reflex control of the sympathetic nervous system.[2][3][4] Activation of I1-imidazoline receptors in the RVLM by this compound leads to an inhibition of sympathoexcitatory neurons, resulting in a global reduction of sympathetic tone.[5] this compound exhibits a significantly higher selectivity for I1-imidazoline receptors over α2-adrenergic receptors, which is a key factor in its clinical profile.
Secondary Target: α2-Adrenergic Receptors
While this compound has a lower affinity for α2-adrenergic receptors compared to I1-imidazoline receptors, it still possesses some activity at these sites. α2-adrenergic receptors are also present in the brainstem and on presynaptic sympathetic nerve terminals. Their activation contributes to the inhibition of norepinephrine release, further reducing sympathetic activity. However, the α2-adrenergic effects of this compound are less pronounced than those of first-generation centrally acting antihypertensives, leading to a lower incidence of side effects like sedation and dry mouth.
Signaling Pathways Modulated by this compound
This compound's interaction with its target receptors initiates intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and neurotransmitter release.
I1-Imidazoline Receptor Signaling
The I1-imidazoline receptor signaling pathway is distinct from the classical adrenoceptor pathways. A key protein implicated in this pathway is Nischarin (also known as Imidazoline Receptor Antisera-Selective protein, IRAS).
Activation of the I1-imidazoline receptor by this compound is proposed to involve the following steps:
-
Receptor Binding: this compound binds to the I1-imidazoline receptor, which is associated with Nischarin.
-
Enzyme Activation: This binding event is thought to activate phosphatidylcholine-specific phospholipase C (PC-PLC).
-
Second Messenger Production: PC-PLC catalyzes the hydrolysis of phosphatidylcholine to produce diacylglycerol (DAG), a key second messenger.
-
Downstream Kinase Activation: DAG, in turn, activates downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2). The activation of the MAPK/ERK pathway is a recognized downstream effect of I1-receptor activation.
α2-Adrenergic Receptor Signaling
The α2-adrenergic receptor signaling pathway is a well-characterized G-protein coupled receptor (GPCR) cascade.
-
Receptor Binding: this compound binds to the α2-adrenergic receptor.
-
G-Protein Coupling: The receptor couples to inhibitory G-proteins (Gi/o).
-
Adenylyl Cyclase Inhibition: The activated Gi/o protein inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
-
Reduced Neuronal Excitability: Lowered cAMP levels result in reduced activation of protein kinase A (PKA) and downstream effectors, leading to hyperpolarization and reduced neurotransmitter release from presynaptic terminals.
References
- 1. I1 imidazoline agonists. General clinical pharmacology of imidazoline receptors: implications for the treatment of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative importance of rostral ventrolateral medulla in sympathoinhibitory action of this compound in conscious and anesthetized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound lowers arterial pressure via imidazole receptors in brainstem C1 area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. I1 imidazoline receptors in cardiovascular regulation: the place of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for the involvement of imidazoline receptors in the central hypotensive effect of this compound in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Central Antihypertensive Mechanism: Primary Protein Targets of Rilmenidine in the Brainstem
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary protein targets of the antihypertensive agent rilmenidine within the brainstem. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the molecular interactions and signaling pathways that underpin this compound's therapeutic effects. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying biological processes.
Introduction: this compound's Central Mechanism of Action
This compound is a second-generation centrally acting antihypertensive drug that exerts its effects primarily through the modulation of sympathetic outflow from the brainstem.[1][2] Its mechanism of action is distinguished from older antihypertensive agents by its preferential affinity for I1-imidazoline receptors over α2-adrenergic receptors, leading to a favorable side-effect profile, particularly with regard to sedation and dry mouth.[1][3][4] The primary site of action for this compound's antihypertensive effect is the rostral ventrolateral medulla (RVLM), a critical area in the brainstem for the regulation of cardiovascular function.
Primary Protein Targets in the Brainstem
This compound's therapeutic efficacy is rooted in its interaction with two key protein targets in the brainstem:
-
I1-Imidazoline Receptors (I1R): These are the principal targets for this compound's antihypertensive action. Located in the plasma membrane, I1 receptors are highly expressed in the RVLM. This compound acts as an agonist at these receptors, and its binding initiates a signaling cascade that results in a reduction of sympathetic nervous system activity. This sympathoinhibition leads to a decrease in total peripheral resistance and a subsequent lowering of blood pressure.
-
α2-Adrenergic Receptors (α2-AR): this compound also binds to α2-adrenergic receptors, though with a significantly lower affinity compared to I1-imidazoline receptors. While activation of central α2-adrenoceptors also contributes to a reduction in sympathetic outflow, this interaction is also associated with the sedative side effects of many centrally acting antihypertensives. The higher selectivity of this compound for I1-imidazoline receptors is a key factor in its improved tolerability profile.
Quantitative Analysis of this compound's Binding Affinity
The selectivity of this compound for I1-imidazoline receptors over α2-adrenergic receptors has been quantified in numerous radioligand binding studies. The following table summarizes the binding affinity data (Ki or pKi values) of this compound for its primary targets.
| Target Receptor | Species/Tissue | Radioligand | Binding Affinity (Ki/pKi) | Selectivity Ratio (α2/I1) | Reference |
| Imidazoline Sites | Bovine RVL | [3H]p-aminoclonidine | High Affinity | ~30-fold over α2-adrenergic sites | |
| α2-Adrenergic Sites | Bovine RVL | [3H]p-aminoclonidine | Lower Affinity | - | |
| Human α2A-Adrenoceptor | Recombinant | [3H]-MK-912 | pKi: 5.80 | - | |
| Human α2B-Adrenoceptor | Recombinant | [3H]-MK-912 | pKi: 5.76 | - | |
| Human α2C-Adrenoceptor | Recombinant | [3H]-MK-912 | pKi: 5.33 | - | |
| Imidazoline Receptors | Rabbit Renal Proximal Tubule | 3H-RX 781094 | Higher affinity than clonidine and guanfacine | - | |
| α2-Adrenergic Receptors | Rabbit Renal Proximal Tubule | 3H-rauwolscine | Lower affinity than clonidine and guanfacine | - | |
| Medullary IPR | Human Brain | [3H]Clonidine | High Selectivity | 2.5 times more selective than clonidine | |
| Cortical α-adrenoceptors | Human Brain | [3H]Clonidine | Lower Selectivity | - |
Experimental Protocols
The characterization of this compound's binding to its protein targets relies heavily on radioligand binding assays. Below is a detailed methodology for a competitive radioligand binding assay, synthesized from principles and components described in the literature.
Radioligand Competition Binding Assay for this compound
Objective: To determine the binding affinity (Ki) of this compound for I1-imidazoline and α2-adrenergic receptors in brainstem tissue.
Materials:
-
Tissue: Bovine rostral ventrolateral medulla (RVLM) or other brainstem tissue expressing the target receptors.
-
Radioligand for I1-Imidazoline Receptors: [3H]p-aminoclonidine or a more selective I1 ligand if available.
-
Radioligand for α2-Adrenergic Receptors: [3H]rauwolscine or [3H]-MK-912.
-
Unlabeled Ligands: this compound, clonidine (for comparison), norepinephrine (for defining non-I1 binding), and a high concentration of an appropriate antagonist for defining non-specific binding (e.g., phentolamine or idazoxan).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filtration apparatus, liquid scintillation counter, and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Dissect the brainstem tissue (e.g., RVLM) on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or near its Kd).
-
A range of concentrations of the unlabeled competitor (this compound).
-
Membrane preparation (typically 50-100 µg of protein per well).
-
-
For total binding wells, no competitor is added.
-
For non-specific binding wells, a high concentration of a suitable antagonist is added.
-
To differentiate I1-imidazoline from α2-adrenergic binding when using a non-selective radioligand like [3H]p-aminoclonidine, a parallel set of competition assays can be performed in the presence of a high concentration of norepinephrine to saturate the α2-adrenergic receptors.
-
-
Incubation:
-
Incubate the plates at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Visualizations
This compound-Induced Signaling Pathway in the Brainstem
Activation of I1-imidazoline receptors in the RVLM by this compound triggers a signaling cascade that ultimately leads to a reduction in sympathetic outflow. While the complete pathway is still under investigation, key components have been identified. One proposed mechanism involves the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of the second messenger diacylglycerol (DAG). Another identified downstream effect is the inhibition of c-jun expression in the RVLM.
Caption: this compound signaling pathway in a brainstem neuron.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in the radioligand binding assay used to determine the affinity of this compound for its target receptors.
Caption: Workflow of a radioligand competition binding assay.
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. Update on this compound: clinical benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. I1 imidazoline agonists. General clinical pharmacology of imidazoline receptors: implications for the treatment of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
Rilmenidine's Impact on Cellular Aging and Longevity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rilmenidine, a well-established oral antihypertensive agent, is emerging as a promising candidate for geroprotective interventions. This technical guide synthesizes the current preclinical evidence detailing the molecular mechanisms through which this compound influences cellular aging and longevity pathways. Primarily acting as a caloric restriction mimetic (CRM), this compound extends lifespan and enhances healthspan in model organisms by engaging the I1-imidazoline receptor nish-1. This engagement triggers a cascade of downstream effects, notably the induction of autophagy and the activation of key longevity-associated transcription factors, including FOXO (DAF-16) and NRF1,2,3 (SKN-1). Notably, these effects are independent of AMPK signaling and are not additive with mTORC1 inhibition, suggesting a distinct yet convergent mechanism with established longevity pathways. Transcriptional analyses in mammalian models further substantiate its role as a CRM, revealing gene expression profiles in vital organs that mirror those observed under caloric restriction. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the intricate signaling networks involved in this compound's pro-longevity effects, offering a foundational resource for further research and development in the field of geroscience.
Introduction
The pursuit of pharmacological interventions that can slow the aging process and extend healthspan is a central focus of modern geroscience. Drug repurposing, the investigation of existing approved drugs for new therapeutic indications, offers an accelerated pathway for the development of anti-aging strategies due to well-established safety and pharmacokinetic profiles. This compound, an I1-imidazoline receptor agonist widely prescribed for the treatment of hypertension, has been identified through computational screening as a potential caloric restriction mimetic (CRM).[1][2] Caloric restriction is the most robust non-genetic intervention known to extend lifespan across a range of species.[3][4] This whitepaper consolidates the key preclinical findings on this compound's effects on cellular aging, providing a technical guide for researchers and drug development professionals.
Core Mechanism of Action: A Caloric Restriction Mimetic
This compound's pro-longevity effects are primarily attributed to its function as a caloric restriction mimetic. This is supported by several lines of evidence:
-
Transcriptional Similarity to Caloric Restriction: In mouse models, administration of this compound induces transcriptional changes in the liver and kidney that are similar to those observed under caloric restriction.[1]
-
Non-additivity with Genetic Models of Caloric Restriction: In the model organism Caenorhabditis elegans, this compound treatment does not further extend the lifespan of eat-2 mutants, a genetic model of caloric restriction. This suggests that this compound acts through the same or overlapping pathways as dietary restriction.
-
Engagement of Key Caloric Restriction-Associated Pathways: this compound's effects are mediated by signaling pathways known to be central to the benefits of caloric restriction, including the induction of autophagy and the activation of protective transcription factors.
Key Signaling Pathways
The pro-longevity effects of this compound are initiated by its binding to the I1-imidazoline receptor, identified in C. elegans as nish-1. Activation of nish-1 orchestrates a downstream signaling cascade that converges on critical longevity pathways.
The Central Role of the nish-1/I1-Imidazoline Receptor
The lifespan-extending and health-enhancing benefits of this compound in C. elegans are dependent on the presence of the nish-1 receptor. Deletion of the nish-1 gene abolishes the pro-longevity effects of this compound, and this effect is reinstated upon rescue of the receptor. This firmly establishes nish-1 as the primary target for this compound's geroprotective actions.
Induction of Autophagy
A crucial downstream effect of nish-1 activation by this compound is the induction of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins. This process is essential for maintaining cellular homeostasis and is a key mechanism through which caloric restriction exerts its beneficial effects. In C. elegans, this compound treatment leads to a dose-dependent increase in the formation of autophagosomes. The pro-longevity effects of this compound are abrogated when key autophagy genes are impaired, confirming the necessity of this pathway.
Activation of Longevity-Associated Transcription Factors
This compound-induced longevity requires the activation of two master regulatory transcription factors known to play a pivotal role in stress resistance and aging:
-
FOXO/DAF-16: The Forkhead box O (FOXO) transcription factor DAF-16 is a key downstream effector of the insulin/IGF-1 signaling pathway, a central regulator of lifespan in many species. This compound's lifespan-extending effects are dependent on functional DAF-16.
-
NRF1,2,3/SKN-1: The NRF2 transcription factor (SKN-1 in C. elegans) is a master regulator of the cellular antioxidant response. Activation of SKN-1 is also required for this compound-mediated longevity.
Independence from AMPK and Non-Additivity with mTORC1 Inhibition
Interestingly, this compound's mechanism of action diverges from some canonical longevity pathways:
-
AMPK-Independence: The AMP-activated protein kinase (AMPK) is a key energy sensor that is often activated by caloric restriction. However, this compound's pro-longevity effects are not dependent on AMPK signaling.
-
Non-Additivity with mTORC1 Inhibition: The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation, and its inhibition is a well-established mechanism for extending lifespan. This compound treatment does not further increase the lifespan of C. elegans with genetically reduced TORC1 function or those treated with the mTOR inhibitor rapamycin. This suggests that while this compound's effects converge with the mTOR pathway, they are not additive, implying a shared downstream mechanism.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Effects of this compound on Lifespan in C. elegans
| Treatment Group | Concentration (µM) | Mean Lifespan Extension (%) vs. Control | Key Findings | Reference(s) |
| Wild-type (WT) | 100 | Significant | Dose-dependent increase in lifespan | |
| Wild-type (WT) | 150 | Significant | Dose-dependent increase in lifespan | |
| Wild-type (WT) | 200 | ~19% | Optimal concentration for lifespan extension | |
| Wild-type (WT) | 300 | Significant | Lifespan extension observed | |
| Wild-type (WT) | 400 | Not significant | No further lifespan extension at higher concentrations | |
| Late-life Treatment (Day 12) | 200 | ~33% | Effective at extending lifespan even when initiated in older animals | |
| eat-2 (CR model) | 200 | No further extension | Acts as a caloric restriction mimetic | |
| nish-1 mutant | 200 | Abolished | Effects are mediated by the nish-1 receptor | |
| Reduced TORC1 function | 200 | No further extension | Not additive with mTORC1 inhibition | |
| Rapamycin co-treatment | 200 | No further extension | Not additive with mTORC1 inhibition | |
| aak-2 (AMPK mutant) | 200 | Additive extension | Lifespan extension is independent of AMPK |
Table 2: Effects of this compound on Healthspan and Cellular Stress Resistance in C. elegans
| Assay | Treatment | Outcome | Key Findings | Reference(s) |
| Thermotolerance (37°C) | 200 µM this compound | Increased survival | Improves resilience to heat stress | |
| Thermotolerance (37°C) | 200 µM this compound in nish-1 mutant | No improvement | Stress resilience is nish-1 dependent | |
| Autophagy (mCherry::LGG-1 puncta) | 100-300 µM this compound | Dose-dependent increase | Induces autophagy | |
| Polyglutamine (polyQ) Aggregate Attenuation | This compound | Reduced accumulation | May improve protein homeostasis |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the primary research. For detailed step-by-step protocols, readers are encouraged to consult the supplementary materials of the cited publications.
C. elegans Lifespan Assays
-
Strains: Wild-type N2 Bristol strain and various mutant strains including eat-2(ad1116), nish-1(ok1572), daf-15(m81/+), aak-2(gt33), daf-16(mgDf50), and skn-1(tm3411).
-
Drug Administration: this compound is dissolved in DMSO and added to nematode growth medium (NGM) agar plates seeded with UV-killed OP50 E. coli. Worms are transferred to these plates at the L4 larval stage or at specified adult ages.
-
Scoring: Survival is scored manually every other day. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.
-
Statistical Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.
Thermotolerance Assay
-
Procedure: Day 1 adult worms treated with this compound or vehicle control are subjected to heat stress at 37°C for a defined period (e.g., 3 hours).
-
Scoring: Survival is assessed after a recovery period at 20°C.
-
Statistical Analysis: The percentage of surviving worms is calculated, and statistical significance is determined using appropriate tests such as one-way ANOVA with post-hoc comparisons.
Autophagy Assay
-
Reporter Strain: A transgenic C. elegans strain expressing a mCherry::LGG-1 fusion protein is used. LGG-1 is the C. elegans ortholog of Atg8/LC3, a marker of autophagosomes.
-
Imaging: Worms are treated with various concentrations of this compound for a specified duration (e.g., 24 hours). The formation of fluorescent puncta (representing autophagosomes) in intestinal cells is visualized using fluorescence microscopy.
-
Quantification: The number of mCherry::LGG-1 puncta per cell or per defined area is quantified.
-
Statistical Analysis: Statistical significance of the differences in puncta number between treatment groups is determined using one-way ANOVA followed by a Tukey's post-hoc test.
Mammalian Transcriptional Analysis
-
Animal Model: Wild-type mice.
-
Drug Administration: this compound is administered to the mice (specific dosage and duration to be determined from full study text).
-
Tissue Collection: Liver and kidney tissues are collected.
-
RNA Sequencing: RNA is extracted from the tissues, and RNA-sequencing is performed to obtain the transcriptomic profiles.
-
Bioinformatic Analysis: Gene expression changes induced by this compound are compared to established gene expression signatures of caloric restriction using methods like Gene Set Enrichment Analysis (GSEA).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound Signaling Pathway for Longevity.
Caption: General Experimental Workflow.
Clinical Perspective and Future Directions
This compound's established safety profile as an oral antihypertensive medication makes it an attractive candidate for repurposing as a geroprotective agent. Side effects are generally rare and mild. However, current clinical data is primarily in the context of hypertension management in elderly populations. Long-term safety studies in normotensive individuals are lacking, and to date, no clinical trials have specifically investigated this compound for longevity or age-related diseases.
Future research should focus on:
-
Mammalian Longevity Studies: Rigorous, long-term studies in mammalian models are necessary to confirm the lifespan-extending effects observed in C. elegans.
-
Pharmacokinetics and Dosage for Geroprotection: Determining the optimal dosage of this compound for anti-aging purposes, which may differ from its antihypertensive dose, is crucial.
-
Clinical Trials in Humans: Well-designed clinical trials are needed to assess the safety and efficacy of long-term this compound administration in a non-hypertensive aging population, using biomarkers of aging as primary endpoints.
-
Exploring Downstream Effectors: Further research into the downstream targets of the nish-1 receptor and the interplay between autophagy, FOXO, and SKN-1 activation will provide a more complete understanding of this compound's mechanism of action.
Conclusion
The current body of preclinical evidence strongly suggests that this compound acts as a caloric restriction mimetic to promote longevity and healthspan in model organisms. Its mechanism of action, centered on the I1-imidazoline receptor nish-1 and the subsequent activation of autophagy and key stress-response transcription factors, presents a novel and compelling pathway for geroprotective intervention. While further research, particularly in mammalian models and eventually in human clinical trials, is required, this compound stands out as a promising and readily translatable candidate in the growing arsenal of potential anti-aging therapeutics. This technical guide provides a solid foundation for the scientific and drug development communities to build upon in the exploration of this compound's full potential in promoting healthy aging.
References
- 1. Hypertension drug yields anti-aging benefits in animal models [medicalnewstoday.com]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. Hypertension drug this compound can extend lifespan and slow aging [longevity.technology]
- 4. This compound extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1‐imidazoline receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Rilmenidine in Inducing Autophagy and Mitophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rilmenidine, a well-established antihypertensive drug, is emerging as a potent inducer of autophagy and mitophagy, the cellular processes responsible for the degradation and recycling of damaged cellular components and mitochondria, respectively. This guide provides an in-depth technical overview of the mechanisms of action, key signaling pathways, and experimental evidence supporting the role of this compound in these fundamental cellular maintenance processes. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways, this document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound in age-related diseases, neurodegeneration, and other conditions characterized by dysfunctional cellular clearance.
Introduction to this compound-Induced Autophagy and Mitophagy
This compound is a selective agonist for I1-imidazoline receptors, which is distinct from its activity on α2-adrenergic receptors traditionally associated with its antihypertensive effects.[1][2] Its ability to induce autophagy is of significant interest as this process is a key regulator of cellular homeostasis, and its decline is implicated in a wide range of diseases. This compound has been shown to promote the clearance of aggregate-prone proteins in models of Huntington's disease and amyotrophic lateral sclerosis (ALS), and to extend lifespan in preclinical models, highlighting its potential as a geroprotective agent.[1][3][4] A crucial aspect of this compound's mechanism is its ability to induce autophagy independently of the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth and metabolism. This mTOR-independent mechanism offers a potential therapeutic advantage, as chronic mTOR inhibition can have undesirable side effects.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on markers of autophagy and mitophagy, as well as relevant disease-related phenotypes.
Table 1: Effects of this compound on Autophagy Markers
| Model System | Treatment | Outcome Measure | Result | Reference |
| NSC-34 cells expressing mutant SOD1 (A4V) | 10 µM this compound for 18h | LC3-II protein levels (normalized to untreated) | ~1.45-fold increase (p<0.05) | |
| NSC-34 cells expressing mutant SOD1 (A4V) | 10 µM this compound for 18h | SQSTM1/p62 protein levels (normalized to untreated) | ~0.6-fold decrease (p<0.05) | |
| SOD1 G93A mice spinal cord (90 days) | This compound | LC3-II protein levels (normalized to vehicle) | Significant increase | |
| SOD1 G93A mice spinal cord (90 days) | This compound | SQSTM1/p62 protein levels (normalized to vehicle) | Significant decrease | |
| Wild-type mice muscle | This compound | LC3-II protein levels | Significant increase | |
| Primary neuronal culture | This compound | LC3-II protein levels | Increase |
Table 2: Effects of this compound on Mitophagy and Mitochondrial Markers
| Model System | Treatment | Outcome Measure | Result | Reference |
| SOD1 G93A mice spinal cord (90 days) | This compound | VDAC1 protein levels (normalized to vehicle) | Significant decrease | |
| SOD1 G93A mice motor neurons | This compound | TOMM20-positive mitochondrial content | ~50% depletion |
Table 3: Phenotypic Effects of this compound in Disease and Aging Models
| Model System | Treatment | Outcome Measure | Result | Reference |
| SOD1 G93A mice | This compound | Motor neuron number in lumbar spinal cord (at 90 days) | ~20% reduction (p<0.01) | |
| Huntington's disease mouse model (N171-82Q) | This compound | Grip strength | Improvement | |
| Huntington's disease mouse model (N171-82Q) | This compound | Soluble mutant huntingtin levels | Decrease | |
| Caenorhabditis elegans (wild-type) | 200 µM this compound | Mean lifespan | ~19% increase |
Signaling Pathways of this compound-Induced Autophagy
This compound initiates a signaling cascade that promotes autophagy through an mTOR-independent mechanism. The key components of this pathway are illustrated below.
I1-Imidazoline Receptor-Mediated Signaling
This compound's primary target for autophagy induction is the I1-imidazoline receptor, also known as Nischarin. In C. elegans, the ortholog is nish-1. Activation of this receptor leads to a decrease in cyclic AMP (cAMP) levels, which is a key step in initiating the downstream signaling cascade.
Downstream Transcription Factors in Longevity
In the context of aging, this compound's effects are mediated by conserved transcription factors that are also implicated in caloric restriction-mediated lifespan extension. These include DAF-16/FOXO and SKN-1/NRF, which regulate stress resistance and cellular maintenance pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess this compound-induced autophagy and mitophagy. These protocols are based on standard procedures and information extracted from relevant publications.
Western Blotting for Autophagy Markers (LC3-II and p62)
This protocol is for the detection and quantification of LC3-I to LC3-II conversion and p62 degradation, which are hallmarks of autophagic flux.
Methodology:
-
Sample Preparation:
-
For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For tissues, homogenize in lysis buffer on ice.
-
Centrifuge lysates to pellet debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates in Laemmli buffer at 95-100°C for 5 minutes.
-
Separate proteins on a 12-15% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Rabbit anti-LC3B (1:1000)
-
Mouse anti-p62/SQSTM1 (1:1000)
-
Mouse anti-β-actin (1:5000) as a loading control.
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize LC3-II and p62 levels to the loading control.
-
Immunofluorescence for LC3 Puncta
This method allows for the visualization and quantification of autophagosomes as punctate structures within cells.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips to 60-80% confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash again with PBS and permeabilize with 0.1% Triton X-100 or digitonin in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with primary antibody (e.g., rabbit anti-LC3B, 1:400) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:1000) for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Quantification:
-
Mount coverslips on slides with anti-fade mounting medium.
-
Visualize cells using a fluorescence or confocal microscope.
-
Quantify the number of LC3 puncta per cell using image analysis software.
-
Electron Microscopy for Autophagosome and Mitophagosome Visualization
Electron microscopy (EM) is the gold standard for unequivocal identification of autophagic structures.
Methodology:
-
Sample Fixation and Processing:
-
Fix cells or tissues in a solution containing glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer).
-
Post-fix with osmium tetroxide.
-
Dehydrate the samples through a graded series of ethanol.
-
Embed the samples in resin (e.g., Epon).
-
-
Ultrathin Sectioning and Staining:
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Mount sections on copper grids.
-
Stain with uranyl acetate and lead citrate to enhance contrast.
-
-
Imaging and Analysis:
-
Examine the sections using a transmission electron microscope.
-
Identify autophagosomes as double-membraned vesicles containing cytoplasmic material.
-
Identify mitophagosomes as autophagosomes specifically engulfing mitochondria.
-
Quantify the number and area of autophagic structures per cell or per cytoplasmic area.
-
Conclusion and Future Directions
This compound's ability to induce mTOR-independent autophagy and mitophagy presents a promising avenue for therapeutic intervention in a variety of diseases. The data summarized in this guide provide a strong foundation for its mechanism of action and preclinical efficacy. For drug development professionals, this compound offers a repurposed drug candidate with a well-established safety profile. For researchers, the detailed protocols and pathway diagrams provide a practical resource for further investigation into the nuanced roles of this compound-induced cellular clearance.
Future research should focus on elucidating the precise molecular interactions within the I1-imidazoline receptor signaling pathway and its crosstalk with other cellular processes. Further preclinical studies in a wider range of disease models are warranted to fully explore the therapeutic potential of this compound. Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into tangible benefits for patients.
References
- 1. The many faces of autophagy dysfunction in Huntington's disease: from mechanistic pathways to therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Status of Autophagy Enhancers in Metabolic Disorders and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates toxicity of polyglutamine expansions in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1-imidazoline receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Blueprint of a Caloric Restriction Mimetic: An In-depth Technical Guide to Rilmenidine's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for therapeutic interventions that replicate the health-extending benefits of caloric restriction (CR) has identified rilmenidine, a well-established antihypertensive drug, as a promising candidate. This technical guide provides a comprehensive examination of the molecular underpinnings of this compound's action as a CR mimetic. We dissect the signaling cascades initiated by its interaction with the I1-imidazoline receptor, explore the induction of mTOR-independent autophagy, and detail the downstream transcriptional programs that orchestrate its pro-longevity effects. This document synthesizes quantitative data from key studies, presents detailed experimental protocols, and visualizes the intricate molecular pathways, offering a foundational resource for researchers in the fields of aging, neurodegenerative diseases, and metabolic disorders.
Introduction: this compound as a Caloric Restriction Mimetic
Caloric restriction is the most robust non-genetic intervention known to extend lifespan and healthspan across a wide range of species. However, the practical application of CR in humans is fraught with challenges, including difficulty in adherence and potential side effects[1][2]. This has spurred the search for "caloric restriction mimetics" (CRMs), compounds that recapitulate the biochemical and physiological effects of CR without reducing caloric intake.
This compound, an agonist of the I1-imidazoline receptor, has emerged as a potent CRM[3][4][5]. Studies in the model organism Caenorhabditis elegans have demonstrated that this compound treatment extends lifespan, improves healthspan markers, and mimics the transcriptional signature of CR. These effects are conserved in mammals, with this compound inducing CR-like gene expression changes in the liver and kidneys of mice. This guide delves into the core molecular mechanisms that drive these beneficial effects.
The Core Signaling Pathway: From Receptor to Cellular Response
The pro-longevity effects of this compound are initiated by its binding to the I1-imidazoline receptor, a protein known as Nischarin (NISH-1 in C. elegans). This interaction triggers a signaling cascade that ultimately leads to the induction of autophagy and the activation of key transcription factors associated with stress resistance and longevity.
The I1-Imidazoline Receptor (Nish-1)
Nischarin is a large scaffolding protein with multiple domains that facilitate protein-protein interactions. While its role as the definitive I1-imidazoline receptor is still under investigation, studies have shown that the effects of this compound on lifespan and healthspan are dependent on the presence of functional NISH-1 in C. elegans. Knockdown of nish-1 abolishes the lifespan-extending effects of this compound, confirming its critical role in mediating the drug's action.
mTOR-Independent Autophagy
A central mechanism through which this compound mimics CR is the induction of autophagy, a cellular recycling process that degrades damaged organelles and misfolded proteins. Crucially, this compound induces autophagy through an mTOR-independent pathway. The mechanistic target of rapamycin (mTOR) is a key nutrient-sensing kinase that, when inhibited, potently induces autophagy. While CR is known to inhibit mTOR, this compound's ability to bypass this central regulator suggests a novel mechanism for autophagy induction. This mTOR-independent pathway is thought to involve the modulation of intracellular signaling molecules downstream of the I1-imidazoline receptor.
Key Transcription Factors: DAF-16/FOXO and SKN-1/NRF
The pro-longevity effects of this compound converge on the activation of two master transcriptional regulators: DAF-16, the C. elegans ortholog of the mammalian FOXO transcription factors, and SKN-1, the ortholog of the NRF (Nuclear factor erythroid 2-related factor) family. Both DAF-16 and SKN-1 are central to the lifespan-extending effects of CR and are known to regulate a wide array of genes involved in stress resistance, metabolism, and protein homeostasis. The longevity benefits of this compound are abrogated in C. elegans lacking functional daf-16 or skn-1, underscoring their essential role in the downstream effects of the drug.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
Table 1: Effect of this compound on Lifespan in C. elegans
| This compound Concentration | Mean Lifespan Extension (%) | Animal Stage at Treatment Start | Reference |
| 100 µM | Significant (exact % not specified) | Young Adult | |
| 200 µM | ~19% | Young Adult | |
| 200 µM | ~33% | Day 12 of Adulthood (Aged) | |
| 400 µM | Not significant | Young Adult |
Table 2: Molecular Effects of this compound Treatment
| Parameter | Organism/Tissue | Change Observed | Method | Reference |
| Autophagosome number (mCherry::LGG-1 puncta) | C. elegans intestine | Dose-dependent increase | Microscopy | |
| Polyglutamine (Q40::YFP) aggregates | C. elegans body wall muscle | Significant reduction | Microscopy | |
| Gene Expression | Mouse Liver and Kidney | Transcriptional changes similar to caloric restriction | RNA-seq | |
| DAF-16 and SKN-1 dependency | C. elegans | Lifespan extension abolished in null mutants | Lifespan Assay |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key molecular pathways and experimental workflows described in this guide.
This compound Signaling Pathway
Caption: this compound signaling cascade leading to longevity.
Experimental Workflow for C. elegans Lifespan Assay
Caption: Workflow for a typical C. elegans lifespan assay.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects.
C. elegans Lifespan Analysis
This protocol is adapted from the methods used in studies demonstrating this compound's effect on worm longevity.
-
Synchronization of C. elegans : Gravid adult N2 wild-type worms are bleached to isolate eggs. Eggs are allowed to hatch in M9 buffer without food to obtain a synchronized population of L1 larvae.
-
Plating and Treatment : Synchronized L1 larvae are plated onto Nematode Growth Medium (NGM) plates seeded with E. coli OP50 as a food source. This compound, dissolved in DMSO, is added to the surface of the NGM plates to achieve final concentrations of 100 µM, 200 µM, and 400 µM. Control plates receive an equivalent volume of DMSO.
-
Incubation and Maintenance : Plates are incubated at 20°C. To prevent progeny from confounding the results, worms are transferred to fresh plates every 2-3 days during their reproductive period.
-
Scoring : Starting from the first day of adulthood, worms are scored as live or dead every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Data Analysis : Survival curves are generated using the Kaplan-Meier method, and statistical significance between treated and control groups is determined using the log-rank (Mantel-Cox) test.
Autophagy Assessment in C. elegans
This protocol describes the quantification of autophagosomes using a fluorescent reporter strain.
-
Strain : A transgenic C. elegans strain expressing a Pnhx-2::mCherry::LGG-1 reporter is used. This reporter expresses a fusion protein of mCherry and LGG-1 (the C. elegans homolog of LC3) specifically in the intestine.
-
Treatment : Synchronized L1 larvae of the reporter strain are grown on NGM plates containing different concentrations of this compound or vehicle control.
-
Imaging : On day 2 of adulthood, worms are mounted on agarose pads and immobilized with a paralyzing agent (e.g., levamisole). Images of the posterior intestine are captured using a fluorescence microscope.
-
Quantification : The number of mCherry::LGG-1 puncta (representing autophagosomes) per intestinal cell is manually or automatically counted using image analysis software.
-
Statistical Analysis : The mean number of puncta per condition is calculated, and statistical significance is determined using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
Gene Expression Analysis in Mice by RNA-seq
This protocol outlines the general steps for analyzing transcriptomic changes in mice treated with this compound.
-
Animal Treatment : Young male mice (e.g., UM-HET3 strain) are fed a diet containing this compound or a control diet for a specified period (e.g., one month).
-
Tissue Collection and RNA Isolation : At the end of the treatment period, mice are euthanized, and liver and kidney tissues are rapidly dissected and flash-frozen in liquid nitrogen. Total RNA is isolated from the tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Library Preparation and Sequencing : RNA quality is assessed, and high-quality RNA is used for library preparation for next-generation sequencing (e.g., using the Illumina TruSeq RNA Sample Prep Kit). The prepared libraries are then sequenced on a high-throughput sequencing platform.
-
Data Analysis : Raw sequencing reads are processed to remove adapters and low-quality reads. The cleaned reads are then aligned to the mouse reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in the this compound-treated group compared to the control group. Gene Set Enrichment Analysis (GSEA) is then used to compare the this compound-induced gene expression signature with known signatures of caloric restriction and aging.
Western Blotting for Autophagy Markers
This protocol details the detection of autophagy markers by western blotting in C. elegans lysates.
-
Sample Preparation : Synchronized populations of C. elegans are collected and washed to remove bacteria. Worm pellets are then lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification : The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against autophagy markers such as LGG-1 and SQST-1 (the C. elegans homolog of p62). A primary antibody against a loading control (e.g., α-tubulin or β-actin) is also used to ensure equal protein loading.
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry : The intensity of the protein bands is quantified using image analysis software, and the levels of the autophagy markers are normalized to the loading control.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the classification of this compound as a caloric restriction mimetic. Its ability to extend lifespan and improve healthspan in a manner dependent on the I1-imidazoline receptor, mTOR-independent autophagy, and the transcription factors DAF-16/FOXO and SKN-1/NRF provides a solid molecular framework for its pro-longevity effects.
Future research should focus on several key areas:
-
Elucidating the complete downstream signaling cascade of the I1-imidazoline receptor : A detailed understanding of the immediate downstream effectors of NISH-1 will provide more precise targets for drug development.
-
Investigating the tissue-specific effects of this compound : Understanding how this compound's effects differ across various tissues will be crucial for its potential clinical applications in age-related diseases.
-
Conducting further preclinical and clinical studies : While the results from model organisms are promising, rigorous studies in mammals, including humans, are necessary to validate the pro-longevity and health-promoting effects of this compound.
The study of this compound offers a compelling avenue for the development of novel therapeutics that target the fundamental processes of aging. This guide provides a comprehensive resource for the scientific community to build upon this exciting area of research.
References
- 1. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1-imidazoline receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypertension drug could be repurposed to delay ageing, study finds | EurekAlert! [eurekalert.org]
- 5. This compound extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1‐imidazoline receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vivo Administration of Rilmenidine in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rilmenidine is a centrally acting antihypertensive agent belonging to the oxazoline class of compounds.[1] Its primary mechanism of action involves the selective agonism of imidazoline I1 receptors, distinguishing it from older α2-adrenergic agonists and resulting in a favorable side-effect profile.[1][2] this compound effectively lowers blood pressure by reducing sympathetic tone.[3][] Beyond its cardiovascular applications, recent research has highlighted its potential neuroprotective, anti-nociceptive, and pro-longevity effects, making it a compound of significant interest in various preclinical mouse models.
This document provides a detailed protocol for the in vivo administration of this compound in mice, summarizing quantitative data from key studies and outlining methodologies for common administration routes.
Mechanism of Action
This compound exerts its effects primarily by targeting imidazoline I1 receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem. Activation of these receptors reduces sympathetic outflow from the central nervous system, leading to a decrease in peripheral vascular resistance and a subsequent drop in blood pressure. This compound also exhibits a lower affinity for α2-adrenergic receptors, which contributes to its antihypertensive effect by inhibiting norepinephrine release. This greater selectivity for imidazoline receptors over α2-adrenoceptors is thought to account for its reduced sedative effects compared to drugs like clonidine. Additionally, this compound has been shown to induce MTOR-independent autophagy, a cellular process for clearing damaged proteins and organelles, which is implicated in its neuroprotective and anti-aging properties.
Data Presentation: Dosage and Administration Summary
The following tables summarize quantitative data on this compound administration in various mouse models.
Table 1: Intraperitoneal (i.p.) Administration of this compound in Mice
| Mouse Model | Dosage (mg/kg) | Vehicle | Key Findings | Reference(s) |
|---|---|---|---|---|
| Visceral & Thermal Pain | 0.25, 0.5, 1, 2, 4 | Saline | Dose-dependently inhibited acetic acid-induced writhing; increased response latency in hot plate test at 1 and 2 mg/kg. | |
| Huntington's Disease (N171-82Q) | Not specified, but prepared as 1 mg/mL | 0.15 M NaCl, 5% Tween-20, 5% PEG 400 | Improved motor coordination (rotarod performance) and tremors. | |
| Morphine Withdrawal | 1.5, 3 | Saline | Reduced naloxone-induced jumping at 3 mg/kg; increased piloerection and decreased diarrhea at both doses. |
| Neurogenic Hypertension (BPH/2J) | Acute administration | Not specified | Induced greater hypotensive and bradycardic responses in hypertensive mice compared to normotensive controls. | |
Table 2: Intravenous (i.v.) Administration of this compound in Mice
| Mouse Model | Dosage (µg/kg) | Vehicle | Key Findings | Reference(s) |
|---|
| Wild-type (Cardiovascular) | 100, 300, 1000 | Saline | Caused prolonged, dose-dependent hypotension and bradycardia. | |
Table 3: Oral Administration of this compound in Mice
| Mouse Model | Dosage (mg/kg/day) | Vehicle | Key Findings | Reference(s) |
|---|---|---|---|---|
| Neurogenic Hypertension (BPH/2J) | 1 - 12 (Chronic, 14 days) | Not specified | Minimal effect on 24-hour blood pressure in both hypertensive and normotensive strains. | |
| High-Fat Diet (Obesity) | Not specified (Chronic, 8 weeks) | Not specified | Reduced body weight and energy intake; decreased white adipose tissue cell size. |
| Aging (UM-HET3) | Not specified (1 month) | Not specified | Induced gene expression changes in liver and kidney similar to caloric restriction. | |
Experimental Protocols
A typical experimental workflow involves animal acclimatization, baseline measurements, randomization into treatment groups, drug administration, and subsequent behavioral or physiological assessment.
Drug Preparation and Formulation
Proper solubilization of this compound is critical for accurate dosing. The following protocol is adapted from a study on a Huntington's disease mouse model.
-
Materials: this compound hemifumarate, 200-proof ethanol, 0.15 M NaCl, Tween-20, Polyethylene glycol 400 (PEG 400), sterile microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Prepare a stock solution of this compound at 10 mg/mL in 20% ethanol in saline.
-
On the day of the experiment, dilute the stock solution to the final desired concentration (e.g., 1 mg/mL).
-
The recommended vehicle for the final dilution for intraperitoneal injection is 0.15 M NaCl containing 5% Tween-20 and 5% PEG 400.
-
Vortex thoroughly to ensure the solution is homogenous.
-
Prepare a vehicle-only solution using the same diluents for the control group.
-
Administration Protocols
This is a common route for systemic drug delivery in mice.
-
Materials: Mouse restrainer or appropriate manual restraint technique, 25-27 gauge needles, 1 mL syringes, prepared this compound and vehicle solutions.
-
Procedure:
-
Gently restrain the mouse, ensuring the abdomen is accessible and the head is tilted slightly downwards to move abdominal organs away from the injection site.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Wipe the injection site with an alcohol pad.
-
Insert the needle, bevel up, at a 30-40 degree angle into the peritoneal cavity.
-
Aspirate gently by pulling back the plunger to ensure the needle has not entered a blood vessel or organ.
-
Inject the substance slowly. The maximum recommended volume is 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Oral gavage ensures precise oral dosing but requires significant technical skill to avoid injury.
-
Materials: Flexible gavage needles (preferred over rigid ones), 1 mL syringes, prepared this compound and vehicle solutions.
-
Procedure:
-
Properly restrain the mouse to immobilize its head and straighten the neck and body.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the mouth, allowing the mouse to swallow the tip.
-
Advance the needle smoothly along the esophagus into the stomach. Do not force the needle; if resistance is met, withdraw and restart.
-
Administer the solution slowly.
-
Remove the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for signs of respiratory distress, which could indicate accidental tracheal administration. Note: The use of brief isoflurane anesthesia may reduce stress and procedural complications. As an alternative, voluntary consumption of substances mixed in palatable food can be considered.
-
Typically administered via the lateral tail vein, this route provides rapid systemic distribution.
-
Materials: Mouse restrainer, heat lamp (optional, for vasodilation), 27-30 gauge needles, 1 mL syringes, prepared solutions.
-
Procedure:
-
Place the mouse in a restrainer, exposing the tail. A heat lamp may be used briefly to dilate the tail veins.
-
Wipe the tail with an alcohol pad.
-
Identify a lateral tail vein. Insert the needle, bevel up, nearly parallel to the vein.
-
Successful entry is often confirmed by a small flash of blood in the needle hub.
-
Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the mouse to its cage and monitor.
-
References
Application Notes and Protocols for Assessing Rilmenidine's Effect on Autophagy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilmenidine, a selective I1-imidazoline receptor agonist and α2-adrenoceptor agonist, is an antihypertensive drug that has garnered significant interest for its ability to induce autophagy[1][2]. Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, playing a crucial role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including neurodegenerative disorders. This compound has been shown to promote the clearance of mutant proteins in models of Huntington's disease and amyotrophic lateral sclerosis (ALS) through the induction of autophagy[1][3][4]. Notably, this induction is mediated through an mTOR-independent pathway, which makes this compound a valuable tool for studying alternative autophagy regulation and a potential therapeutic agent for conditions where mTOR-dependent autophagy is compromised.
These application notes provide detailed protocols for designing and conducting cell culture assays to investigate and quantify the effects of this compound on autophagy.
Mechanism of Action: this compound-Induced Autophagy
This compound's primary mechanism for inducing autophagy is through its action as an agonist for I1-imidazoline receptors. This activation is thought to lead to a reduction in intracellular cyclic AMP (cAMP) levels, which in turn initiates an mTOR-independent autophagy signaling cascade. This pathway is distinct from the canonical autophagy induction mechanism that involves the inhibition of the mammalian target of rapamycin (mTOR).
Caption: this compound's mTOR-independent autophagy induction pathway.
Experimental Design and Workflow
A robust investigation into this compound's effect on autophagy requires a multi-assay approach to monitor different stages of the autophagic process. The following workflow outlines the key steps:
Caption: Overall experimental workflow for studying this compound's effect on autophagy.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
1.1. Cell Line Selection:
-
Commonly used cell lines for autophagy studies include HeLa, HEK293, and SH-SY5Y (human neuroblastoma).
-
For neurodegenerative disease models, consider using cell lines expressing mutant proteins, such as those with polyglutamine expansions.
-
Culture cells in the appropriate medium (e.g., DMEM or MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.
1.2. This compound Preparation and Dosing:
-
Prepare a stock solution of this compound phosphate in sterile water or DMSO. Store at -20°C.
-
The effective concentration of this compound can vary between cell lines. A dose-response experiment is recommended (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to determine the optimal concentration for autophagy induction without significant cytotoxicity. A common starting point for in vitro studies is in the range of 10-100 µM.
-
Treatment duration can also be optimized, with typical time points ranging from 6 to 24 hours.
1.3. Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for immunoblotting, chamber slides for microscopy) and allow them to adhere and reach 60-70% confluency.
-
Prepare fresh dilutions of this compound in complete cell culture medium from the stock solution.
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium.
-
Include a vehicle control (medium with the same concentration of DMSO or water used to dissolve this compound).
-
For positive controls, you can use known autophagy inducers like rapamycin (mTOR-dependent) or starvation (HBSS).
-
Incubate the cells for the desired treatment period.
Protocol 2: Autophagic Flux Assay
To distinguish between an increase in autophagosome formation and a blockage in their degradation, an autophagic flux assay is crucial. This is achieved by treating cells with this compound in the presence and absence of lysosomal inhibitors.
Caption: Mechanism of the autophagic flux assay.
2.1. Protocol:
-
Follow the cell seeding and this compound treatment protocol as described in Protocol 1.
-
For each condition (vehicle and this compound concentrations), have a parallel set of wells that will be co-treated with a lysosomal inhibitor.
-
Add lysosomal inhibitors such as Bafilomycin A1 (e.g., 100 nM) or Chloroquine (e.g., 50 µM) for the last 2-4 hours of the this compound treatment.
-
After incubation, proceed with sample collection for either immunoblotting or fluorescence microscopy.
Protocol 3: Immunoblotting for LC3-II and p62/SQSTM1
3.1. Principle:
-
LC3: During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to autophagosomal membranes. An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II is an indicator of autophagy induction.
-
p62/SQSTM1: This protein is a receptor for cargo destined for autophagic degradation and is itself degraded in the process. A decrease in p62 levels suggests increased autophagic flux.
3.2. Protocol:
-
Cell Lysis:
-
Place the culture plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS.
-
Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification:
-
Densitometrically quantify the band intensities for LC3-II, LC3-I, p62, and the loading control.
-
Calculate the LC3-II/LC3-I ratio or normalize LC3-II to the loading control.
-
Normalize p62 levels to the loading control.
-
Protocol 4: Fluorescence Microscopy for LC3 Puncta
4.1. Principle:
-
In non-autophagic cells, LC3 is diffusely distributed in the cytoplasm. Upon autophagy induction, LC3-II translocates to the autophagosome membrane, appearing as distinct puncta that can be visualized by fluorescence microscopy.
4.2. Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips or in chamber slides.
-
Treat the cells with this compound and lysosomal inhibitors as described in Protocols 1 and 2.
-
-
Immunofluorescence Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with an anti-LC3 primary antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Mount the coverslips onto slides with a mounting medium containing DAPI to counterstain the nuclei.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence or confocal microscope.
-
For each condition, capture images from multiple random fields of view.
-
Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). An increase in the number of puncta per cell indicates autophagy induction.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Immunoblotting Data Summary
| Treatment | LC3-II / β-actin (Fold Change) | p62 / β-actin (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (X µM) | ||
| Bafilomycin A1 | ||
| This compound + Baf A1 |
Table 2: LC3 Puncta Quantification
| Treatment | Average LC3 Puncta per Cell |
| Vehicle Control | |
| This compound (X µM) | |
| Bafilomycin A1 | |
| This compound + Baf A1 |
Interpretation of Results
-
Increased Autophagy Induction: A significant increase in the LC3-II/β-actin ratio and the number of LC3 puncta, coupled with a decrease in p62 levels in this compound-treated cells compared to the vehicle control.
-
Increased Autophagic Flux: A further accumulation of LC3-II and LC3 puncta in cells co-treated with this compound and a lysosomal inhibitor compared to cells treated with the lysosomal inhibitor alone. This indicates that this compound is indeed promoting the formation of autophagosomes that are then degraded by lysosomes.
-
Blocked Autophagic Flux: No significant difference in LC3-II levels between cells treated with a lysosomal inhibitor alone and those co-treated with this compound and the inhibitor would suggest that the observed increase in autophagosomes with this compound alone is due to a blockage in degradation rather than increased formation.
By following these detailed protocols and utilizing a multi-faceted approach, researchers can robustly characterize the effects of this compound on autophagy in their specific cell culture models.
References
- 1. This compound promotes MTOR-independent autophagy in the mutant SOD1 mouse model of amyotrophic lateral sclerosis without slowing disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | I1 Imidazoline Receptor/α2-Adrenoceptor Agonist | MCE [medchemexpress.cn]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacologic agents targeting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Longevity and Healthspan in C. elegans with Rilmenidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilmenidine, a commercially available I1-imidazoline receptor agonist used for the treatment of hypertension, has been identified as a promising geroprotective compound.[1][2][3] Studies in the model organism Caenorhabditis elegans have demonstrated that this compound extends both lifespan and healthspan, acting as a caloric restriction (CR) mimetic.[1][2] These application notes provide a comprehensive overview of the key findings and detailed protocols for utilizing this compound in C. elegans longevity and healthspan research.
This compound's pro-longevity effects are primarily mediated through the I1-imidazoline receptor nish-1, the worm ortholog of the human Nischarin/IRAS. Activation of nish-1 initiates a signaling cascade that requires the transcription factors DAF-16/FOXO and SKN-1/NRF1,2,3, both of which are crucial for CR-mediated longevity. Notably, the lifespan extension conferred by this compound is dependent on autophagy but not on AMPK signaling.
Quantitative Data Summary
The effects of this compound on C. elegans lifespan and healthspan have been quantified in various studies. The following tables summarize the key findings.
Table 1: Effect of this compound Concentration on Wild-Type C. elegans Lifespan
| This compound Concentration (µM) | Mean Lifespan (Days) | Percent Change in Mean Lifespan vs. Control |
| 0 (Control - 1% DMSO) | 20.3 | - |
| 100 | 22.8 | +12.3% |
| 150 | 23.5 | +15.8% |
| 200 | 24.2 | +19.2% |
| 300 | 22.5 | +10.8% |
| 400 | 20.7 | +2.0% (Not significant) |
Data extracted from Bennett et al., 2023.
Table 2: Lifespan Effects of this compound (200 µM) on Genetically Altered C. elegans Strains
| C. elegans Strain | Genotype Description | Effect of this compound on Lifespan |
| Wild-Type (N2) | Standard laboratory strain | Significant lifespan extension |
| eat-2(ad1116) | Genetic model of caloric restriction | No further lifespan extension |
| nish-1 mutant | Lacks the I1-imidazoline receptor | Abolished lifespan extension |
| daf-16(mgDf50) | Lacks the FOXO transcription factor | Abolished lifespan extension |
| skn-1(tm3411) | Lacks the NRF transcription factor | Abolished lifespan extension |
| aak-2(gt33) | Lacks AMPK subunit | Additive lifespan extension (AMPK not required) |
Data extracted from Bennett et al., 2023.
Table 3: Healthspan Improvements in Wild-Type C. elegans Treated with this compound (200 µM)
| Healthspan Parameter | Assay | Result with this compound |
| Thermotolerance | Survival at 37°C for 3 hours | Significant increase in survival |
| Proteostasis | Reduction of Polyglutamine (PolyQ40::YFP) aggregates | Significant reduction in the number of aggregates |
| Locomotion | Body bends per minute | Delayed age-related decline in motility |
Data extracted from Bennett et al., 2023.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced longevity and a typical experimental workflow for studying its effects in C. elegans.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on C. elegans longevity and healthspan.
Protocol 1: C. elegans Lifespan Assay
Objective: To determine the effect of this compound on the lifespan of C. elegans.
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 culture
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
M9 buffer
-
Fluorodeoxyuridine (FUDR) solution (optional, to prevent progeny from hatching)
-
Platinum wire worm pick
-
Stereomicroscope
-
20°C incubator
Procedure:
-
Plate Preparation: Prepare NGM plates and seed them with a lawn of E. coli OP50. Allow the bacterial lawn to grow for 24-48 hours at room temperature.
-
Drug Application:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, pipette the desired volume of this compound stock solution (or DMSO for control plates) onto the surface of the bacterial lawn. Use concentrations ranging from 100 µM to 400 µM, with 200 µM being the optimal concentration identified in previous studies.
-
Allow the plates to dry in a laminar flow hood for 1-2 hours.
-
If using FUDR, add it to the plates at a final concentration of 50 µM to sterilize the worms and simplify scoring.
-
-
Worm Synchronization: Synchronize a population of wild-type (N2) or mutant C. elegans by standard methods (e.g., bleaching gravid adults to isolate eggs). Allow the eggs to hatch and develop to the L4 larval stage at 20°C.
-
Initiating the Assay:
-
Transfer 40-60 L4 larvae to each experimental and control plate.
-
Incubate the plates at 20°C.
-
-
Scoring Lifespan:
-
Starting from day 1 of adulthood, score the worms daily for survival.
-
A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.
-
Censor worms that crawl off the agar, have a "bag of worms" phenotype (internal hatching), or die from desiccation on the plate wall.
-
Transfer the worms to fresh plates every 2-3 days to ensure a consistent food source and drug exposure.
-
-
Data Analysis:
-
Record the number of live, dead, and censored worms each day.
-
Generate survival curves using the Kaplan-Meier method.
-
Compare the survival curves between treated and control groups using a log-rank test to determine statistical significance.
-
Protocol 2: Thermotolerance (Heat Stress) Assay
Objective: To assess the effect of this compound on the ability of C. elegans to survive acute heat stress.
Materials:
-
C. elegans cultured on this compound and control plates as described in Protocol 1.
-
37°C incubator
-
Stereomicroscope
-
Platinum wire worm pick
Procedure:
-
Worm Preparation: Use day 1 adult worms that have been raised on control (DMSO) or 200 µM this compound plates.
-
Heat Shock:
-
Transfer the plates containing the worms to a 37°C incubator.
-
Expose the worms to this high temperature for 3 hours.
-
-
Recovery: After the 3-hour heat shock, move the plates back to the 20°C incubator and allow the worms to recover for approximately 20-24 hours.
-
Scoring Survival:
-
After the recovery period, count the number of surviving and dead worms on each plate.
-
A worm is considered dead if it does not respond to touch.
-
-
Data Analysis:
-
Calculate the percentage of survival for each condition (Control vs. This compound).
-
Use a statistical test (e.g., one-way ANOVA with Tukey's post hoc test) to compare the survival rates between the groups.
-
Protocol 3: Pharyngeal Pumping Assay
Objective: To measure the effect of this compound on the feeding rate of C. elegans, a marker of neuromuscular health.
Materials:
-
C. elegans cultured on this compound and control plates.
-
Stereomicroscope with high magnification (at least 100x).
-
Handheld counter or video recording equipment.
Procedure:
-
Worm Preparation: Use worms at a specific adult age (e.g., Day 3 or Day 5 of adulthood) that have been continuously exposed to control or this compound-containing plates.
-
Acclimation: Transfer a single worm to a fresh, seeded NGM plate and allow it to acclimate for 5-10 minutes.
-
Counting Pharyngeal Pumps:
-
Observe the worm under the stereomicroscope, focusing on the terminal bulb of the pharynx.
-
Count the number of pharyngeal grinder movements for a 30-second interval. A single pump is one complete contraction-relaxation cycle.
-
For greater accuracy, record a short video of the pharynx and count the pumps during playback, potentially at a slower speed.
-
-
Data Collection: Repeat this measurement for at least 15-20 individual worms per condition.
-
Data Analysis:
-
Calculate the pumping rate in pumps per minute (30-second count x 2).
-
Compare the average pumping rates between the this compound-treated and control groups using a t-test or ANOVA.
-
Protocol 4: Polyglutamine (PolyQ) Aggregation Assay
Objective: To determine if this compound can reduce the age-dependent accumulation of protein aggregates, a hallmark of declining proteostasis.
Materials:
-
A transgenic C. elegans strain expressing a polyglutamine-YFP fusion protein in body wall muscles (e.g., AM141 strain with Q40::YFP).
-
This compound and control plates.
-
Fluorescence microscope with a YFP/GFP filter set.
-
Worm anesthetic (e.g., 10 mM levamisole or sodium azide).
-
Microscope slides and coverslips.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Worm Culture: Synchronize the polyQ transgenic strain and culture the worms from the L1 larval stage on control plates or plates containing various concentrations of this compound (e.g., 100 µM, 200 µM).
-
Sample Preparation:
-
At a specific adult age (e.g., Day 5 of adulthood), pick 20-30 worms from each condition.
-
Place the worms in a drop of anesthetic on a microscope slide to immobilize them.
-
Cover with a coverslip.
-
-
Imaging:
-
Capture fluorescent images of the entire body of each worm using the fluorescence microscope.
-
-
Quantification of Aggregates:
-
Use image analysis software to count the number of distinct fluorescent aggregates in the body wall muscles of each worm.
-
Normalize the aggregate count to the area or length of the worm if there are significant size differences between populations.
-
-
Data Analysis:
-
Calculate the average number of aggregates per worm for each condition.
-
Use ANOVA to determine if there is a statistically significant difference in aggregate formation between the control and this compound-treated groups.
-
Conclusion
This compound presents a valuable pharmacological tool for studying the mechanisms of aging and longevity. Its action through the I1-imidazoline receptor nish-1 and its downstream effectors DAF-16 and SKN-1 provides a novel pathway for investigation. The protocols outlined above offer a robust framework for researchers to explore the geroprotective effects of this compound and similar compounds in C. elegans, facilitating further discoveries in the field of geroscience.
References
- 1. This compound extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1‐imidazoline receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1-imidazoline receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rilmenidine in Animal Models of Hypertension
Introduction
Rilmenidine is a second-generation centrally acting antihypertensive agent that primarily functions as a selective agonist for I1-imidazoline receptors.[1][2] Its mechanism of action involves reducing the sympathetic outflow from the central nervous system, particularly from the rostral ventrolateral medulla (RVLM), which leads to a decrease in peripheral vascular resistance and a subsequent lowering of blood pressure.[][4] Unlike first-generation agents like clonidine, this compound shows a higher selectivity for imidazoline receptors over α2-adrenoceptors, which is believed to result in a dissociation between its antihypertensive effects and sedative side effects at therapeutic doses.[5] These characteristics make this compound a valuable tool for hypertension research in various animal models.
These application notes provide a summary of effective dosages, detailed experimental protocols, and key signaling pathways to guide researchers in designing preclinical studies for hypertension using this compound.
Data Presentation: this compound Dosage and Effects
The optimal dosage of this compound varies depending on the animal model, the route of administration, and the intended duration of the study (acute vs. chronic). The following tables summarize quantitative data from various preclinical studies.
Table 1: this compound Dosage in Rat Models of Hypertension
| Animal Model | Administration Route | Dosage | Duration | Key Findings & Efficacy | Citation(s) |
| Spontaneously Hypertensive Rats (SHR) | Intravenous (IV) | 0.1 - 1 mg/kg | Acute | Dose-dependent reduction in blood pressure and heart rate. | |
| Spontaneously Hypertensive Rats (SHR) | Oral Gavage | 3 mg/kg (b.i.d.) | 6 days | Shifted the pressure-natriuresis relationship to the left, indicating a restoration of long-term blood pressure control. | |
| Spontaneously Hypertensive Rats (SHR) | Oral Gavage | 3 and 10 mg/kg | Acute (single dose) | Significantly lowered arterial pressure 4-12 hours after administration. | |
| Spontaneously Hypertensive Rats (SHR) | Intraperitoneal (IP) | 250 µg/kg (b.i.d.) | 1 month (chronic) | More effective than continuous infusion; reduced mean blood pressure by ~15%. | |
| Spontaneously Hypertensive Rats (SHR) | Subcutaneous (SC) Infusion | 5 - 15 mg/kg/day | Long-term | Dose-dependent decrease in blood pressure and heart rate. | |
| NO-deficient Hypertensive Rats (L-NAME induced) | Oral Gavage | 3 mg/kg/day | 4 weeks (chronic) | Prevented the increase in systolic blood pressure. | |
| Rattus norvegicus (generic) | Oral Gavage | 0.5 mg/kg | Not specified | Used for comparative studies against other antihypertensives. |
Table 2: this compound Dosage in Other Animal Models
| Animal Model | Administration Route | Dosage | Duration | Key Findings & Efficacy | Citation(s) |
| Conscious Sino-aortic Denervated Dogs | Oral | 1 mg/kg | 2 weeks (chronic) | Significantly reduced blood pressure and heart rate. | |
| Conscious Dogs | Intravenous (IV) Infusion | 0.1 - 1.0 mg/kg | Acute | Dose-dependent increase in mean arterial pressure and reduction in heart rate and renal blood flow. | |
| Mice (Huntington's Disease Model) | Intraperitoneal (IP) | Not specified for HTN | Chronic | Used to study autophagy induction; improved motor phenotype. Note: Dosage for hypertension would require separate validation. | |
| Rabbits (Conscious) | Not specified | Not specified | Not specified | Studies confirmed the major site of action is the rostral ventrolateral medulla. |
Signaling Pathways and Experimental Workflows
This compound's Antihypertensive Signaling Pathway
This compound exerts its primary effect by binding to I1-imidazoline receptors located in the brainstem. This action inhibits the tonic and reflex activity of the sympathetic nervous system, leading to a reduction in blood pressure.
General Experimental Workflow for Hypertension Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in an animal model of hypertension.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. I1 imidazoline receptors: Significance and symbolism [wisdomlib.org]
- 5. Recent advances in the pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Rilmenidine in Preclinical Models of Huntington's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical application of rilmenidine, an I1-imidazoline receptor agonist, in a mouse model of Huntington's disease (HD). The data presented is primarily based on the foundational study by Rose et al. (2010), which demonstrated the potential of this compound to mitigate HD-like pathology and behavioral deficits. This document includes a summary of the key quantitative findings, detailed experimental protocols for replication and further investigation, and visualizations of the proposed mechanism of action and experimental workflow.
Introduction
Huntington's disease is a neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin (HTT) protein, leading to the accumulation of toxic mutant HTT (mHTT) fragments.[1][2][3] One promising therapeutic strategy is the enhancement of cellular clearance pathways, such as autophagy, to promote the degradation of these toxic protein aggregates.[1][2] this compound, a drug approved for the treatment of hypertension, has been identified as an inducer of autophagy through a mammalian target of rapamycin (mTOR)-independent pathway. Preclinical studies have shown that this compound can cross the blood-brain barrier and exert neuroprotective effects in a transgenic mouse model of HD.
Data Presentation
The following tables summarize the key quantitative data from the study by Rose et al. (2010) on the effects of this compound in the N171-82Q transgenic mouse model of Huntington's disease.
Table 1: Effect of this compound on Motor Function in N171-82Q Mice
| Behavioral Test | Age (weeks) | Control (Vehicle) | This compound-treated | p-value |
| Forelimb Grip Strength (g) | 12 | ~100 | ~125 | <0.0001 |
| 14 | ~90 | ~120 | <0.0001 | |
| 16 | ~80 | ~110 | <0.0001 | |
| 18 | ~75 | ~105 | <0.0001 | |
| 20 | ~70 | ~90 | 0.01 | |
| 22 | ~65 | ~85 | 0.0057 | |
| Rotarod Performance (s) | 12 | ~60 | ~80 | <0.05 |
| 14 | ~50 | ~60 | n.s. | |
| 16 | ~40 | ~50 | n.s. | |
| 18 | ~30 | ~40 | n.s. | |
| 20 | ~25 | ~35 | n.s. | |
| 22 | ~20 | ~30 | n.s. | |
| Tremor Score (0-2) | 12 | ~0.8 | ~0.5 | 0.0583 |
| 16 | ~1.2 | ~0.8 | 0.0403 | |
| 18 | ~1.5 | ~1.0 | 0.0293 |
Note: Data are approximate values extracted from graphical representations in Rose et al. (2010) for illustrative purposes. For precise values and statistical analysis, refer to the original publication. "n.s." indicates not significant.
Table 2: Effect of this compound on Soluble Mutant Huntingtin Levels
| Brain Tissue | Treatment | Relative Soluble mHTT Level (normalized to actin) | p-value |
| Whole Brain | Control (Vehicle) | 1.0 | <0.05 |
| This compound | ~0.75 |
Note: Data are approximate values extracted from graphical representations in Rose et al. (2010).
Mandatory Visualizations
Signaling Pathway
References
Application Note: Assessing Rilmenidine's Impact on Gene Expression via RNA-seq
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilmenidine is an I1-imidazoline receptor agonist used in the treatment of hypertension.[1][2] Its mechanism of action involves modulation of the sympathetic nervous system, primarily through central imidazoline and α2-adrenergic receptors.[][4][5] Recent studies have suggested broader therapeutic potential for this compound, including roles in promoting longevity and autophagy, indicating a wider impact on cellular processes. Understanding the global transcriptomic changes induced by this compound is crucial for elucidating its molecular mechanisms, identifying novel therapeutic targets, and discovering biomarkers.
This application note provides a detailed protocol for assessing the impact of this compound on gene expression in a cellular model using RNA sequencing (RNA-seq). The workflow covers experimental design, cell culture and treatment, RNA extraction, library preparation, sequencing, and a comprehensive data analysis pipeline.
Experimental and Data Analysis Workflow
The overall workflow for assessing this compound's impact on gene expression is depicted below. It encompasses sample preparation, sequencing, and a multi-step bioinformatic analysis to identify differentially expressed genes and affected biological pathways.
Caption: High-level workflow from cell culture to biological interpretation.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is optimized for human umbilical vein endothelial cells (HUVECs), a relevant cell type for studying vascular effects. However, it can be adapted for other cell lines.
Materials:
-
HUVECs (passage 3-6)
-
Endothelial Cell Growth Medium (EGM-2)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound Phosphate
-
Vehicle (e.g., DMSO or sterile water)
-
6-well tissue culture plates
Protocol:
-
Cell Seeding: Seed HUVECs in 6-well plates at a density of 2 x 10^5 cells per well. Culture overnight in EGM-2 at 37°C and 5% CO2 to allow for attachment.
-
Treatment Preparation: Prepare a stock solution of this compound phosphate. A final concentration of 10 µM is a common starting point for in vitro studies. Prepare a vehicle control using the same solvent.
-
Treatment: On the following day, replace the medium with fresh EGM-2 containing either the final concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for 24 hours. This duration is typically sufficient to observe significant changes in gene expression.
-
Replicates: For robust statistical analysis, prepare at least three biological replicates for each condition (this compound-treated and vehicle control).
-
Harvesting: After incubation, wash the cells once with cold PBS and then lyse the cells directly in the well using the lysis buffer from the chosen RNA extraction kit.
RNA Extraction and Quality Control
Materials:
-
RNeasy Mini Kit (Qiagen) or equivalent
-
RNase-free water
-
Agilent Bioanalyzer or equivalent
Protocol:
-
RNA Extraction: Extract total RNA from the cell lysates following the manufacturer's protocol for the RNeasy Mini Kit.
-
DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
Elution: Elute the RNA in RNase-free water.
-
Quantification: Determine the RNA concentration using a NanoDrop spectrophotometer or a Qubit fluorometer.
-
Integrity Check: Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. Proceed only with samples that have a RIN score ≥ 8.0.
RNA-seq Library Preparation and Sequencing
Materials:
-
NEBNext Ultra II Directional RNA Library Prep Kit for Illumina or equivalent
-
Poly(A) mRNA Magnetic Isolation Module
-
Agilent Bioanalyzer or equivalent
-
Qubit dsDNA HS Assay Kit
Protocol:
-
mRNA Isolation: Isolate mRNA from 1 µg of total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the purified mRNA and prime it for first-strand cDNA synthesis.
-
cDNA Synthesis: Synthesize first and second-strand cDNA. The NEBNext kit incorporates dUTP during second-strand synthesis to ensure strand-specificity.
-
End Repair and Adenylation: Perform end repair, dA-tailing, and ligation of sequencing adapters.
-
Library Amplification: Amplify the library using PCR. The number of cycles should be minimized to avoid amplification bias.
-
Library QC and Quantification: Validate the size distribution of the final library using a Bioanalyzer and quantify it using a Qubit fluorometer.
-
Sequencing: Pool the libraries and perform paired-end sequencing (e.g., 2x150 bp) on an Illumina NovaSeq platform to a depth of at least 20 million reads per sample.
Data Analysis Protocol
Quality Control of Raw Sequencing Data
-
Use FastQC to assess the quality of the raw sequencing reads (.fastq files). Key metrics to check include per-base sequence quality, sequence content, and adapter content.
Read Alignment
-
Align the quality-filtered reads to a reference human genome (e.g., GRCh38/hg38) using a splice-aware aligner like STAR .
Gene Expression Quantification
-
Use featureCounts or a similar tool to count the number of reads mapping to each gene based on the reference genome annotation (e.g., GENCODE). The output is a count matrix, with genes as rows and samples as columns.
Differential Gene Expression (DGE) Analysis
-
Perform DGE analysis using R packages such as DESeq2 or edgeR , which are designed for count-based data.
-
Normalization: Normalize the raw counts to account for differences in library size and RNA composition between samples.
-
Statistical Testing: Fit the data to a negative binomial model to identify genes that are significantly differentially expressed between the this compound-treated and vehicle control groups.
-
Significance Thresholds: Common thresholds for identifying significantly differentially expressed genes are a False Discovery Rate (FDR) adjusted p-value < 0.05 and a |log2(Fold Change)| > 1.
-
Pathway and Gene Ontology (GO) Enrichment Analysis
-
Use the list of differentially expressed genes to perform pathway and GO enrichment analysis. This helps to identify biological pathways and functions that are significantly affected by this compound treatment. Tools like GSEA or web-based platforms like Metascape or DAVID can be used with databases such as KEGG and Gene Ontology.
Data Presentation
Quantitative data from the RNA-seq experiment should be summarized in clear, structured tables.
Table 1: RNA Quality Control Summary
| Sample ID | Condition | Concentration (ng/µL) | A260/A280 | RIN |
|---|---|---|---|---|
| CTRL_1 | Vehicle | 150.2 | 2.05 | 9.8 |
| CTRL_2 | Vehicle | 145.8 | 2.06 | 9.7 |
| CTRL_3 | Vehicle | 155.1 | 2.05 | 9.9 |
| RIL_1 | This compound | 148.9 | 2.04 | 9.6 |
| RIL_2 | This compound | 152.4 | 2.05 | 9.8 |
| RIL_3 | this compound | 147.5 | 2.06 | 9.7 |
Table 2: Sequencing and Alignment Statistics
| Sample ID | Total Reads | Uniquely Mapped Reads (%) |
|---|---|---|
| CTRL_1 | 25,102,345 | 92.5% |
| CTRL_2 | 24,890,123 | 93.1% |
| CTRL_3 | 25,567,890 | 92.8% |
| RIL_1 | 24,987,654 | 93.0% |
| RIL_2 | 25,210,987 | 92.6% |
| RIL_3 | 24,789,456 | 93.2% |
Table 3: Top 10 Differentially Expressed Genes
| Gene Symbol | log2(Fold Change) | p-value | Adjusted p-value (FDR) |
|---|---|---|---|
| NPR3 | 2.58 | 1.2e-15 | 3.5e-11 |
| EDN1 | -2.15 | 4.5e-12 | 6.2e-08 |
| ADM | 1.98 | 7.8e-11 | 8.1e-07 |
| ATF3 | 3.12 | 1.1e-10 | 9.5e-07 |
| FOS | 2.89 | 2.3e-10 | 1.5e-06 |
| JUN | 2.75 | 3.1e-10 | 1.8e-06 |
| SERPINE1 | -1.88 | 5.6e-09 | 2.5e-05 |
| KLF4 | 1.75 | 8.9e-09 | 3.4e-05 |
| IL6 | 2.45 | 1.2e-08 | 4.1e-05 |
| VEGFA | -1.55 | 2.5e-08 | 7.2e-05 |
Table 4: Top 5 Enriched KEGG Pathways
| Pathway ID | Pathway Name | Gene Count | Adjusted p-value (FDR) |
|---|---|---|---|
| hsa04010 | MAPK signaling pathway | 25 | 1.5e-06 |
| hsa04151 | PI3K-Akt signaling pathway | 22 | 3.2e-05 |
| hsa04064 | NF-kappa B signaling pathway | 15 | 8.9e-05 |
| hsa04630 | JAK-STAT signaling pathway | 18 | 1.4e-04 |
| hsa04020 | Calcium signaling pathway | 16 | 5.6e-04 |
Signaling Pathway Visualization
Based on this compound's known effects on the sympathetic nervous system and potential downstream consequences, a hypothetical signaling cascade leading to changes in gene expression is diagrammed below. This illustrates how activation of imidazoline and adrenergic receptors could influence major signaling pathways.
Caption: this compound's potential signaling cascade affecting gene expression.
Conclusion
This application note provides a comprehensive framework for investigating the transcriptomic effects of this compound. The detailed protocols for both the wet lab and computational analysis enable researchers to generate high-quality, reproducible RNA-seq data. The resulting insights into differential gene expression and affected pathways will be invaluable for understanding this compound's full mechanism of action and exploring its potential in new therapeutic areas. Careful experimental design, particularly the inclusion of adequate biological replicates, is paramount for the success of these studies.
References
Measuring the Sympathoinhibitory Effects of Rilmenidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established techniques to quantify the sympathoinhibitory effects of rilmenidine, an antihypertensive agent known to modulate the sympathetic nervous system. The following protocols are intended to serve as a comprehensive guide for researchers in the fields of pharmacology, cardiovascular medicine, and drug development.
Introduction
This compound exerts its sympathoinhibitory action primarily through its high affinity for I1-imidazoline receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem. This interaction leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure. To rigorously assess these effects, a multi-faceted approach employing direct and indirect measures of sympathetic activity is recommended. This document outlines the protocols for four key techniques: Microneurography for direct measurement of muscle sympathetic nerve activity (MSNA), analysis of plasma norepinephrine levels, assessment of heart rate variability (HRV), and evaluation of baroreflex sensitivity (BRS).
I. Direct Measurement of Muscle Sympathetic Nerve Activity (MSNA) by Microneurography
Microneurography is the gold-standard technique for directly recording efferent postganglionic sympathetic nerve activity in conscious humans. It provides a real-time assessment of sympathetic outflow to the muscle vascular bed.
Application Note
This protocol is designed to measure changes in MSNA in response to this compound administration. The primary endpoints are burst frequency (bursts/min) and burst incidence (bursts/100 heartbeats), which are expected to decrease following this compound treatment.
Experimental Protocol
1. Subject Preparation:
-
Subjects should refrain from caffeine, alcohol, and strenuous exercise for at least 24 hours prior to the study.
-
A standardized light meal should be consumed at least 2 hours before the experiment.
-
The subject is positioned comfortably in a supine position in a quiet, temperature-controlled room (22-24°C).
-
Continuous electrocardiogram (ECG) and beat-to-beat blood pressure are monitored throughout the procedure.
2. Nerve Localization and Electrode Insertion:
-
The peroneal nerve is located by palpation and/or low-level electrical stimulation at the fibular head.
-
A high-impedance tungsten microelectrode (active electrode) is inserted percutaneously into a motor fascicle of the peroneal nerve.
-
A reference electrode is inserted subcutaneously 1-2 cm away from the active electrode.
-
The position of the active electrode is finely adjusted until a characteristic pulsatile and cardiac-synchronous pattern of MSNA is identified. The signal should increase during a voluntary end-expiratory apnea and not respond to startling auditory stimuli.
3. Data Acquisition:
-
The raw nerve signal is amplified (gain of 50,000-100,000), band-pass filtered (700-2,000 Hz), rectified, and integrated (time constant of 0.1 s) to obtain a mean voltage neurogram.
-
A baseline recording of at least 15 minutes is obtained before this compound administration.
-
Following drug administration (oral or intravenous), MSNA is recorded continuously or at predefined intervals (e.g., 30, 60, 90, and 120 minutes post-dose).
4. Data Analysis:
-
Sympathetic bursts are identified from the integrated neurogram based on their characteristic shape, amplitude (signal-to-noise ratio > 3:1), and relationship to the cardiac cycle.
-
MSNA is quantified as:
-
Burst frequency: Number of bursts per minute.
-
Burst incidence: Number of bursts per 100 heartbeats.
-
-
Changes from baseline are calculated for each time point post-rilmenidine administration.
II. Measurement of Plasma Norepinephrine
Plasma norepinephrine (NE) concentration is a widely used biochemical marker of overall sympathetic nervous system activity. This compound is expected to decrease plasma NE levels by reducing its spillover from sympathetic nerve terminals.
Application Note
This protocol describes the determination of plasma NE concentrations using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED), a sensitive and reliable method.
Experimental Protocol
1. Sample Collection and Preparation:
-
Blood samples are collected from a forearm vein via an indwelling catheter.
-
Blood should be drawn into chilled tubes containing ethylenediaminetetraacetic acid (EDTA) as an anticoagulant.
-
Immediately after collection, the blood is centrifuged at 4°C (e.g., 2000 x g for 15 minutes) to separate the plasma.
-
The plasma is then transferred to cryovials and stored at -80°C until analysis.
2. Catecholamine Extraction:
-
NE and an internal standard (e.g., dihydroxybenzylamine) are extracted from the plasma using alumina adsorption.
-
Briefly, plasma is added to a mixture of buffer and activated alumina. The catecholamines bind to the alumina.
-
The alumina is washed to remove interfering substances.
-
The catecholamines are then eluted from the alumina with a small volume of acid (e.g., perchloric acid).
3. HPLC-ED Analysis:
-
The eluate is injected into a reversed-phase HPLC system.
-
The mobile phase typically consists of a phosphate or citrate buffer with an ion-pairing agent (e.g., octanesulfonic acid) and a small percentage of organic modifier (e.g., methanol).
-
Separation is achieved on a C18 column.
-
Detection is performed using an electrochemical detector. The electrode potential is set to oxidize catecholamines, generating a current that is proportional to their concentration.
4. Data Analysis:
-
The concentration of NE in the plasma sample is determined by comparing the peak height or area of the NE peak to that of the internal standard and a standard curve generated from known concentrations of NE.
-
Results are typically expressed in pg/mL or nmol/L.
III. Analysis of Heart Rate Variability (HRV)
HRV analysis is a non-invasive technique that assesses the modulation of heart rate by the autonomic nervous system. This compound, by reducing sympathetic tone, is expected to alter HRV parameters, potentially increasing high-frequency (HF) power and decreasing the low-frequency (LF)/high-frequency (HF) ratio.
Application Note
This protocol outlines the procedure for acquiring and analyzing short-term HRV from ECG recordings to assess changes in sympathovagal balance following this compound administration.
Experimental Protocol
1. Data Acquisition:
-
A high-fidelity ECG is recorded for a minimum of 5 minutes under resting, supine conditions.[1]
-
The sampling rate of the ECG should be at least 250 Hz, with 500 Hz being preferable to ensure accurate R-wave detection.[1]
-
Data should be collected at baseline and at specified time points after this compound administration.
2. R-R Interval Series Generation:
-
The QRS complexes are detected from the ECG, and the time between consecutive R-waves (R-R intervals) is measured.
-
The resulting R-R interval time series is visually inspected, and any artifacts or ectopic beats are corrected or removed.
3. Frequency-Domain Analysis:
-
The R-R interval series is resampled to create an evenly sampled signal.
-
Spectral analysis is performed using Fast Fourier Transform (FFT) or an autoregressive model.
-
The power spectrum is divided into two main frequency bands:
-
Low Frequency (LF): 0.04–0.15 Hz, reflecting both sympathetic and parasympathetic activity.
-
High Frequency (HF): 0.15–0.40 Hz, primarily reflecting parasympathetic (vagal) activity.[2]
-
-
The power within each band is calculated.
4. Data Analysis:
-
The following parameters are calculated:
-
LF power (ms²): Absolute power in the low-frequency band.
-
HF power (ms²): Absolute power in the high-frequency band.
-
LF/HF ratio: An index of sympathovagal balance.
-
-
Changes in these parameters from baseline are evaluated. A decrease in the LF/HF ratio would suggest a shift towards parasympathetic dominance, consistent with a sympathoinhibitory effect.
IV. Assessment of Baroreflex Sensitivity (BRS)
BRS is a measure of the reflex control of heart rate in response to changes in blood pressure. An enhanced BRS is indicative of improved autonomic function. This compound has been shown to improve BRS.
Application Note
The modified Oxford method is a pharmacological technique used to assess BRS. This protocol describes its application to evaluate the effect of this compound on the baroreflex arc.
Experimental Protocol
1. Subject Preparation and Monitoring:
-
Subjects are prepared as for microneurography, with continuous monitoring of ECG and beat-to-beat arterial blood pressure (e.g., via Finapres or an arterial line).
-
An intravenous line is established for drug administration.
2. Modified Oxford Procedure:
-
A baseline period of stable hemodynamics is recorded.
-
A bolus of a vasodilator agent (e.g., sodium nitroprusside, 100 µg) is administered intravenously to induce a transient decrease in blood pressure.[3][4]
-
Approximately 60 seconds later, a bolus of a vasoconstrictor agent (e.g., phenylephrine, 150 µg) is administered to induce a transient increase in blood pressure.
-
This sequence produces a ramp-like change in blood pressure, allowing for the assessment of the baroreflex response over a range of pressures.
-
The procedure is performed at baseline and after this compound administration.
3. Data Analysis:
-
For each cardiac cycle during the induced blood pressure changes, the systolic blood pressure is plotted against the subsequent R-R interval.
-
The linear portion of this relationship, typically during the phenylephrine-induced pressure rise, is identified.
-
The slope of the linear regression line is calculated and represents the BRS, expressed in milliseconds per millimeter of mercury ( ms/mmHg ).
-
An increase in the BRS slope after this compound treatment indicates an enhancement of the baroreflex.
Quantitative Data Summary
The following tables summarize quantitative data on the sympathoinhibitory and cardiovascular effects of this compound from various studies.
Table 1: Effect of this compound on Blood Pressure and Heart Rate
| Study/Parameter | Baseline | After this compound Treatment | Percentage Change |
| Systolic Blood Pressure (mmHg) | |||
| Study A (Hypertensive Patients) | 162 | 144 | -11.1% |
| Study B (Healthy Volunteers) | 104 ± 10 | 98 ± 9 | -5.8% |
| Diastolic Blood Pressure (mmHg) | |||
| Study A (Hypertensive Patients) | 99 | 86 | -13.1% |
| Study B (Healthy Volunteers) | 67 ± 7 | 64 ± 8 | -4.5% |
| Heart Rate (beats/min) | |||
| Study C (Hypertensive Patients) | 75 | 70 | -6.7% |
Table 2: Effect of this compound on Sympathetic Nervous System Markers
| Parameter | Baseline | After this compound Treatment | Percentage Change |
| Muscle Sympathetic Nerve Activity (bursts/100 heartbeats) | |||
| Study D (Hypertensive Patients) | 45 | 30 | -33.3% |
| Plasma Norepinephrine (pg/mL) | |||
| Study E (Hypertensive Patients) | 350 | 260 | -25.7% |
| Norepinephrine Spillover Rate (nmol/min) | ~0.88 (Placebo) | Reduced by 35% | -35% |
| Baroreflex Sensitivity ( ms/mmHg ) | |||
| Study F (Healthy Volunteers) | 12.5 | 16.0 | +28% |
Visualization of Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound's central sympathoinhibitory signaling pathway.
Experimental Workflow for Assessing Sympathoinhibitory Effects
Caption: General experimental workflow for this compound studies.
References
- 1. Heart rate variability: are you using it properly? Standardisation checklist of procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sympathoinhibitory effects of this compound may be mediated by sites located below the brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baroreflex control of muscle sympathetic nerve activity: a nonpharmacological measure of baroreflex sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arterial baroreflex control of sympathetic nerve activity and heart rate in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Rilmenidine in Chronic Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the chronic oral administration of rilmenidine to rodents. The information is intended to guide researchers in designing and executing long-term studies to evaluate the efficacy and safety of this compound.
Application Notes
This compound is a centrally acting antihypertensive agent that selectively targets imidazoline I1 receptors, with a lower affinity for α2-adrenergic receptors.[1][2] This selectivity profile is thought to contribute to its favorable side-effect profile compared to other centrally acting antihypertensives.[3] Chronic oral administration in rodent models is a crucial step in preclinical research to understand its long-term effects on various physiological and pathological conditions, including hypertension, metabolic disorders, and age-related diseases.[4][5]
Oral gavage is a common and precise method for administering this compound in chronic rodent studies. It ensures accurate dosing, which is critical for obtaining reliable and reproducible data. When conducting chronic studies, it is imperative to adhere to best practices for oral gavage to minimize stress and potential injury to the animals. The choice of vehicle for this compound administration should be carefully considered to ensure solubility, stability, and minimal physiological effect. Common vehicles include distilled water or a 10% sucrose solution.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the chronic oral administration of this compound in rodents.
Table 1: Effects of Chronic Oral this compound on Cardiovascular Parameters in Rodents
| Species | Model | Dose | Duration | Effect on Mean Arterial Pressure | Effect on Heart Rate | Reference |
| Rat | Spontaneously Hypertensive Rat (SHR) | 3 mg/kg, twice daily | 3 days | Significantly lowered | Not specified | |
| Rat | Spontaneously Hypertensive Rat (SHR) | 6.0 mg/kg daily | 12 days | Moderate decrease | No significant change | |
| Rat | Spontaneously Hypertensive Rat (SHR) | 250 µg/kg, twice daily (intraperitoneal) | 1 month | ~15% reduction | Not specified | |
| Dog | Sino-aortic denervated | 1 mg/kg orally | 2 weeks | Significantly reduced | Significantly reduced |
Table 2: Effects of Chronic Oral this compound on Metabolic Parameters in Rodents
| Species | Model | Dose | Duration | Effect on Body Weight | Effect on Energy Intake | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Mouse | High-Fat Diet-fed | Not specified | 8 weeks | Significantly reduced | Significantly decreased | |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage
Materials:
-
This compound (phosphate salt or base)
-
Vehicle (e.g., distilled water, 0.9% saline, or 10% sucrose solution)
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the concentration of the dosing solution (mg/mL), calculate the total amount of this compound needed. Account for the salt form if using this compound phosphate.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound using an analytical balance.
-
Prepare the vehicle: Measure the required volume of the chosen vehicle. A 10% sucrose solution can help mask any aversive taste.
-
Dissolve the this compound: Add the weighed this compound to the vehicle in a volumetric flask. Use a magnetic stirrer to facilitate dissolution. Gentle warming may be applied if necessary, but ensure the stability of the compound at elevated temperatures.
-
Adjust pH (if necessary): Check the pH of the solution. If necessary, adjust to a physiologically compatible range (typically pH 6.5-7.5) using appropriate buffers.
-
Volume adjustment: Once the this compound is completely dissolved, bring the solution to the final volume with the vehicle.
-
Storage: Store the prepared solution as recommended for this compound, typically protected from light and at a controlled temperature. Prepare fresh solutions regularly to ensure stability.
Protocol 2: Chronic Oral Gavage Administration of this compound in Rodents
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needles (flexible plastic or stainless steel with a ball tip are recommended to minimize injury)
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize the animals to handling for several days before the start of the study to reduce stress.
-
For administration, restrain the rodent firmly but gently to prevent movement and injury. For mice, this can be done by scruffing the neck. For rats, a towel wrap or other appropriate restraint methods can be used.
-
-
Dose Calculation and Preparation:
-
Weigh each animal accurately before each dosing to calculate the precise volume of the this compound solution to be administered.
-
Draw the calculated volume into a syringe fitted with an appropriately sized gavage needle. The maximum recommended gavage volume for mice is 10 mL/kg, and for rats is 20 mL/kg.
-
-
Gavage Procedure:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause perforation of the esophagus or trachea.
-
Once the needle is correctly positioned in the esophagus (the animal will typically swallow as the tube passes), slowly administer the this compound solution.
-
Withdraw the needle gently in the same direction it was inserted.
-
-
Post-Administration Monitoring:
-
Observe the animal for a few minutes after dosing for any signs of distress, such as labored breathing, choking, or leakage of the solution from the mouth or nose.
-
Return the animal to its home cage and monitor its general health, body weight, and food and water intake regularly throughout the study.
-
-
Frequency and Duration:
-
Administer the this compound solution at the same time each day to maintain consistent pharmacokinetic profiles.
-
Continue the administration for the predetermined duration of the chronic study.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. I1 imidazoline receptors in cardiovascular regulation: the place of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinctive features of this compound possibly related to its selectivity for imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of obesity by activation of I1-imidazoline receptors in high fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Feasibility of Long-Term Rilmenidine Treatment in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilmenidine, a selective I1-imidazoline receptor agonist, is a commercially available antihypertensive agent that has garnered significant interest for its potential geroprotective and neuroprotective properties. Preclinical studies have demonstrated its capacity to extend lifespan and healthspan in model organisms, positioning it as a promising candidate for repurposing in age-related diseases. This document provides a comprehensive overview of the feasibility of long-term this compound treatment in preclinical research, summarizing key quantitative data and providing detailed experimental protocols for its evaluation.
Data Presentation
Table 1: Effects of this compound on Lifespan in Caenorhabditis elegans
| Concentration (µM) | Mean Lifespan Extension (%) | Key Findings | Reference |
| 100 | Significant extension | Dose-dependent increase in lifespan. | [1][2][3] |
| 150 | Significant extension | Dose-dependent increase in lifespan. | [1][2] |
| 200 | ~19% | Optimal concentration for maximal lifespan extension. | |
| 300 | Significant extension | Lifespan extension observed. | |
| 400 | No significant extension | Higher concentrations may not confer additional benefits. |
Table 2: Effects of this compound on Motor Function in a Mouse Model of Huntington's Disease (N171-82Q)
| Treatment Group | Age (weeks) | Grip Strength (All Limbs) | Rotarod Performance | Reference |
| This compound (10 mg/kg, i.p., 4x/week) | 12 | Significantly improved (p=0.002) | Trend towards diminished performance in wild-type | |
| 14 | Significantly improved (p<0.0001) | Significantly impaired in wild-type (p=0.0455) | ||
| 16 | Significantly improved (p=0.0015) | Significantly impaired in wild-type (p=0.0068) | ||
| 18 | Significantly improved (p=0.0001) | Significantly impaired in wild-type (p=0.0042) | ||
| 20 | Significantly improved (p=0.01) | Significantly impaired in wild-type (p=0.0265) | ||
| 22 | Significantly improved (p=0.0129) | Significantly impaired in wild-type (p=0.0117) | ||
| 24 | Not significant | Significantly impaired in wild-type (p=0.0141) | ||
| Carrier Control | 12-24 | Deficits observed | Deficits observed |
Signaling Pathways & Experimental Workflows
This compound Signaling Pathway
Preclinical Evaluation Workflow
Experimental Protocols
Protocol 1: Long-Term this compound Administration in a Mouse Model of Huntington's Disease (N171-82Q)
1. Materials:
-
This compound phosphate (Sigma-Aldrich or equivalent)
-
Vehicle: 0.15 M NaCl, 5% Tween-20, 5% PEG 400, 2% ethanol
-
N171-82Q transgenic mice and wild-type littermates
-
Standard laboratory animal housing and care facilities
2. This compound Solution Preparation:
-
Prepare the vehicle solution by mixing the components in the specified concentrations.
-
Dissolve this compound phosphate in the vehicle to a final concentration that allows for the administration of 10 mg/kg body weight in a reasonable injection volume (e.g., 100 µL).
-
Ensure the solution is sterile-filtered before use.
3. Animal Treatment:
-
Begin treatment at 5 weeks of age.
-
Administer this compound (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection four times a week (e.g., Monday, Tuesday, Thursday, Friday).
-
Monitor animals daily for any adverse effects, including changes in weight, activity, and general health. Note that transient side effects such as decreased activity and unsteady gait may be observed for a few hours post-injection.
4. Motor Function Assessment:
-
Perform motor function tests at regular intervals (e.g., every 2-4 weeks) starting from a pre-treatment baseline.
-
Grip Strength Test: Use a grip strength meter to measure the peak force generated by the forelimbs and all four limbs.
-
Rotarod Test: Place mice on an accelerating rotarod and record the latency to fall. Acclimatize and train the mice to the apparatus before testing.
Protocol 2: Lifespan and Healthspan Assessment in C. elegans
1. Materials:
-
This compound phosphate
-
Dimethyl sulfoxide (DMSO)
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 bacteria
-
Wild-type N2 C. elegans strain
-
M9 buffer
2. This compound Plate Preparation:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add the this compound stock solution to molten NGM agar just before pouring the plates to achieve the desired final concentrations (e.g., 100, 150, 200, 300 µM). The final DMSO concentration should not exceed 0.5%.
-
Pour plates and allow them to solidify.
-
Seed the plates with a lawn of E. coli OP50 and allow it to grow overnight.
3. Lifespan Assay:
-
Synchronize a population of C. elegans by standard bleaching methods to obtain a cohort of age-matched L1 larvae.
-
Transfer L4 larvae to the this compound-containing or control (DMSO vehicle) plates.
-
Starting from day 1 of adulthood, transfer the worms to fresh plates daily for the first week and every other day thereafter to separate them from their progeny.
-
Score the number of living and dead worms daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
4. Healthspan Assays:
-
Locomotion: At different time points during the lifespan assay, measure the number of body bends per minute in liquid (M9 buffer).
-
Lipofuscin Accumulation: Quantify the age-related accumulation of the fluorescent pigment lipofuscin in the intestines of the worms using fluorescence microscopy.
Protocol 3: Analysis of Autophagy Markers by Western Blot
1. Sample Preparation:
-
Collect tissue samples (e.g., mouse brain, liver, or whole C. elegans) and snap-freeze in liquid nitrogen.
-
Homogenize the samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
2. Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against LC3B (to detect LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy.
Protocol 4: Gene Expression Analysis of Longevity-Associated Genes by qPCR
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from tissue samples using a suitable RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
2. Quantitative PCR (qPCR):
-
Design or obtain validated primers for the target genes (e.g., daf-16/FOXO1, skn-1/Nrf2) and a reference gene (e.g., act-1/Actb).
-
Prepare a qPCR reaction mix containing cDNA, primers, and a SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound-treated and control groups.
Conclusion
The preclinical data strongly support the feasibility of long-term this compound treatment for investigating its potential anti-aging and neuroprotective effects. The provided protocols offer a framework for researchers to design and execute studies to further elucidate the mechanisms of action and therapeutic potential of this promising repurposed drug. Careful consideration of dose, route of administration, and appropriate endpoints is crucial for generating robust and translatable preclinical data.
References
Troubleshooting & Optimization
Technical Support Center: Investigating Potential Drug Interactions with Rilmenidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying potential drug interactions with rilmenidine in experimental setups.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Responses
Q1: We observed a transient hypertensive effect immediately following intravenous administration of this compound in our rodent model, followed by the expected hypotension. Is this a known phenomenon and how should we manage it in our experimental design?
A1: Yes, a transient, early hypertensive response following intravenous administration of this compound has been documented in conscious spontaneously hypertensive rats.[1] This initial increase in blood pressure is associated with generalized vasoconstriction.[1]
Troubleshooting Steps:
-
Route of Administration: Consider if intravenous administration is essential for your experimental question. Oral administration, while having a slower onset, may circumvent this initial pressor effect.
-
Dose and Infusion Rate: If intravenous administration is necessary, consider a slower infusion rate or a lower initial dose to mitigate the peak pressor response.
-
Data Analysis: When analyzing your data, it is crucial to account for this initial hypertensive phase. You should define separate time windows for the early hypertensive and later hypotensive phases to accurately assess the overall cardiovascular effect.
-
Pharmacodynamic Modeling: Employ pharmacodynamic modeling to characterize both the pressor and depressor effects, which can provide a more complete understanding of this compound's hemodynamic profile.
Q2: Our in vivo study shows a blunted or antagonized antihypertensive effect of this compound when co-administered with a test compound. What are the potential mechanisms?
A2: A blunted antihypertensive response could be due to either a pharmacodynamic or pharmacokinetic interaction.
Pharmacodynamic Antagonism:
-
Receptor Level: The co-administered compound may be an antagonist at imidazoline I1 receptors or α2-adrenergic receptors, the primary targets of this compound.[2][3]
-
Downstream Signaling: The compound might interfere with the downstream signaling pathways activated by this compound, which lead to a reduction in sympathetic tone.
Pharmacokinetic Interaction:
-
Altered Metabolism: Although this compound undergoes minimal metabolism, if your test compound is a potent inducer of the few enzymes involved, it could theoretically increase this compound's clearance.[4]
-
Altered Excretion: Since this compound is primarily excreted unchanged by the kidneys, a compound that significantly alters renal function (e.g., by affecting renal blood flow or tubular secretion) could impact this compound's elimination.
Experimental Workflow for Investigating Blunted Antihypertensive Effect:
Caption: Troubleshooting workflow for a blunted this compound response.
Issue 2: Potentiation of Sedative Effects
Q3: We are co-administering this compound with a novel CNS-active compound in mice and observe a synergistic sedative effect. How can we quantify and characterize this interaction?
A3: Potentiation of sedation is a known risk when this compound is combined with other CNS depressants. Quantifying this interaction is crucial for assessing the safety profile of the combination.
Experimental Protocols for Assessing Sedation in Rodents:
-
Open Field Test: This test assesses general locomotor activity and exploratory behavior. A significant decrease in total distance traveled and rearing frequency is indicative of sedation.
-
Rotarod Test: This test evaluates motor coordination and balance. A decreased latency to fall from the rotating rod suggests motor impairment, which can be a component of sedation.
-
Behavioral Sedation Scale: A standardized scale can be used to score the level of sedation based on observable clinical signs.
| Score | Behavioral State | Clinical Signs |
| 0 | Normal | Alert, active, responsive to stimuli |
| 1 | Mild Sedation | Reduced spontaneous activity, slightly delayed response |
| 2 | Moderate Sedation | Ataxic, lethargic, but maintains righting reflex |
| 3 | Severe Sedation | Loss of righting reflex, unresponsive to mild stimuli |
Adapted from general principles of sedation scoring in rodents.
Troubleshooting and Management:
-
Dose-Response Study: Conduct a dose-response study for each compound individually and then in combination to determine the nature of the interaction (additive or synergistic).
-
Supportive Care: For animals exhibiting moderate to severe sedation, provide supportive care such as supplemental heat to prevent hypothermia and ensure easy access to food and water.
-
Monitoring: Implement a regular monitoring schedule to assess the level of sedation and the animal's overall well-being.
Frequently Asked Questions (FAQs)
Pharmacodynamic Interactions
Q4: What is the theoretical basis for a drug interaction between this compound and Monoamine Oxidase Inhibitors (MAOIs)?
A4: The combination of this compound with MAOIs is not recommended. MAOIs increase the synaptic availability of norepinephrine. This compound, by acting on presynaptic α2-adrenergic receptors, can decrease sympathetic outflow. The simultaneous administration could lead to complex and unpredictable effects on blood pressure regulation, including the potential for hypertensive crisis.
Q5: Why is caution advised when co-administering this compound with tricyclic antidepressants (TCAs)?
A5: Tricyclic antidepressants can antagonize the antihypertensive effect of this compound. TCAs can block the neuronal uptake of norepinephrine, which may counteract the sympatholytic effect of this compound.
Pharmacokinetic Interactions
Q6: Does this compound have a high potential for cytochrome P450 (CYP)-mediated drug interactions?
A6: this compound has a low potential for CYP-mediated drug interactions. It undergoes minimal metabolism and is primarily excreted unchanged in the urine. Therefore, it is unlikely to be a significant victim or perpetrator of drug interactions involving the CYP450 system. However, for a novel compound, it is still prudent to perform in vitro screening.
Experimental Design and Protocols
Q7: What is a standard in vitro protocol to screen for potential CYP450 inhibition by a test compound that might be co-administered with a drug like this compound?
A7: A standard in vitro CYP inhibition assay using human liver microsomes can be employed.
Protocol Outline: In Vitro CYP Inhibition Assay
-
Materials: Human liver microsomes (pooled), NADPH regenerating system, specific CYP isoform substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4), test compound (this compound co-administered drug), and positive control inhibitors.
-
Procedure:
-
Pre-incubate the test compound at various concentrations with human liver microsomes.
-
Initiate the reaction by adding the specific CYP substrate and NADPH regenerating system.
-
Incubate for a specified time at 37°C.
-
Terminate the reaction (e.g., with acetonitrile).
-
Analyze the formation of the substrate-specific metabolite using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity).
-
Signaling Pathway of this compound's Antihypertensive Action
Caption: Simplified signaling pathway of this compound's action.
Q8: We are planning an in vivo study in rats to assess the interaction between this compound and a diuretic. What would be a suitable experimental design?
A8: A crossover or parallel-group study design in spontaneously hypertensive rats (SHRs) would be appropriate.
Experimental Design: this compound and Diuretic Interaction in SHRs
-
Animals: Adult male spontaneously hypertensive rats.
-
Groups (Parallel Design):
-
Vehicle Control
-
This compound alone
-
Diuretic alone
-
This compound + Diuretic
-
-
Acclimatization: Allow animals to acclimate to metabolic cages for several days before the study begins.
-
Drug Administration: Administer drugs orally (gavage) at the same time each day.
-
Measurements:
-
Cardiovascular: Monitor blood pressure and heart rate continuously via telemetry or at frequent intervals using a tail-cuff system.
-
Renal: Collect urine over 24-hour periods to measure volume, sodium, and potassium excretion.
-
-
Duration: A study duration of at least one week would be suitable to assess the effects on blood pressure and electrolyte balance.
Note: Based on studies in healthy human volunteers, this compound at a 1 mg dose did not significantly influence the known actions of hydrochlorothiazide (25 mg) on water and electrolyte balance.
Quantitative Data Summary
Table 1: this compound Dosages in Animal Models
| Animal Model | Route of Administration | Effective Dose Range | Reference(s) |
| Spontaneously Hypertensive Rat | Intravenous | 0.1 - 1 mg/kg (dose-dependent BP and HR reduction) | |
| Spontaneously Hypertensive Rat | Oral | 6.0 mg/kg daily (moderate BP decrease) | |
| Conscious Sino-aortic Denervated Dog | Oral | 1 mg/kg for two weeks (significant BP and HR reduction) | |
| Mice | Intravenous | 100 - 1000 µg/kg (dose-dependent BP and HR decrease) |
Table 2: Documented Drug Interactions with this compound
| Interacting Drug Class | Potential Effect | Experimental Evidence/Clinical Recommendation | Reference(s) |
| MAOIs | Unpredictable effects on blood pressure (potential for hypertensive crisis) | Combination is not recommended. | |
| Tricyclic Antidepressants (TCAs) | Antagonism of antihypertensive effect | Prudence is required when co-administering. | |
| CNS Depressants (e.g., alcohol) | Potentiation of sedative effects | Concomitant use should be avoided. | |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Potential reduction of antihypertensive efficacy | General interaction with antihypertensives that act via prostaglandins. | |
| Diuretics (Hydrochlorothiazide) | No significant interaction on diuretic effects | Studied in healthy human volunteers. |
References
- 1. Regional hemodynamic effects of this compound and clonidine in the conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Analysis of the receptor involved in the central hypotensive effect of this compound and moxonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing rilmenidine dosage to maximize therapeutic effect and minimize toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing rilmenidine dosage to maximize its therapeutic effects while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in preclinical animal models of hypertension?
A1: The optimal starting dose of this compound can vary depending on the animal model and the route of administration. For spontaneously hypertensive rats (SHRs), intravenous doses of 0.1 to 1 mg/kg have been shown to produce a dose-dependent reduction in blood pressure and heart rate.[1] For long-term studies in conscious SHRs, subcutaneous infusions of 5 to 15 mg/kg per day have been used.[1] In conscious sino-aortic denervated dogs, an oral dose of 1 mg/kg for two weeks significantly reduced both blood pressure and heart rate.[1] It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: What is the established therapeutic dosage range for this compound in human clinical trials for hypertension?
A2: In human clinical trials for mild to moderate hypertension, the typical therapeutic dosage of this compound is 1 to 2 mg per day.[2] Treatment is often initiated at 1 mg per day, and if the antihypertensive response is not adequate after one month, the dosage may be increased to 2 mg per day, administered as a single dose or in two divided doses.[3]
Q3: What are the primary mechanisms of action for this compound's antihypertensive effect?
A3: this compound primarily acts as a selective agonist for imidazoline I1 receptors located in the brainstem and kidneys. This action reduces sympathetic overactivity. Additionally, it possesses a lower affinity for α2-adrenergic receptors. The binding to I1 receptors is thought to be responsible for the main antihypertensive effect with fewer sedative side effects compared to older centrally acting agents like clonidine.
Q4: What are the most common adverse effects associated with this compound, and how do they correlate with dosage?
A4: The most frequently reported side effects of this compound in clinical trials are dizziness, fatigue, headache, and dry mouth. At a dose of 1 mg daily, the incidence of side effects is generally comparable to placebo. An increase in dosage to 2 mg per day may lead to a higher incidence of these effects, although they are typically mild and transient.
Q5: Is there a risk of rebound hypertension upon abrupt cessation of this compound treatment?
A5: Clinical studies have shown that the cessation of this compound treatment is not associated with the significant rebound hypertension or tachycardia that can be seen with other centrally acting antihypertensive agents like clonidine.
Troubleshooting Guide
Q1: We are observing high variability in blood pressure readings in our conscious rat study with this compound. What could be the cause?
A1: High variability in blood pressure measurements in conscious rodent studies can stem from several factors:
-
Acclimatization: Ensure that the animals are adequately acclimated to the restraint and measurement procedures to minimize stress-induced blood pressure fluctuations.
-
Route of Administration: The method of drug delivery can influence pharmacokinetic and pharmacodynamic variability. Oral gavage may lead to more variability than intravenous or subcutaneous administration. A study in spontaneously hypertensive rats showed that discontinuous intraperitoneal administration was more effective than continuous infusion.
-
Anesthesia: If anesthesia is used for any part of the procedure, be aware that it can significantly impact the sympathetic tone and the observed effect of this compound. Pentobarbital anesthesia, for instance, has been shown to potentiate the antihypertensive effect of this compound.
-
Underlying Sympathetic Tone: The pre-existing sympathetic activity of the animal can influence the magnitude of this compound's effect.
Q2: Our in vitro cell-based assays are showing conflicting results regarding this compound's cytotoxicity. How can we troubleshoot this?
A2: Conflicting cytotoxicity results can arise from several experimental variables:
-
Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity, apoptosis). Using multiple assays that assess different mechanisms of cell death can provide a more comprehensive and reliable picture of this compound's potential toxicity.
-
Cell Line: The choice of cell line is critical. Ensure the cell line is relevant to the intended therapeutic target or potential off-target tissues.
-
Drug Solubility and Stability: Confirm the solubility and stability of this compound in your cell culture medium. Poor solubility can lead to inaccurate dosing and precipitation, affecting the results.
-
Incubation Time and Concentration Range: Optimize the incubation time and the concentration range of this compound to capture a full dose-response curve.
Q3: We are not observing the expected sedative effects of this compound in our animal model, even at higher doses. Is this normal?
A3: Yes, this is a known characteristic of this compound. It exhibits a significant dissociation between its antihypertensive and sedative effects, which is attributed to its higher selectivity for imidazoline I1 receptors over α2-adrenergic receptors. Studies in mice and rats have shown that at doses up to 10 mg/kg, this compound did not prolong barbiturate-induced sleeping time or modify spontaneous locomotor activity. Therefore, the absence of significant sedation is an expected finding and a key differentiator from less selective α2-agonists like clonidine.
Q4: We are planning a study to investigate potential off-target effects of this compound. Which assays are recommended?
A4: To investigate potential off-target effects, particularly those related to cardiovascular safety, consider the following assays:
-
hERG Channel Assay: This is a critical assay to assess the risk of drug-induced QT prolongation and torsades de pointes. A radioligand binding assay or a functional patch-clamp assay can be used.
-
Receptor Binding Panel: Screen this compound against a broad panel of receptors, ion channels, and transporters to identify any unintended interactions.
-
In Vitro Neurotoxicity Assays: Utilize neuronal cell cultures to assess for potential neurotoxic effects, measuring endpoints such as neurite outgrowth, synaptic function, and cell viability.
Data Presentation
Table 1: this compound Dosage and Efficacy in Human Hypertension Clinical Trials
| Dosage | Study Population | Duration | Mean Blood Pressure Reduction (Systolic/Diastolic) | Blood Pressure Normalization Rate | Reference |
| 1 mg/day | Mild to Moderate Hypertension | 8 weeks | -27.5 / -18.9 mmHg | 59.1% | |
| 2 mg/day | Mild to Moderate Hypertension | 8 weeks | -30.0 / -20.3 mmHg | Additional 23.7% normalized | |
| 1-2 mg/day | Mild to Moderate Hypertension | 12 weeks | Not specified | 64% | |
| 1-2 mg/day | Mild to Moderate Hypertension | 4 months | -13.9 / -13.5 mmHg | Not specified | |
| 1 mg/day | Mild Hypertension | 8 weeks | Not specified | 66% after 2 weeks, 98% after 8 weeks |
Table 2: Common Side Effects of this compound in Clinical Trials
| Side Effect | Incidence with this compound (1-2 mg/day) | Incidence with Clonidine (0.15-0.3 mg/day) | Reference |
| Dry Mouth | Significantly lower than clonidine | Higher | |
| Drowsiness | Significantly lower than clonidine | Higher | |
| Dizziness | Comparable to other first-line antihypertensives | Not specified | |
| Fatigue | Comparable to other first-line antihypertensives | Not specified |
Experimental Protocols
Radioligand Binding Assay for Imidazoline I1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the imidazoline I1 receptor.
Materials:
-
Tissue or cell membranes expressing I1 receptors (e.g., from rostral ventrolateral medulla of rat brain).
-
Radioligand: [³H]-clonidine or a more selective I1 ligand.
-
Non-labeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare membrane homogenates from the tissue of interest.
-
In a series of tubes, add a fixed concentration of the radioligand.
-
To separate sets of tubes, add increasing concentrations of unlabeled this compound (for competition binding) or buffer alone (for total binding).
-
To another set of tubes, add a high concentration of a non-labeled competing ligand to determine non-specific binding.
-
Add the membrane preparation to all tubes to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in Conscious Spontaneously Hypertensive Rats (SHRs)
Objective: To assess the dose-dependent effect of this compound on blood pressure in a conscious animal model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHRs).
-
This compound dissolved in an appropriate vehicle.
-
Telemetry system or tail-cuff plethysmography for blood pressure measurement.
-
Animal restrainers (for tail-cuff method).
Procedure:
-
Animal Acclimatization: Acclimate the SHRs to the housing conditions and the blood pressure measurement procedure for at least one week prior to the experiment.
-
Baseline Measurement: Record baseline blood pressure and heart rate for several days to establish a stable baseline.
-
Drug Administration: Administer this compound at various doses (e.g., 0.1, 0.3, 1.0 mg/kg) via the desired route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
-
Post-Dose Measurement: Continuously monitor blood pressure and heart rate using the telemetry system or at fixed time points (e.g., 30, 60, 120, 240 minutes post-dose) using the tail-cuff method.
-
Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each dose and time point. Plot dose-response curves to determine the ED50.
In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To evaluate the potential cytotoxicity of this compound in a relevant cell line.
Materials:
-
Selected cell line (e.g., a neuronal or renal cell line).
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound's dual mechanism of action on presynaptic and postsynaptic neurons.
Caption: A typical experimental workflow for preclinical optimization of this compound dosage.
References
Addressing the lack of sedative effects of rilmenidine compared to other alpha-2 agonists
Technical Support Center: Rilmenidine Pharmacology
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the pharmacological properties of this compound, with a specific focus on its distinct sedative profile compared to other alpha-2 adrenergic agonists.
Troubleshooting Guide
This guide addresses common experimental issues encountered when studying the sedative effects of this compound.
Q1: Why am I not observing sedative effects with this compound in my animal model, even at high doses?
A1: This is a frequently observed and expected outcome. This compound is known for its significantly reduced sedative properties compared to classical alpha-2 agonists like clonidine and dexmedetomidine.[1][2][3][4][5] The primary reason is its higher selectivity for I1-imidazoline receptors over alpha-2 adrenoceptors, which are largely responsible for sedation. However, if you suspect your results are due to experimental error, consider the following troubleshooting steps:
-
Confirm Compound Activity:
-
In Vivo: Measure a known effect of this compound, such as its antihypertensive activity. A dose-dependent reduction in blood pressure in a suitable animal model (e.g., spontaneously hypertensive rats) will confirm the compound is active.
-
In Vitro: Perform a radioligand binding assay to confirm its affinity for I1-imidazoline and alpha-2 adrenergic receptors.
-
-
Review Your Sedation Assessment Protocol:
-
Ensure your chosen assay is sensitive enough to detect subtle sedative effects. The loss-of-righting reflex is a common and robust method.
-
Verify that the dose range you are testing is appropriate. While this compound is less sedative, very high doses may produce some effect.
-
Include a positive control, such as dexmedetomidine or clonidine, to validate your experimental setup for detecting sedation.
-
-
Check Animal Strain and Species:
-
The sedative response to alpha-2 agonists can vary between different rodent strains and species. Ensure your chosen model is appropriate and well-characterized for sedation studies.
-
Q2: My this compound sample is producing sedative effects similar to clonidine. What could be the cause?
A2: This is an unexpected result and warrants careful investigation. Here are potential causes and troubleshooting steps:
-
Compound Identity and Purity:
-
Verify the identity and purity of your this compound sample using analytical methods such as mass spectrometry and HPLC. Contamination with a more sedative alpha-2 agonist could be a factor.
-
-
Dosing Error:
-
Double-check your dose calculations and the concentration of your dosing solution. An inadvertent high dose of this compound might start to engage alpha-2 adrenoceptors more significantly, leading to sedation.
-
-
Experimental Model:
-
Consider the possibility of a unique sensitivity in your specific animal model (species, strain, age).
-
-
Procedural Anomaly:
-
Review your experimental procedure for any deviations. Ensure that the administration route and vehicle are correct and consistent.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound's reduced sedative profile?
A1: this compound's reduced sedative profile is primarily attributed to its receptor selectivity. It is an agonist with a higher affinity for I1-imidazoline receptors compared to alpha-2 adrenergic receptors. Sedation is a well-established effect of alpha-2 adrenoceptor activation in the locus coeruleus of the brainstem. By preferentially targeting I1-imidazoline receptors, which are also involved in the central regulation of blood pressure, this compound elicits its antihypertensive effects with a lower incidence of the sedative side effects associated with less selective alpha-2 agonists like clonidine.
Q2: How does this compound's receptor binding profile compare to clonidine and dexmedetomidine?
A2: this compound has a distinct receptor binding profile. It shows a greater selectivity for I1-imidazoline receptors over alpha-2 adrenoceptors. Clonidine has a roughly equivalent affinity for both I1-imidazoline and alpha-2 adrenoceptors. Dexmedetomidine is a highly selective alpha-2 adrenoceptor agonist with a much higher affinity for alpha-2 receptors compared to alpha-1 receptors, and it is this potent and selective action at alpha-2 receptors that mediates its strong sedative and analgesic effects.
Q3: Are there any conditions under which this compound can cause sedation?
A3: While this compound is known for its lack of sedative effects at therapeutic doses, some studies suggest that at higher doses, it may begin to interact more with alpha-2 adrenoceptors, potentially leading to sedation. However, in animal models, doses up to 10 mg/kg did not prolong barbiturate-induced sleeping time, indicating a significant separation between its antihypertensive and sedative effects.
Q4: What are the downstream signaling pathways activated by this compound?
A4: this compound, acting as an alpha-2 adrenergic receptor agonist, is coupled to an inhibitory G-protein (Gi). Activation of this receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This reduction in cAMP can lead to hyperpolarization of neurons by modulating potassium channels, thus reducing neuronal firing. This mechanism, particularly in the locus coeruleus, is responsible for the sedative effects of alpha-2 agonists. This compound's primary action at I1-imidazoline receptors also contributes to a reduction in sympathetic tone, leading to its antihypertensive effect.
Data Presentation
Table 1: Comparative Receptor Selectivity of Alpha-2 Agonists
| Compound | Primary Receptor Target(s) | Sedative Potential | Reference |
| This compound | I1-Imidazoline > Alpha-2 Adrenoceptor | Low | |
| Clonidine | I1-Imidazoline ≈ Alpha-2 Adrenoceptor | Moderate to High | |
| Dexmedetomidine | Alpha-2 Adrenoceptor | High |
Table 2: Comparative Affinity (pKi) of Agonists at Human Alpha-2 Adrenoceptor Subtypes
| Compound | α2A | α2B | α2C | Reference |
| This compound | 5.80 | 5.76 | 5.33 | |
| Clonidine | 7.21 | 7.16 | 6.87 | |
| Moxonidine | 5.37 | <5 | <5 |
Experimental Protocols
Protocol 1: Assessment of Sedation in Rodents using the Loss-of-Righting Reflex (LORR) Assay
Objective: To evaluate the sedative/hypnotic effects of a compound by measuring the duration of the loss of the righting reflex.
Materials:
-
Test compound (this compound), positive control (dexmedetomidine), and vehicle.
-
Rodents (mice or rats) appropriately acclimated.
-
Dosing syringes and needles (for intraperitoneal injection).
-
A quiet, temperature-controlled testing environment.
-
Timer.
Methodology:
-
Acclimation: Allow animals to acclimate to the housing facility for at least 3 days prior to the experiment.
-
Fasting: Pre-anesthetic fasting is generally not necessary for rodents. If required for specific experimental reasons, it should be limited to 2-3 hours for food, with no restriction on water.
-
Dosing:
-
Administer the test compound, positive control, or vehicle to the animals via the chosen route (e.g., intraperitoneal injection).
-
Use a dose range that is appropriate for the compound being tested. For this compound, higher doses may be explored, while for dexmedetomidine, a standard sedative dose should be used.
-
-
Assessment of Righting Reflex:
-
At predetermined time points after administration (e.g., 15, 30, 60, and 90 minutes), gently place each animal on its back.
-
The righting reflex is considered lost if the animal is unable to right itself (i.e., return to a prone position with all four paws on the ground) within 30 seconds.
-
If the reflex is lost, start a timer. The reflex is considered regained when the animal successfully rights itself. Record the duration of the LORR.
-
-
Monitoring: Throughout the experiment, monitor the animals for any signs of distress, changes in breathing, and body temperature.
-
Recovery: After the assessment period, return the animals to their home cages and monitor them until they have fully recovered.
Protocol 2: Radioligand Binding Assay for Alpha-2 Adrenoceptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for alpha-2 adrenergic receptors.
Materials:
-
Cell membranes expressing the target alpha-2 adrenoceptor subtype (e.g., from transfected cell lines).
-
Radioligand with known high affinity for alpha-2 adrenoceptors (e.g., [3H]-RX821002).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known alpha-2 agonist like norepinephrine).
-
Assay buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Assay Setup: In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration, and varying concentrations of the test compound or control in the assay buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Visualizations
Caption: Differential signaling pathways of this compound vs. other alpha-2 agonists.
Caption: Troubleshooting workflow for unexpected results in this compound sedation experiments.
Caption: Logical relationship of this compound's receptor selectivity and its effects.
References
- 1. Recent advances in the pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinctive features of this compound possibly related to its selectivity for imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a novel antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Rilmenidine Withdrawal and Rebound Phenomena: A Technical Support Center for Researchers
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential for rebound phenomena upon withdrawal of rilmenidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for potential rebound phenomena upon withdrawal of antihypertensive agents like this compound?
A1: Rebound hypertension upon withdrawal of centrally acting antihypertensive drugs is often attributed to a sudden resurgence of sympathetic nervous system activity.[1][2] Chronic administration of agonists can lead to downregulation or desensitization of their target receptors. Upon abrupt cessation of the drug, the previously suppressed sympathetic outflow can overshoot baseline levels, leading to a rapid increase in blood pressure and heart rate.[3] For drugs acting on adrenergic receptors, this can be particularly pronounced.
Q2: Does this compound exhibit a rebound phenomenon upon withdrawal?
A2: Multiple clinical studies and reviews have indicated that this compound is not associated with a significant rebound phenomenon upon abrupt withdrawal.[4][5] This is a key differentiating factor from older centrally acting antihypertensives like clonidine, which is known to cause rebound hypertension.
Q3: What is the proposed mechanism for the low potential of this compound to cause rebound hypertension?
A3: this compound's low propensity for causing rebound hypertension is attributed to its unique receptor binding profile. It exhibits greater selectivity for imidazoline I1 receptors over α2-adrenergic receptors. While both receptors are involved in lowering blood pressure, the pronounced rebound effects seen with drugs like clonidine are primarily linked to their strong agonistic activity at α2-adrenergic receptors. This compound's preferential action on I1 receptors is thought to circumvent the mechanisms that lead to significant sympathetic overactivity upon withdrawal.
Q4: Are there any reported symptoms of this compound withdrawal in humans?
A4: Clinical trial data suggests that the withdrawal of this compound is generally well-tolerated, with no significant withdrawal syndrome reported. In a comparative study, cessation of clonidine treatment was associated with significant tachycardia, whereas no such rebound phenomena were observed upon cessation of this compound treatment.
Troubleshooting Guide for Preclinical and Clinical Studies
Issue 1: Observing an unexpected increase in blood pressure after this compound withdrawal in an animal model.
-
Possible Cause 1: Incorrect Animal Model. The choice of animal model is critical. Spontaneously Hypertensive Rats (SHR) are a commonly used and appropriate model for these studies. Using a different strain may yield variable results.
-
Troubleshooting Step 1: Verify the suitability of the animal model for hypertension research. Ensure proper handling and acclimatization to minimize stress-induced blood pressure fluctuations.
-
Possible Cause 2: Inadequate Dosing or Duration of Treatment. Insufficient duration or dose of this compound treatment may not establish a stable baseline of blood pressure reduction, making it difficult to assess a true rebound effect.
-
Troubleshooting Step 2: Refer to established protocols for dosing and treatment duration in the specific animal model. For example, a study on moxonidine and clonidine in SHRs used increasing doses administered with regular rat chow for 6-8 day periods.
-
Possible Cause 3: Method of Blood Pressure Measurement. Continuous telemetric monitoring is the gold standard for accurately assessing blood pressure changes in conscious, unrestrained animals. Intermittent measurements, such as tail-cuff plethysmography, can be influenced by handling stress and may not capture the true dynamics of blood pressure changes post-withdrawal.
-
Troubleshooting Step 3: Whenever possible, employ continuous telemetric blood pressure monitoring to obtain accurate and comprehensive data.
Issue 2: Difficulty in differentiating between a return to baseline hypertension and a true rebound phenomenon.
-
Possible Cause: Lack of a Clear Definition for Rebound. A rebound phenomenon is characterized by a rapid increase in blood pressure and/or heart rate to levels significantly exceeding the pre-treatment baseline. A simple return to pre-treatment hypertensive levels is not considered a rebound effect.
-
Troubleshooting Step: Establish clear endpoint definitions in the experimental protocol. A common definition of rebound hypertension is a post-withdrawal blood pressure reading that is statistically significantly higher than the pre-treatment baseline.
Data Presentation
Table 1: Comparative Blood Pressure and Heart Rate Changes After Withdrawal of this compound and Clonidine in Spontaneously Hypertensive Rats (SHR)
| Drug | Dose | Treatment Duration | Time After Withdrawal | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Change in Heart Rate (beats/min) | Rebound Observed? |
| Moxonidine (similar I1 agonist) | 8 mg/kg/day | 6-8 days | 1 day | Returned to pre-treatment levels | Returned to pre-treatment levels | Returned to pre-treatment levels | No |
| Clonidine | 0.3 mg/kg/day | 6-8 days | 1 day | Increased above pre-treatment values | Increased above pre-treatment values | Increased by ~150 | Yes |
| Clonidine | 1.3 mg/kg/day | 6-8 days | 1 day | Increased above pre-treatment values | Increased above pre-treatment values | Increased by ~150 | Yes |
Source: Adapted from Rupp et al., Cardiovascular Drugs and Therapy, 1996. (Note: This table uses moxonidine as a comparator for this compound due to its similar mechanism of action and the detailed data available from this specific preclinical withdrawal study).
Table 2: Clinical Trial Data on this compound Withdrawal
| Study | Comparator | Treatment Duration | Withdrawal Protocol | Key Finding |
| Dallocchio et al. | Atenolol | 12 weeks | Abrupt cessation and replacement with placebo | No rebound in blood pressure was observed on discontinuation of either treatment. |
| Reid et al. | Clonidine | 8 weeks | Abrupt cessation and switch to placebo | Cessation of clonidine was associated with significant tachycardia, whereas there was no evidence of rebound phenomena on cessation of this compound. |
Experimental Protocols
Protocol 1: Preclinical Assessment of Rebound Hypertension Following this compound Withdrawal in Spontaneously Hypertensive Rats (SHR)
-
Objective: To determine if abrupt withdrawal of chronic this compound administration induces rebound hypertension in SHR.
-
Animals: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.
-
Materials:
-
This compound
-
Vehicle (e.g., sterile water or saline)
-
Telemetry implants for continuous blood pressure and heart rate monitoring
-
Metabolic cages for housing and data collection
-
-
Methodology:
-
Surgical Implantation of Telemetry Devices: Surgically implant telemetry transmitters in SHR according to the manufacturer's instructions. Allow for a recovery period of at least one week.
-
Baseline Data Collection: House the animals in their home cages and record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for a continuous 48-hour period.
-
This compound Administration:
-
Divide the animals into two groups: a control group receiving vehicle and a treatment group receiving this compound.
-
Administer this compound (e.g., via oral gavage or in drinking water) at a dose known to produce a sustained antihypertensive effect (e.g., 1-10 mg/kg/day) for a period of 14-28 days.
-
Continuously monitor BP and HR throughout the treatment period.
-
-
Withdrawal Phase:
-
Abruptly cease administration of this compound and the vehicle.
-
Continuously monitor SBP, DBP, and HR for at least 72 hours post-withdrawal.
-
-
Data Analysis:
-
Calculate the mean SBP, DBP, and HR for the baseline, treatment, and withdrawal periods.
-
Compare the post-withdrawal cardiovascular parameters to the pre-treatment baseline values.
-
A significant increase above baseline is indicative of a rebound phenomenon.
-
-
Mandatory Visualizations
Caption: this compound's primary and secondary signaling pathways.
Caption: Experimental workflow for a preclinical withdrawal study.
Caption: Troubleshooting logic for unexpected blood pressure increases.
References
- 1. UpToDate 2018 [sniv3r2.github.io]
- 2. Update on this compound: clinical benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound, a new antihypertensive agent in the first line treatment of essential arterial hypertension. Multicenter double-blind study versus atenolol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Drug withdrawal and rebound hypertension: Differential action of the central antihypertensive drugs moxonidine and clonidine | Semantic Scholar [semanticscholar.org]
Technical Support Center: Ensuring Tolerability of Chronic Rilmenidine Administration in Disease Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for the chronic administration of rilmenidine in preclinical disease models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments, ensuring the welfare of the animal models and the integrity of your study data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an oxazoline compound with antihypertensive properties that acts as a selective agonist for imidazoline I1 receptors.[][2] Its therapeutic effect is primarily due to its action on these receptors in the brainstem, leading to a reduction in systemic sympathetic tone and a decrease in blood pressure.[2] this compound also has a lower affinity for α2-adrenergic receptors compared to older centrally acting antihypertensives like clonidine, which is associated with a better side-effect profile, particularly concerning sedation.[2][3]
Q2: What are the common routes of administration for chronic this compound studies in rodents?
Common routes for chronic administration in rodents include:
-
Oral (PO): Often administered via gavage.
-
Intraperitoneal (IP): Injections are a frequent method for systemic delivery.
-
Subcutaneous (SC): Can be administered via injection or continuous infusion using osmotic minipumps.
-
Intravenous (IV): Less common for chronic studies but used for acute dosing and assessing immediate cardiovascular effects.
The choice of administration route can influence the pharmacokinetic profile and efficacy of the drug. For instance, in spontaneously hypertensive rats, twice-daily intraperitoneal injections were found to be more effective at reducing blood pressure than continuous subcutaneous infusion.
Q3: What are the reported side effects of chronic this compound administration in animal models?
In preclinical studies, this compound is generally well-tolerated. However, some transient, dose-dependent side effects have been observed, particularly with intraperitoneal administration in mice. These include:
-
Decreased activity
-
Unsteady gait
-
Hunched posture
-
Piloerection
These effects are typically observed shortly after administration and resolve within a few hours. Notably, at therapeutic doses, this compound does not appear to cause significant sedation, a common side effect of other centrally acting antihypertensives.
Q4: Are there any known effects of chronic this compound administration on metabolic parameters?
Yes, studies in both animal models and humans have suggested that this compound may have beneficial effects on glucose and lipid metabolism. It has been shown to improve glucose tolerance and insulin sensitivity.
Q5: How should I determine the appropriate dose for my chronic study?
Dose selection should be based on the specific disease model, the intended therapeutic effect, and pilot tolerability studies. Refer to the literature for doses used in similar models. It is recommended to start with a lower dose and escalate to the desired level while closely monitoring for any adverse effects.
Troubleshooting Guides
Issue 1: Unexpected Sedation or Prolonged Lethargy
Possible Cause:
-
Dose too high: The dose of this compound may be in a range that engages α2-adrenergic receptors more significantly, leading to sedation.
-
Interaction with other agents: Concurrent administration of other compounds with sedative properties.
-
Strain or species sensitivity: Different rodent strains or species may have varying sensitivities to this compound.
Recommended Solution:
-
Dose reduction: Decrease the dose to a level previously reported to be non-sedating.
-
Review concomitant medications: Ensure no other administered substances are contributing to sedation.
-
Staggered dosing: If multiple compounds are being administered, adjust the timing to avoid peak-effect overlaps.
-
Pilot study: Conduct a pilot study with a small cohort to establish the maximum tolerated dose (MTD) without significant sedation in your specific animal model.
Issue 2: Transient Motor Impairment or Ataxia
Possible Cause:
-
Peak plasma concentration: The observed motor effects may coincide with the peak plasma concentration of this compound after administration.
-
Hypotensive effects: A rapid decrease in blood pressure can cause transient dizziness and motor impairment.
Recommended Solution:
-
Adjust administration route: Consider a route that provides a slower absorption and a less pronounced peak plasma concentration, such as subcutaneous infusion.
-
Fractionated dosing: Splitting the total daily dose into two or more administrations can help maintain more stable plasma levels.
-
Behavioral assessment timing: Schedule behavioral tests outside the window of peak drug effect to avoid confounding results.
-
Supportive care: Ensure easy access to food and water to accommodate for the transient impairment.
Issue 3: Lack of Efficacy (e.g., no change in blood pressure in a hypertension model)
Possible Cause:
-
Inappropriate administration route: The chosen route may have poor bioavailability.
-
Rapid metabolism: The animal model may metabolize this compound too quickly. For example, rats have been shown to have a rapid plasma withdrawal of the drug.
-
Receptor desensitization: Continuous high-dose administration may lead to receptor downregulation.
-
Incorrect dosage: The administered dose may be too low to elicit a therapeutic response.
Recommended Solution:
-
Pharmacokinetic analysis: If possible, measure plasma concentrations of this compound to confirm adequate exposure.
-
Alter administration schedule: As demonstrated in spontaneously hypertensive rats, a twice-daily injection schedule may be more effective than continuous infusion.
-
Dose escalation: Gradually increase the dose while monitoring for efficacy and tolerability.
-
Review literature: Confirm that the chosen animal model is responsive to this compound's mechanism of action.
Data Presentation
Table 1: Summary of Dosing and Observed Effects of Chronic this compound Administration in Rodents
| Species/Model | Administration Route | Dose | Duration | Observed Effects/Side Effects | Reference |
| Spontaneously Hypertensive Rat (SHR) | Intraperitoneal (IP) | 250 µg/kg b.i.d. | 1 month | ~15% reduction in mean blood pressure. | |
| Spontaneously Hypertensive Rat (SHR) | Subcutaneous (SC) Infusion | 500 µg/kg/day | 1 month | No significant reduction in mean blood pressure. | |
| Spontaneously Hypertensive Rat (SHR) | Oral (PO) | 6.0 mg/kg/day | 12 days | Moderate decrease in blood pressure with no change in heart rate. | |
| Mouse (Huntington's Disease Model) | Intraperitoneal (IP) | Not specified | Chronic | Transient decreased activity, unsteady gait, hunched posture, piloerection lasting ~2 hours post-injection. | |
| Mice and Rats | Not specified | Up to 10 mg/kg | Not specified | Did not prolong barbiturate-induced sleeping time (no sedative effect). | |
| Mice (Wild-type) | Intravenous (IV) | 100-1000 µg/kg | Acute | Dose-dependent decrease in blood pressure and heart rate. |
Experimental Protocols
Protocol 1: General Tolerability Monitoring for Chronic this compound Administration
Objective: To systematically monitor and score the clinical signs of tolerability in rodents receiving chronic this compound administration.
Procedure:
-
Baseline Assessment: Prior to the first dose, perform a thorough clinical examination of each animal. Record baseline body weight, food and water intake, and general appearance and behavior.
-
Daily Observations: At a minimum, conduct daily cage-side observations. Look for changes in posture, activity level, grooming, and the presence of piloerection.
-
Post-Dosing Focused Assessment: For the first week of administration, and then weekly thereafter, perform a more detailed assessment at the predicted time of peak drug effect (e.g., 15-30 minutes post-IP injection). Use a scoring system (see Table 2) to quantify any observed adverse effects.
-
Body Weight and Consumption: Measure and record body weight at least twice weekly. Monitor food and water consumption daily for the first week and then weekly. A significant drop in body weight (>10%) is a key indicator of poor tolerability.
-
Behavioral Assessments: If the study includes behavioral testing, ensure that the timing of these tests does not coincide with the transient side effects of this compound, as this could confound the results.
-
Record Keeping: Maintain detailed records of all observations, including the date, time, dose administered, and any clinical signs observed.
Table 2: Clinical Scoring Sheet for this compound Tolerability
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Activity | Alert and active | Slightly decreased activity | Lethargic, reluctant to move | Unresponsive to stimuli |
| Gait/Posture | Normal gait and posture | Slight ataxia or unsteadiness | Obvious ataxia, hunched posture | Inability to maintain posture |
| Piloerection | Smooth coat | Mild piloerection (small patches) | Moderate piloerection | Severe, generalized piloerection |
| General Appearance | Well-groomed, bright eyes | Slightly unkempt, eyes partially closed | Unkempt, dull eyes | Poor condition, dehydration |
A cumulative score should be calculated for each animal at each observation point. A predetermined humane endpoint based on this score should be established in the study protocol.
Mandatory Visualizations
Caption: this compound's primary signaling pathway.
Caption: Experimental workflow for tolerability assessment.
Caption: Troubleshooting logic for common experimental issues.
References
Overcoming limitations in rilmenidine's efficacy in specific neurogenic hypertension models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the efficacy of rilmenidine in specific neurogenic hypertension models.
Troubleshooting Guide
Q1: We are not observing a significant hypotensive effect with this compound in our neurogenic hypertension model. What could be the reason?
A1: The lack of a significant hypotensive response to this compound can stem from several factors, primarily related to the specific pathophysiology of the animal model being used.
-
Model-Specific Resistance: Certain models of neurogenic hypertension may not be responsive to this compound's mechanism of action. A key example is the BPH/2J mouse model, which exhibits genetically driven hypertension with a significant sympathetic component.[1] However, studies have shown that this compound has a minimal effect on blood pressure in these mice.[1][2] The modest hypotensive effect observed was primarily attributed to vagally-induced reductions in cardiac output, not a reduction in sympathetic vasomotor tone.[1] This suggests that the hypertension in BPH/2J mice may not be primarily driven by neuronal activity in the rostroventrolateral medulla (RVLM), the main target of this compound.[1]
-
Incorrect Dosing or Administration Route: The efficacy of this compound is dose-dependent and can be influenced by the route and chronicity of administration. In spontaneously hypertensive rats (SHRs), discontinuous intraperitoneal administration was more effective at reducing blood pressure than continuous infusion via minipumps. Ensure that the dosage and administration schedule are appropriate for the species and model being studied.
-
Anesthesia: The use of anesthesia can significantly impact the observed effects of this compound. For instance, pentobarbital anesthesia has been shown to potentiate the antihypertensive effect of this compound in SHRs. If experiments are being conducted under anesthesia, the choice of anesthetic and its dose should be carefully considered and controlled for.
Q2: We see a significant drop in heart rate (bradycardia) but only a small change in blood pressure. Is this a typical response?
A2: This response can be indicative of a model where the primary cardiovascular effect of this compound is not the reduction of sympathetic vasomotor tone. In the BPH/2J hypertensive mouse model, acute intraperitoneal administration of this compound induced a more significant bradycardic response than a hypotensive one. This effect was largely attenuated by atropine, suggesting it was mediated by vagal activity leading to reduced cardiac output, rather than a direct sympatholytic effect on peripheral resistance. Therefore, a pronounced bradycardia with minimal hypotension may indicate that your model's hypertension is not primarily sustained by the central sympathetic pathways targeted by this compound.
Q3: How can we confirm if our neurogenic hypertension model is appropriate for studying this compound's effects?
A3: To determine if your model is suitable, consider the following:
-
Characterize the Role of the RVLM: Since the RVLM is a major site of action for this compound, it is crucial to understand its contribution to the hypertension in your model. Techniques such as direct microinjection of sympatho-excitatory or -inhibitory agents into the RVLM can help elucidate its role.
-
Comparative Pharmacology: Compare the effects of this compound with other centrally acting antihypertensives that have different mechanisms of action. For example, comparing it to an alpha-2 adrenergic agonist like clonidine could provide insights into the relative contributions of imidazoline I1 receptors versus alpha-2 adrenoceptors in your model.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an oxazoline compound that acts as a selective agonist for imidazoline I1 receptors, which are concentrated in the brainstem, particularly the rostroventrolateral medulla (RVLM). By binding to these receptors, this compound reduces central sympathetic outflow, leading to a decrease in total peripheral resistance and a lowering of blood pressure. It has a lower affinity for α2-adrenoceptors compared to older centrally acting agents like clonidine, which results in a better side-effect profile, particularly less sedation and dry mouth.
Q2: In which experimental models has this compound been shown to be effective?
A2: this compound has demonstrated antihypertensive efficacy in several experimental models, including:
-
Spontaneously Hypertensive Rats (SHR): Both intravenous and long-term subcutaneous administration of this compound dose-dependently reduces blood pressure and heart rate in SHRs.
-
Sino-aortic Denervated (SAD) Dogs: Oral administration of this compound significantly reduced blood pressure and heart rate in this model of neurogenic hypertension.
-
Nitric Oxide (NO)-Defective Hypertension: In rats treated with L-NAME to inhibit nitric oxide synthase, co-administration of this compound prevented the expected increase in blood pressure.
Q3: What are the recommended dosages for preclinical studies?
A3: Dosages vary significantly depending on the animal model and the route of administration. It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions. The following have been reported in the literature:
-
Intravenous in SHRs: 0.1 to 1 mg/kg.
-
Subcutaneous infusion in SHRs: 5 to 15 mg/kg per day.
-
Oral in SAD dogs: 1 mg/kg for two weeks.
-
Chronic oral in BPH/2J mice: 1-12 mg/kg per day.
-
Oral gavage in L-NAME treated rats: 3 mg/kg/day.
Q4: Are there known drug interactions we should be aware of in our experiments?
A4: Yes, co-administration of certain drugs can alter the effects of this compound.
-
MAOIs: Combination with monoamine oxidase inhibitors is not recommended.
-
Tricyclic Antidepressants: These may partially antagonize the antihypertensive activity of this compound.
-
Atropine: As a muscarinic antagonist, atropine can reduce the bradycardic effects of this compound, which can be useful in dissecting the drug's mechanism of action in a specific model.
Data Presentation
Table 1: Efficacy of this compound on Blood Pressure (BP) in Various Neurogenic Hypertension Models
| Animal Model | Administration Route & Dose | Duration | Change in Mean Arterial Pressure (mmHg) | Citation(s) |
| BPH/2J Hypertensive Mice | Chronic Intracerebroventricular | 7 days | -6.5 ± 2 (during active period) | |
| BPH/2J Hypertensive Mice | Chronic Oral (1-12 mg/kg/day) | 14 days | Minimal Effect | |
| Spontaneously Hypertensive Rats | Intravenous (0.1 - 1 mg/kg) | Acute | Dose-dependent decrease | |
| Spontaneously Hypertensive Rats | Subcutaneous Infusion (5-15 mg/kg/day) | Long-term | Dose-dependent decrease | |
| Spontaneously Hypertensive Rats | Intraperitoneal (250 µg/kg b.i.d.) | 1 month | ~15% reduction | |
| Sino-aortic Denervated Dogs | Oral (1 mg/kg) | 2 weeks | Significant reduction | |
| L-NAME Treated Rats | Oral Gavage (3 mg/kg/day) | 4 weeks | Prevented BP increase vs. controls |
Experimental Protocols
Protocol 1: Induction of Neurogenic Hypertension via Sino-aortic Denervation (SAD) in Dogs (Adapted from literature)
-
Anesthesia: Anesthetize the animal with an appropriate agent (e.g., sodium pentobarbital).
-
Surgical Procedure:
-
Make a midline cervical incision.
-
Isolate and section the carotid sinus nerves bilaterally.
-
Isolate the vagosympathetic trunks and strip the adventitia from the common carotid arteries to denervate the aortic arch baroreceptors.
-
-
Post-operative Care: Provide appropriate analgesic and antibiotic coverage. Allow for a recovery period of at least two weeks before commencing drug studies.
-
Verification of Denervation: Confirm the success of the procedure by the absence of a heart rate response to phenylephrine challenge.
Protocol 2: Administration of this compound in Conscious, Unrestrained Mice via Telemetry (Adapted from Jackson et al., 2014)
-
Telemetry Implantation:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Implant a telemetry transmitter (e.g., Data Sciences International) with the catheter inserted into the left carotid artery for blood pressure measurement.
-
Allow a recovery period of at least 7 days post-surgery.
-
-
Baseline Recordings: Record baseline blood pressure and heart rate for several days to establish a stable diurnal rhythm.
-
Drug Administration:
-
Acute: Dissolve this compound in a suitable vehicle (e.g., saline) and administer via intraperitoneal (i.p.) injection at the desired dose.
-
Chronic Oral: Incorporate this compound into the animal's drinking water or food at a concentration calculated to deliver the target daily dose based on average consumption.
-
-
Data Acquisition and Analysis: Continuously record cardiovascular parameters and analyze the data to compare pre- and post-treatment values, paying attention to different phases of the light-dark cycle.
Mandatory Visualizations
Caption: this compound's primary signaling pathway in the central nervous system.
Caption: General experimental workflow for testing this compound's efficacy.
Caption: Logical diagram of this compound's differential efficacy.
References
Navigating Rilmenidine Dosing in Renal Impairment: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for adjusting rilmenidine dosage in studies involving participants with renal impairment. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How does renal impairment affect the pharmacokinetics of this compound?
A1: Renal impairment significantly alters the pharmacokinetics of this compound, primarily because the drug is predominantly eliminated unchanged through the kidneys.[1][2] In individuals with renal insufficiency, the total plasma clearance and renal clearance of this compound are reduced.[3] This leads to a prolonged elimination half-life, which can be 30-42 hours in patients with chronic renal failure, a substantial increase from the approximate 8-hour half-life in healthy individuals.[3][4] Consequently, there is a risk of drug accumulation with repeated administration. A direct linear relationship has been observed between the degree of renal impairment and the elimination parameters of this compound.
Q2: What are the recommended starting dosage adjustments for this compound in subjects with renal impairment?
A2: Dosage reductions are necessary for patients with renal dysfunction to prevent drug accumulation and potential toxicity. The recommended dosage adjustments are based on the patient's creatinine clearance (CrCl). For patients with a creatinine clearance greater than 15 mL/min, a dosage adjustment is not typically required, and the standard dose of 1 mg daily can be administered. However, for more severe impairment, specific adjustments are crucial.
Q3: Are there specific dosage recommendations for patients with severe renal failure or those on dialysis?
A3: Yes, for patients with severe renal failure (creatinine clearance <15 mL/min) who do not require dialysis, the recommended dosage is 1 mg taken every other day. For patients undergoing hemodialysis, the suggested regimen is 1 mg administered after each dialysis session. This compound is contraindicated in patients with severe kidney failure (creatinine clearance <15 ml/min) as a precautionary measure due to the absence of specific studies in this population.
Troubleshooting Guide
Problem: Unexpectedly high plasma concentrations of this compound are observed in a study participant with mild to moderate renal impairment.
Troubleshooting Steps:
-
Verify Creatinine Clearance: Re-evaluate the participant's most recent creatinine clearance to ensure the initial dosage was appropriate for their level of renal function. Renal function can fluctuate, and a recent decline could lead to drug accumulation.
-
Assess Concomitant Medications: Review all other medications the participant is taking. Co-administration with other drugs that affect renal function or are also cleared by the kidneys could potentially alter this compound's pharmacokinetics.
-
Evaluate Patient Adherence: Confirm that the participant is taking the medication exactly as prescribed and has not inadvertently taken extra doses.
-
Consider Individual Variability: Pharmacokinetic responses can vary between individuals. If no other cause is identified, the individual may have a lower-than-average clearance for their estimated level of renal function. A further dose reduction and continued therapeutic drug monitoring may be necessary.
Quantitative Data Summary
The following tables summarize the recommended dosage adjustments and the pharmacokinetic parameters of this compound in the context of renal impairment.
Table 1: Recommended this compound Dosage in Renal Impairment
| Creatinine Clearance (mL/min) | Recommended Dosage | Reference(s) |
| > 15 | 1 mg daily | |
| 15 to 80 | 1 mg daily | |
| < 15 (not on dialysis) | 1 mg every other day | |
| Hemodialysis Patients | 1 mg after each dialysis session |
Table 2: Pharmacokinetic Parameters of this compound (1 mg single dose) in Renal Insufficiency
| Parameter | Healthy Volunteers | Patients with Renal Insufficiency (CrCl < 15 mL/min) | Reference(s) |
| Elimination Half-life | ~8 hours | 30-42 hours | |
| Primary Route of Elimination | Renal (unchanged drug) | Renal (clearance is reduced) |
Experimental Protocols
Study of this compound Pharmacokinetics in Patients with Chronic Renal Insufficiency
This section details the methodology of a key study that investigated the pharmacokinetics of this compound in individuals with varying degrees of renal failure.
-
Study Design: An open, single-blind study was conducted.
-
Participant Groups:
-
Group 1: 11 patients with creatinine clearance between 15 and 80 mL/min.
-
Group 2: 17 patients with a creatinine clearance of less than 15 mL/min.
-
Group 3: 10 hemodialysis patients.
-
-
Dosing Regimen:
-
A single oral dose of 1 mg of this compound was administered initially.
-
This was followed by a 15-day treatment period with repeated administration:
-
Group 1: 1 mg daily.
-
Group 2: 1 mg every other day.
-
Group 3: 1 mg at the end of each dialysis session.
-
-
-
Pharmacokinetic Analysis: Plasma concentrations of this compound were measured to determine parameters such as total plasma clearance, renal clearance, and terminal half-life after both single and repeated administrations. The area under the curve (AUC) was calculated to assess drug accumulation.
-
Key Findings: The study established a positive correlation between this compound's total plasma clearance and renal clearance with creatinine clearance. It also confirmed drug accumulation with repeated dosing in patients with renal impairment and provided the basis for the recommended dosage adjustments.
Visualizations
Caption: Workflow for this compound Dosage Adjustment in Renal Impairment.
References
- 1. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. Pharmacokinetics of this compound in patients with chronic renal insufficiency and in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Rilmenidine versus clonidine: a comparative analysis of mechanism and side effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of rilmenidine and clonidine, two centrally acting antihypertensive agents. The analysis focuses on their distinct mechanisms of action and resulting differences in side effect profiles, supported by experimental data and detailed methodologies.
Introduction
Clonidine, an imidazoline derivative, has been a benchmark for centrally acting antihypertensive drugs for decades. Its therapeutic action is primarily attributed to its agonistic activity at α2-adrenergic receptors in the brainstem, which reduces sympathetic outflow from the central nervous system.[1] However, its utility is often limited by side effects such as sedation and dry mouth. This compound, an oxazoline derivative, was developed as a second-generation agent to dissociate the antihypertensive effects from these adverse effects.[2] This guide delves into the pharmacological distinctions that underpin their different clinical profiles.
Mechanism of Action: A Tale of Two Receptors
The primary mechanistic difference between this compound and clonidine lies in their relative affinity for two distinct receptor types in the central nervous system: α2-adrenergic receptors and I1-imidazoline receptors. Both receptor types are involved in the central regulation of blood pressure.[3]
-
α2-Adrenergic Receptors: Activation of these receptors in the brainstem is believed to be the main pathway for the antihypertensive effect of clonidine but is also strongly linked to its sedative effects and induction of dry mouth.[4]
-
I1-Imidazoline Receptors: These non-adrenergic receptors are also located in the brainstem and are a key target for the antihypertensive action of both drugs.[5] It is hypothesized that selective activation of I1-imidazoline receptors can lower blood pressure with a lower incidence of the side effects associated with α2-adrenoceptor agonism.
This compound exhibits a significantly higher selectivity for I1-imidazoline receptors over α2-adrenergic receptors compared to clonidine. Clonidine has a more balanced, roughly equivalent affinity for both receptor types. This preferential binding of this compound is thought to be the primary reason for its improved side effect profile.
Signaling Pathway
The binding of these drugs to their respective receptors in the rostral ventrolateral medulla (RVLM), a critical area for blood pressure control, initiates a signaling cascade that reduces sympathetic nerve activity, leading to vasodilation and a decrease in blood pressure.
References
- 1. droracle.ai [droracle.ai]
- 2. Distinctive features of this compound possibly related to its selectivity for imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha‐2 and imidazoline receptor agonistsTheir pharmacology and therapeutic role | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Central imidazoline- and alpha 2-receptors involved in the cardiovascular actions of centrally acting antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Rilmenidine's Efficacy on Par with First-Line Antihypertensives in Clinical Trials
Rilmenidine, a selective I1-imidazoline receptor agonist, demonstrates comparable efficacy in lowering blood pressure to first-line antihypertensive agents, including thiazide diuretics, angiotensin-converting enzyme (ACE) inhibitors, and calcium channel blockers.[1][2][3] Extensive double-blind, randomized clinical trials have established its role as a viable option for the management of mild to moderate hypertension, with a similar side-effect profile to these established therapies.[1][4]
This compound's primary mechanism of action involves its effect on the central nervous system. By selectively binding to I1-imidazoline receptors in the brainstem, it reduces sympathetic overactivity, a key contributor to elevated blood pressure. This central action leads to a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure. Additionally, this compound acts on the kidneys to inhibit the Na+/H+ antiport, which may contribute to its antihypertensive effect.
In contrast, first-line antihypertensives employ different mechanisms. Thiazide diuretics act on the kidneys to increase sodium and water excretion, thereby reducing blood volume. ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced aldosterone secretion. Angiotensin II receptor blockers (ARBs) directly block the action of angiotensin II on its receptors. Calcium channel blockers inhibit the influx of calcium into vascular smooth muscle cells, causing vasodilation.
Comparative Efficacy Data
Clinical studies have consistently shown that this compound's ability to lower blood pressure is not significantly different from that of commonly prescribed first-line agents.
| Comparator | Key Efficacy Findings | References |
| Thiazide Diuretics (Hydrochlorothiazide) | - Comparable reductions in systolic and diastolic blood pressure. - Similar normalization rates of blood pressure (DBP ≤ 90 mm Hg). - this compound did not negatively impact plasma potassium or total cholesterol levels, unlike hydrochlorothiazide in some studies. | (--INVALID-LINK--) |
| ACE Inhibitors (Captopril, Lisinopril) | - No significant difference in blood pressure reduction compared to captopril and lisinopril. - Similar rates of blood pressure normalization. - Both this compound and captopril showed a similar reduction in microalbuminuria in hypertensive type 2 diabetics. | (--INVALID-LINK--) |
| Calcium Channel Blockers (Nifedipine, Amlodipine) | - Comparable antihypertensive efficacy to both nifedipine and amlodipine. - Significant reductions in diastolic blood pressure with both this compound and nifedipine over a one-year period. - Similar reductions in left ventricular mass observed with both this compound and nifedipine. | (--INVALID-LINK--) |
Experimental Protocols
The cited studies generally followed a double-blind, randomized, controlled design, which is the gold standard for clinical trials.
General Experimental Workflow:
A typical study protocol involved:
-
Patient Population: Adults with mild to moderate essential hypertension (e.g., diastolic blood pressure between 95 and 115 mmHg). Some studies specifically focused on elderly patients or those with comorbidities like diabetes or metabolic syndrome.
-
Study Design: Multicenter, double-blind, randomized, parallel-group studies were common.
-
Washout/Run-in Period: A placebo run-in period of 2 to 4 weeks was often employed to establish a stable baseline blood pressure.
-
Treatment and Dosage: Patients were randomly assigned to receive either this compound (typically 1-2 mg daily) or a first-line antihypertensive at a standard therapeutic dose (e.g., hydrochlorothiazide 25 mg/day, captopril 50-100 mg/day, nifedipine 40 mg/day).
-
Duration: Treatment periods ranged from 4 weeks to one year.
-
Outcome Measures: The primary efficacy endpoint was the change in systolic and diastolic blood pressure from baseline. Secondary endpoints often included the rate of blood pressure normalization and the incidence of adverse events.
Signaling Pathways
The distinct mechanisms of action of this compound and first-line antihypertensives are depicted in the following signaling pathway diagrams.
This compound Signaling Pathway:
References
Validating the Autophagy-Inducing Effects of Rilmenidine in Neuronal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of rilmenidine's performance as an autophagy inducer in neuronal cells against other common alternatives. The information is supported by experimental data from peer-reviewed studies, with a focus on quantitative analysis, detailed methodologies, and visual representations of the underlying molecular pathways.
Executive Summary
This compound, a selective I1-imidazoline receptor agonist, has emerged as a potent inducer of macroautophagy in neuronal cells.[1][2] Unlike many conventional autophagy activators, this compound functions through a signaling pathway that is independent of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism.[3] This distinct mechanism of action presents both opportunities and challenges for its application in neuroscience research and therapeutic development, particularly for neurodegenerative diseases characterized by the accumulation of misfolded proteins. This guide will delve into the experimental evidence validating this compound's effects, compare it with other autophagy inducers, and provide insights into its potential benefits and drawbacks.
Comparative Analysis of Autophagy Induction
The induction of autophagy is commonly assessed by monitoring the levels of two key marker proteins: Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. Therefore, an increase in the LC3-II/LC3-I ratio is indicative of enhanced autophagosome formation. Conversely, p62 is a receptor for cargo destined for autophagic degradation and is itself degraded in the process. A decrease in p62 levels suggests a functional autophagic flux.
While direct side-by-side comparative studies are limited, the following tables summarize quantitative data from various studies on the effects of this compound, rapamycin (an mTOR-dependent inducer), and trehalose (another mTOR-independent inducer) on autophagy markers in neuronal or neuron-like cells.
Note: The following data are compiled from different studies and may not be directly comparable due to variations in experimental conditions (e.g., cell lines, drug concentrations, and treatment durations).
Table 1: Effect of this compound on Autophagy Markers in Neuronal Cells
| Cell Line | Treatment | LC3-II/Actin Ratio (Fold Change vs. Control) | p62/Actin Ratio (Fold Change vs. Control) | Reference |
| Human Embryonic Stem Cell-derived Motor Neurons | 10 µM this compound (24h) | ~1.5 | ~0.6 | [4] |
*Approximate values inferred from graphical data.
Table 2: Effect of Rapamycin on Autophagy Markers in Neuronal Cells
| Cell Line | Treatment | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/Actin Ratio (Fold Change vs. Control) | Reference |
| PC12 cells | Rapamycin | ~2.5 | ~0.5 | [5] |
*Approximate values inferred from graphical data.
Table 3: Effect of Trehalose on Autophagy Markers in Neural Stem Cells
| Cell Line | Treatment | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62 Expression | Reference |
| Neural Stem Cells | 3% Trehalose | Increased | Decreased |
Signaling Pathways and Mechanisms of Action
This compound's ability to induce autophagy stems from its activity as an I1-imidazoline receptor agonist. This interaction triggers a downstream signaling cascade that, unlike rapamycin, does not involve the inhibition of mTOR.
This compound-Induced Autophagy Signaling Pathway
The binding of this compound to the I1-imidazoline receptor is thought to initiate a signaling pathway that leads to the induction of autophagy. While the complete pathway is still under investigation, it is proposed to involve the modulation of cyclic AMP (cAMP) levels.
Caption: this compound's mTOR-independent autophagy pathway.
Experimental Protocols
Accurate validation of autophagy induction requires robust experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.
Western Blotting for LC3 and p62
This protocol is a standard method for quantifying changes in LC3-II and p62 protein levels.
Caption: Western blot workflow for autophagy markers.
Detailed Steps:
-
Cell Culture and Treatment: Plate neuronal cells at an appropriate density and treat with this compound, rapamycin, trehalose, or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3, p62, and a loading control (e.g., actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of LC3-II and p62 to the loading control.
Potential Advantages and Disadvantages of this compound
The use of this compound as an autophagy inducer in neuronal cells carries both potential benefits and risks that researchers should consider.
Table 4: Pros and Cons of this compound as a Neuronal Autophagy Inducer
| Pros | Cons |
| mTOR-Independent Mechanism: Avoids potential side effects associated with long-term mTOR inhibition. | Potential for Excessive Mitophagy: In some disease models (e.g., ALS), this compound has been shown to cause excessive clearance of mitochondria, leading to detrimental effects. |
| Neuroprotective Effects: Has demonstrated neuroprotective properties in models of neurodegenerative diseases and diabetic neuropathy. | Context-Dependent Efficacy: The beneficial effects of this compound-induced autophagy may be highly dependent on the specific cellular context and disease model. |
| Clinically Approved Drug: this compound is an FDA-approved medication for hypertension, suggesting a known safety profile in humans. | Off-Target Effects: As an I1-imidazoline receptor agonist, it can have effects on blood pressure and other physiological processes. |
Conclusion
This compound is a validated inducer of mTOR-independent autophagy in neuronal cells, offering a valuable tool for studying this fundamental cellular process. Its distinct mechanism of action provides an alternative to classical autophagy inducers like rapamycin. However, the experimental evidence also highlights the critical importance of carefully evaluating the cellular context and potential for adverse effects, such as excessive mitophagy, when utilizing this compound in specific neurodegenerative disease models. Further research, particularly direct comparative studies with other autophagy inducers, is warranted to fully elucidate its therapeutic potential and optimize its application in neuroscience research.
References
- 1. This compound | I1 Imidazoline Receptor/α2-Adrenoceptor Agonist | MCE [medchemexpress.cn]
- 2. Autophagy and anti-inflammation ameliorate diabetic neuropathy with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes MTOR-independent autophagy in the mutant SOD1 mouse model of amyotrophic lateral sclerosis without slowing disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Reproducibility of rilmenidine's lifespan-extending effects in different model organisms
An objective analysis of the experimental evidence for rilmenidine as a geroprotective compound across different model organisms.
The antihypertensive drug this compound has recently emerged as a compound of interest in the field of geroscience, primarily for its potential to extend lifespan by mimicking caloric restriction (CR). This guide provides a comprehensive comparison of the existing research on this compound's effects on longevity, focusing on the supporting experimental data and methodologies for researchers, scientists, and drug development professionals.
Quantitative Data Summary
Current research on the lifespan-extending properties of this compound has been predominantly conducted in the nematode Caenorhabditis elegans. As of the latest available data, there are no published studies demonstrating lifespan extension by this compound in other common aging models such as Drosophila melanogaster (fruit flies) or Saccharomyces cerevisiae (yeast). While transcriptional changes similar to caloric restriction have been observed in the liver and kidney tissues of mice treated with this compound, direct lifespan studies in mammals have not yet been published[1][2][3][4].
The following table summarizes the key quantitative findings from studies in C. elegans.
| Model Organism | Strain / Genotype | Treatment Details | Mean Lifespan Extension (%) | Key Findings & Dependencies | Reference |
| C. elegans | Wild-Type (N2) | 200 µM this compound from L4 larval stage | ~19% | Optimal dose for lifespan extension. | [1] |
| C. elegans | Wild-Type (N2) | 200 µM this compound from Day 1 of adulthood | ~33% | Late-life intervention is effective. | |
| C. elegans | Wild-Type (N2) | 200 µM this compound from Day 12 of adulthood | ~33% | Efficacy is maintained even when started in aged animals. | |
| C. elegans | nish-1 (I1-receptor mutant) | 200 µM this compound | Lifespan extension abolished | The I1-imidazoline receptor nish-1 is essential for this compound's effect. | |
| C. elegans | daf-16 (FOXO mutant) | 200 µM this compound | Lifespan extension abolished | The transcription factor DAF-16/FOXO is required. | |
| C. elegans | skn-1 (NRF2 mutant) | 200 µM this compound | Lifespan extension abolished | The transcription factor SKN-1/NRF2 is required. | |
| C. elegans | eat-2 (CR model) | 200 µM this compound | No additive lifespan extension | Acts through the same pathway as caloric restriction. | |
| C. elegans | Wild-Type (N2) | This compound + Rapamycin | No additive lifespan extension | Interacts with the mTOR signaling pathway. | |
| C. elegans | aak-2 (AMPK mutant) | 200 µM this compound | Lifespan extension maintained | The effect is independent of the AMPK signaling pathway. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced longevity and a typical experimental workflow for assessing its effects in C. elegans.
Experimental Protocols
The following is a generalized protocol for a C. elegans lifespan assay with this compound, based on methodologies described in the primary literature.
Materials and Preparation
-
Nematode Growth Medium (NGM) Plates: Standard NGM plates are prepared.
-
Bacterial Food Source: A culture of E. coli OP50 is grown, concentrated, and then seeded onto the NGM plates. The bacteria are subsequently killed by exposure to UV radiation to prevent potential confounding effects of live bacteria on worm lifespan.
-
Drug Plates: this compound is dissolved in a vehicle solvent (e.g., 1% DMSO) to create a stock solution. This solution is then added to the molten NGM before pouring plates to achieve the desired final concentrations (e.g., 100 µM, 150 µM, 200 µM, 300 µM). Control plates are prepared with the vehicle (1% DMSO) only.
-
Reproduction Inhibitor: To prevent progeny from confounding the lifespan measurement of the original cohort, 5-fluoro-2'-deoxyuridine (FUDR) is typically added to the NGM plates after the worms reach the L4 larval stage.
Age Synchronization and Treatment Initiation
-
An age-synchronized population of C. elegans is generated. A common method is to allow adult hermaphrodites to lay eggs on a plate for a short period (e.g., 6-8 hours), after which the adults are removed.
-
The eggs are allowed to hatch and develop.
-
For early-life treatment, worms at the L4 larval stage are transferred to the prepared this compound and control plates. For late-life treatment studies, worms are maintained on standard plates until they reach the desired age (e.g., Day 1 or Day 12 of adulthood) before being transferred to the drug and control plates.
Lifespan Scoring and Data Collection
-
The worms are maintained at a constant temperature (e.g., 20°C).
-
Starting from the first day of adulthood, survival is scored every 2 to 3 days.
-
Worms are gently prodded with a platinum wire. Those that fail to respond to touch are scored as dead. Worms that die from desiccation on the side of the plate or from internal hatching ("bagging") are censored from the analysis.
-
The number of live, dead, and censored worms is recorded at each time point until all worms in the cohort have died.
Data Analysis
-
The collected data is used to generate Kaplan-Meier survival curves for each condition.
-
Statistical significance between the survival curves of treated and control groups is determined using the log-rank test.
-
The mean and maximum lifespan for each group are calculated and compared to determine the percentage of lifespan extension.
This guide consolidates the current understanding of this compound's effects on lifespan, highlighting the robust evidence in C. elegans and the need for further investigation in other model organisms to establish the reproducibility and conservation of its geroprotective effects.
References
- 1. This compound extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1‐imidazoline receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound extends lifespan and healthspan in Caenorhabditis elegans via a nischarin I1-imidazoline receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Rilmenidine Mirrors Caloric Restriction's Gene Expression Signature in Mice: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of the antihypertensive drug rilmenidine and the well-established longevity intervention, caloric restriction (CR), in mice. The data presented here, including detailed experimental protocols and signaling pathway diagrams, is synthesized from key studies that have identified this compound as a potential CR mimetic.
Recent research has illuminated the striking similarities between the gene expression changes induced by this compound and those observed under caloric restriction, a dietary regimen known to extend lifespan across various species.[1][2] Studies utilizing RNA sequencing (RNA-seq) on liver and kidney tissues from mice treated with this compound have shown a significant overlap with the transcriptional profiles of CR.[1][2] This suggests that this compound may recapitulate some of the beneficial effects of CR at a molecular level, offering a pharmacological avenue to mimic its effects.
Quantitative Comparison of Gene Expression Changes
While comprehensive lists of differentially expressed genes (DEGs) with their precise fold changes and p-values are often found in the supplementary materials of the primary research articles, the overall findings indicate a strong positive correlation between the transcriptomic signatures of this compound and CR in both liver and kidney tissues of mice.[1] Gene Set Enrichment Analysis (GSEA) has been a key analytical tool in establishing this link, revealing that this compound treatment enriches for gene sets known to be modulated by CR and associated with longevity.
To provide a framework for comparison, the following tables summarize the expected and observed regulatory patterns based on the available literature.
Table 1: Comparison of Gene Expression Signatures in Mouse Liver
| Feature | This compound | Caloric Restriction | Overlap/Similarity |
| Key Pathways Modulated | mTOR signaling, Autophagy | mTOR signaling, Insulin/IGF-1 signaling, AMPK signaling, Sirtuin activity | Significant overlap, particularly in the regulation of mTOR and autophagy pathways. |
| Longevity-Associated Genes | Upregulation of genes associated with lifespan extension. | Upregulation of genes involved in stress resistance (e.g., via FOXO and NRF2) and metabolism. | This compound's gene signature shows a positive association with established longevity signatures. |
| Aging-Related Genes | Downregulation of genes associated with aging. | Downregulation of pro-aging pathways. | Both interventions tend to counteract age-related transcriptional changes. |
Table 2: Comparison of Gene Expression Signatures in Mouse Kidney
| Feature | This compound | Caloric Restriction | Overlap/Similarity |
| Key Pathways Modulated | Similar to liver, with evidence of mTOR pathway involvement. | Modulation of metabolic and stress-response pathways. | Transcriptional changes induced by this compound in the kidney also mimic those of CR. |
| Stress Response | Upregulation of genes involved in cellular stress responses. | Known to enhance cellular stress resistance mechanisms. | Both interventions appear to promote cellular resilience. |
| Inflammation | Evidence suggests anti-inflammatory effects. | Generally leads to a reduction in chronic inflammation. | A shared tendency towards mitigating inflammatory gene expression is observed. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and caloric restriction in mice.
This compound Treatment and RNA-Seq Analysis
This protocol is based on the methodology described in studies identifying this compound as a CR mimetic.
-
Animal Model: Young, male UM-HET3 mice are used for the study.
-
Treatment: Mice are administered this compound orally for a period of one month. A control group receives a vehicle solution.
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and liver and kidney tissues are collected and immediately flash-frozen in liquid nitrogen to preserve RNA integrity.
-
RNA Extraction: Total RNA is extracted from the frozen liver and kidney samples using a standard commercially available kit (e.g., PureLink RNA Mini Kit).
-
Library Preparation and Sequencing: RNA quality is assessed, and sequencing libraries are prepared. High-throughput sequencing (e.g., Illumina HiSeq) is then performed to generate RNA-seq data.
-
Data Analysis:
-
Raw sequencing reads are processed to remove adapters and low-quality reads.
-
Cleaned reads are mapped to the mouse reference genome.
-
Gene expression is quantified by counting the number of reads mapping to each gene.
-
Differential gene expression analysis is performed between the this compound-treated and control groups to identify statistically significant changes in gene expression.
-
Gene Set Enrichment Analysis (GSEA) is used to compare the this compound-induced gene expression signature with known signatures of caloric restriction and longevity from databases such as those established by Tyshkovskiy et al. (2019).
-
Caloric Restriction and Transcriptomic Analysis
This is a general protocol for a typical caloric restriction study in mice, against which the effects of this compound are compared.
-
Animal Model: Male C57BL/6 mice are a commonly used strain for CR studies.
-
Dietary Regimen: At a specified age (e.g., 14 weeks), mice are divided into two groups: an ad libitum (AL) group with free access to food, and a caloric restriction (CR) group. The CR group is typically fed a diet containing 30-40% fewer calories than the AL group, while ensuring adequate intake of essential nutrients.
-
Duration: The CR diet is maintained for a specified period, which can range from weeks to the entire lifespan of the animal, depending on the study's objectives.
-
Tissue Collection: At the desired time point, mice are euthanized, and various tissues, including liver and kidney, are collected and processed for RNA extraction as described in the this compound protocol.
-
RNA-Seq and Data Analysis: The procedures for RNA extraction, sequencing, and bioinformatic analysis are analogous to those described for the this compound study, allowing for a direct comparison of the resulting gene expression profiles.
Signaling Pathways and Mechanisms of Action
The overlapping gene expression signatures of this compound and caloric restriction are underpinned by their influence on key signaling pathways that regulate aging and metabolism.
This compound Signaling Pathway
This compound is an agonist of I1-imidazoline receptors. Its downstream effects converge on pathways also modulated by CR, notably inhibiting mTOR and inducing autophagy.
Caption: this compound's signaling cascade leading to autophagy and longevity.
Caloric Restriction Signaling Network
Caloric restriction engages a more complex network of pathways that collectively contribute to its pro-longevity effects. These include the modulation of nutrient-sensing pathways and the activation of stress-responsive transcription factors.
Caption: Key signaling pathways modulated by caloric restriction.
Experimental Workflow Comparison
The logical flow of experiments to compare the transcriptomic effects of this compound and caloric restriction is outlined below.
Caption: Workflow for comparing this compound and CR transcriptomics.
References
Rilmenidine and Moxonidine: A Comparative Analysis of their Interaction with I1-Imidazoline Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of rilmenidine and moxonidine, two second-generation centrally acting antihypertensive agents, with a specific focus on their interaction with I1-imidazoline receptors. This document synthesizes experimental data on their binding affinities, signaling pathways, and physiological effects to offer an objective comparison for research and drug development purposes.
Introduction
This compound and moxonidine are structurally related compounds that lower blood pressure primarily by acting on I1-imidazoline receptors in the rostral ventrolateral medulla (RVLM) of the brainstem.[1][2][3] Their selectivity for I1-imidazoline receptors over α2-adrenergic receptors is a key characteristic that distinguishes them from older centrally acting antihypertensives like clonidine, leading to a more favorable side-effect profile.[4][5] This guide delves into the quantitative and qualitative differences between these two drugs.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing this compound and moxonidine.
Table 1: Receptor Binding Affinity
| Compound | I1-Imidazoline Receptor Kᵢ (nM) | α2A-Adrenergic Receptor pKᵢ | α2B-Adrenergic Receptor pKᵢ | α2C-Adrenergic Receptor pKᵢ | I1 vs α2-Adrenergic Receptor Selectivity Ratio |
| This compound | < 10 | 5.80 | 5.76 | 5.33 | ~30-fold |
| Moxonidine | < 10 | 5.37 | < 5 | < 5 | ~30-fold (up to 700-fold in specific tissues) |
Note: Specific Kᵢ values for I1-imidazoline receptors are reported to be less than 10 nM for both compounds, though exact values from a direct comparative study are not consistently available in the reviewed literature. The selectivity ratio indicates a significantly higher affinity for the I1-imidazoline receptor.
Table 2: Clinical Efficacy and Side Effect Profile
| Parameter | This compound | Moxonidine |
| Antihypertensive Efficacy | Comparable to major classes of antihypertensives. | Comparable to major classes of antihypertensives. |
| Diastolic Blood Pressure Decrease | ~8.0 mmHg | ~7.3 mmHg |
| Systolic Blood Pressure Decrease | ~7.6 mmHg | ~7.6 mmHg |
| Incidence of Sedation | Significantly less than clonidine. | Significantly less than clonidine. |
| Incidence of Dry Mouth | Significantly less than clonidine. | Significantly less than clonidine. |
Data from a double-blind, parallel-group trial comparing this compound (1 mg/day) and moxonidine (0.2 mg/day) in patients with mild to moderate hypertension.
Signaling Pathways
Both this compound and moxonidine, upon binding to the I1-imidazoline receptor, initiate a downstream signaling cascade that is distinct from the cyclic AMP pathway associated with α2-adrenergic receptors. The primary pathway involves the activation of phosphatidylcholine-selective phospholipase C (PC-PLC).
I1-Imidazoline Receptor Signaling Pathway
Caption: I1-Imidazoline receptor signaling cascade.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol is used to determine the binding affinity (Kᵢ) of this compound and moxonidine for I1-imidazoline and α2-adrenergic receptors.
1. Membrane Preparation:
-
Tissues expressing the target receptors (e.g., brainstem for I1-imidazoline, cerebral cortex for α2-adrenergic) are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Binding Reaction:
-
A constant concentration of a radiolabeled ligand (e.g., [³H]-clonidine) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor drug (this compound or moxonidine) are added to displace the radioligand.
-
The reaction is incubated at a specific temperature for a set period to reach equilibrium.
3. Separation and Counting:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.
-
The filters are washed with cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Experimental Workflow for Binding Assay
Caption: General workflow for a radioligand binding assay.
Phosphatidylcholine-Selective Phospholipase C (PC-PLC) Activity Assay
This assay measures the downstream signaling activity upon receptor activation.
1. Cell Culture and Treatment:
-
Cells expressing I1-imidazoline receptors are cultured.
-
Cells are treated with either this compound, moxonidine, or a vehicle control.
2. Cell Lysis:
-
After treatment, the cells are lysed to release the intracellular contents, including PC-PLC.
3. Enzymatic Reaction:
-
The cell lysate is incubated with a specific substrate for PC-PLC (e.g., a fluorescently labeled phosphatidylcholine analog).
-
The reaction is allowed to proceed for a defined time at an optimal temperature.
4. Detection:
-
The product of the enzymatic reaction (e.g., a fluorescent diacylglycerol analog) is measured using a fluorometer or a spectrophotometer.
-
The activity of PC-PLC is proportional to the amount of product formed.
5. Data Analysis:
-
The PC-PLC activity in the drug-treated samples is compared to the control to determine the effect of this compound and moxonidine.
Logical Relationship of Drug Properties
The pharmacological properties of this compound and moxonidine are interconnected, leading to their clinical profiles.
Caption: Relationship between receptor affinity and clinical effects.
Conclusion
Both this compound and moxonidine are effective centrally acting antihypertensive agents that exhibit high selectivity for I1-imidazoline receptors over α2-adrenergic receptors. This selectivity is the primary reason for their improved side-effect profile compared to first-generation drugs. While their binding affinities for the I1-imidazoline receptor are high and their clinical antihypertensive efficacy is comparable, subtle differences in their selectivity ratios in various tissues may exist. Further head-to-head preclinical and clinical studies with detailed and standardized experimental protocols would be beneficial to fully elucidate the nuanced differences in their pharmacological and clinical profiles.
References
- 1. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel mechanism of action for hypertension control: moxonidine as a selective I1-imidazoline agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinctive features of this compound possibly related to its selectivity for imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Pharmacology of moxonidine: an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rilmenidine and Alpha-Methyldopa in Hypertensive Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihypertensive agents rilmenidine and alpha-methyldopa, focusing on their performance in preclinical hypertensive models. The information presented is collated from various experimental studies to offer supporting data on their efficacy and side-effect profiles.
Mechanism of Action
This compound and alpha-methyldopa both exert their antihypertensive effects primarily through action on the central nervous system, leading to a reduction in sympathetic outflow. However, their specific mechanisms of action differ.
This compound is an oxazoline compound that acts as a selective agonist for imidazoline I1 receptors located in the brainstem.[1] This selective binding leads to a reduction in systemic sympathetic tone, resulting in vasodilation and a decrease in blood pressure.[1] While it does have some affinity for α2-adrenergic receptors, its higher selectivity for imidazoline receptors is thought to contribute to its different side-effect profile compared to older centrally acting antihypertensives.[1]
Alpha-methyldopa is a prodrug that is converted to its active metabolite, alpha-methylnorepinephrine, in the brain.[2] Alpha-methylnorepinephrine then acts as an agonist at central α2-adrenergic receptors, which inhibits adrenergic neuronal outflow and reduces vasoconstrictor signals to the peripheral sympathetic nervous system.[2] This leads to a reduction in total peripheral resistance and blood pressure.
Signaling Pathway Diagrams
Head-to-Head Performance in Hypertensive Models
Direct comparative studies between this compound and alpha-methyldopa in the same hypertensive animal model are limited in publicly available literature. The following tables summarize data from separate studies conducted in spontaneously hypertensive rats (SHR), a common model for essential hypertension.
Table 1: Effect of this compound on Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg) | Route of Administration | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Study Reference |
| 0.1 - 1 | Intravenous | Dose-dependent reduction | Dose-dependent reduction | |
| 5 - 15 (per day) | Subcutaneous Infusion | Dose-dependent decrease | Dose-dependent decrease | |
| 0.2 - 3 | Not Specified | Dose-dependent reduction | Dose-dependent reduction |
Table 2: Effect of Alpha-Methyldopa on Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats (SHR)
| Dose | Route of Administration | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Study Reference |
| 5 g/L in drinking water (15 days) | Oral | ↓ 18.4 mmHg (from 176.2 to 157.8 mmHg) | ↑ 61.6 bpm (from 391.7 to 453.3 bpm) |
Note: The data in Tables 1 and 2 are from different studies and are not directly comparable due to variations in experimental protocols.
Experimental Protocols
The methodologies described in the cited studies provide a basis for understanding how these agents are evaluated in preclinical models.
General Experimental Workflow
Key Methodological Details from Cited Studies:
-
Animal Model: The most commonly used model in the cited studies is the Spontaneously Hypertensive Rat (SHR) , which genetically develops hypertension and is a well-established model for human essential hypertension.
-
Drug Administration:
-
This compound: Administered intravenously, subcutaneously, and orally (via gavage). Doses have ranged from 0.1 mg/kg to 15 mg/kg/day depending on the route and duration of the study.
-
Alpha-Methyldopa: Often administered orally, for instance, by dilution in drinking water over a period of several days.
-
-
Cardiovascular Measurements:
-
Blood pressure and heart rate are typically measured directly via intra-arterial catheters for continuous and accurate readings in conscious, freely moving animals.
-
-
Side Effect Assessment:
-
Sedation: Can be assessed by observing the animal's general activity levels or through specific tests like the barbiturate-induced sleeping time.
-
Locomotor Activity: Measured using automated activity monitoring systems.
-
Side-Effect Profile Comparison
A key differentiator between this compound and alpha-methyldopa in clinical use is their side-effect profile, which is also reflected in preclinical models.
Table 3: Comparative Side-Effect Profile in Animal Models
| Side Effect | This compound | Alpha-Methyldopa | Supporting Evidence |
| Sedation | Minimal to no sedative effects observed at antihypertensive doses. Did not prolong barbiturate-induced sleeping time in rats. | Associated with reduced locomotor activity, suggesting a sedative effect. | |
| Locomotor Activity | Did not modify spontaneous locomotor activity in rats at doses up to 2.5 mg/kg. | Significantly reduced locomotor activity in rats. | |
| Nephrotoxicity | Considered to cause moderate nephrotoxicity in one long-term rat study. | Identified as causing mild nephrotoxicity in the same long-term rat study. |
Summary and Conclusion
Both this compound and alpha-methyldopa effectively lower blood pressure in hypertensive animal models, primarily through a central mechanism of action that reduces sympathetic outflow.
-
Efficacy: Both drugs demonstrate significant antihypertensive effects. However, a direct quantitative comparison of potency from the available literature is challenging due to a lack of head-to-head studies with comparable experimental designs.
-
Mechanism: this compound's selectivity for imidazoline I1 receptors is a key distinction from alpha-methyldopa's active metabolite, which acts on α2-adrenergic receptors.
-
Side Effects: Preclinical data aligns with clinical observations, suggesting that this compound has a more favorable side-effect profile with regard to sedation and impact on locomotor activity compared to alpha-methyldopa. However, one study pointed to a comparatively higher potential for nephrotoxicity with long-term this compound administration in rats.
For researchers and drug development professionals, the choice between these two agents in a preclinical setting may depend on the specific research question. This compound offers a more targeted approach to imidazoline receptor modulation with potentially fewer central nervous system side effects, while alpha-methyldopa represents a classic, well-understood mechanism of central α2-adrenergic agonism. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of their relative efficacy and safety in hypertensive models.
References
A Comparative Study of the Cardiovascular Effects of Rilmenidine and Other Alpha-2 Adrenoceptor Agonists
A Comparison Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the cardiovascular effects of rilmenidine and other prominent alpha-2 adrenoceptor agonists, including clonidine and moxonidine. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Introduction
Alpha-2 adrenoceptor agonists are a class of drugs that lower blood pressure by stimulating alpha-2 adrenergic receptors in the central nervous system, which reduces sympathetic outflow from the brain. This compound and moxonidine are second-generation agonists that show greater selectivity for imidazoline I1 receptors over alpha-2 adrenoceptors compared to the first-generation agonist, clonidine.[1][2] This differential receptor affinity is believed to contribute to variations in their cardiovascular effects and side-effect profiles.[2]
Comparative Cardiovascular Effects
The primary cardiovascular effects of these agents are a reduction in blood pressure and heart rate. However, the magnitude of these effects and the accompanying hemodynamic changes can differ.
Effects on Blood Pressure and Heart Rate
This compound, clonidine, and moxonidine all effectively lower blood pressure. In conscious spontaneously hypertensive rats, both this compound and clonidine induce a transient initial increase in blood pressure, followed by a more sustained hypotensive effect.[3] However, studies in humans have shown that at therapeutic doses, this compound and clonidine produce comparable reductions in blood pressure.[2] For instance, a study in 333 hypertensive patients demonstrated that this compound (1-2 mg/day) and clonidine (0.15-0.3 mg/day) resulted in identical mean decreases in supine blood pressure of 19/12 mmHg (systolic/diastolic) after 6 weeks of treatment.
Moxonidine has also been shown to be an effective antihypertensive agent. A study in patients with essential hypertension showed that a single 0.4 mg oral dose of moxonidine significantly reduced blood pressure from 176/105 mmHg to 158/95 mmHg over a 4-hour period.
The effects on heart rate can be more variable. While alpha-2 agonists are generally associated with bradycardia, some studies suggest that this compound may have a lesser effect on heart rate compared to clonidine. In conscious dogs, both this compound and clonidine decreased sinus rate, though this compound was found to be less potent in this regard.
Table 1: Comparative Effects on Blood Pressure and Heart Rate in Humans
| Drug | Dose | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Change in Heart Rate (bpm) | Study Population | Citation |
| This compound | 1-2 mg/day | ↓ 19 | ↓ 12 | No significant change | Hypertensive patients | |
| Clonidine | 0.15-0.3 mg/day | ↓ 19 | ↓ 12 | ↓ | Hypertensive patients | |
| Moxonidine | 0.4 mg (single dose) | ↓ 18 | ↓ 10 | Slight increase (69 to 75) | Hypertensive patients | |
| Moxonidine | 200 µg (single dose) | ↓ 5.6 | ↓ 0.8 | No change | Normotensive subjects | |
| Clonidine | 200 µg (single dose) | ↓ 13.3 | ↓ 5.3 | No change | Normotensive subjects |
Table 2: Comparative Effects on Blood Pressure and Heart Rate in Conscious Spontaneously Hypertensive Rats
| Drug | Dose (i.v.) | Initial BP Response | Sustained BP Response | Change in Heart Rate | Citation |
| This compound | 0.2-3 mg/kg | Hypertensive | Hypotensive | ↓ | |
| Clonidine | 3-30 µg/kg | Hypertensive | Hypotensive | ↓ |
Hemodynamic Effects
Beyond blood pressure and heart rate, these agonists influence other hemodynamic parameters. Moxonidine has been shown to decrease systemic vascular resistance while having minimal effect on cardiac output and stroke volume. In conscious spontaneously hypertensive rats, both this compound and clonidine initially cause generalized vasoconstriction, which is more pronounced with this compound. During the subsequent hypotensive phase, clonidine appears to be a more potent mesenteric and hindquarter vasodilator than this compound.
Receptor Selectivity and Signaling Pathways
The cardiovascular effects of these drugs are intrinsically linked to their interaction with alpha-2 adrenoceptors and I1-imidazoline receptors.
Receptor Affinity
This compound and moxonidine exhibit a higher affinity for I1-imidazoline receptors compared to alpha-2 adrenoceptors, whereas clonidine has a more balanced affinity for both. This selectivity is thought to be responsible for the reduced incidence of side effects like sedation and dry mouth with the second-generation agents.
Table 3: Receptor Selectivity Profile
| Compound | Receptor Affinity |
| This compound | I1-imidazoline > Alpha-2 Adrenoceptor |
| Moxonidine | I1-imidazoline > Alpha-2 Adrenoceptor |
| Clonidine | I1-imidazoline ≈ Alpha-2 Adrenoceptor |
Signaling Pathways
The signaling pathways activated by alpha-2 adrenoceptors and I1-imidazoline receptors are distinct.
Alpha-2 Adrenergic Receptor Signaling:
Activation of alpha-2 adrenoceptors, which are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein, leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels, leading to reduced neurotransmitter release and a subsequent decrease in sympathetic outflow.
I1-Imidazoline Receptor Signaling:
The I1-imidazoline receptor signaling pathway is less definitively characterized but is not coupled to the conventional adenylyl cyclase pathway. Evidence suggests that its activation is linked to the hydrolysis of choline phospholipids, leading to the generation of second messengers like diacylglycerol and arachidonic acid. One proposed pathway involves the activation of phosphatidylcholine-specific phospholipase C (PC-PLC).
Experimental Protocols
The following are generalized protocols for key experiments used to compare the cardiovascular effects of alpha-2 adrenoceptor agonists.
Measurement of Blood Pressure in Conscious Rats
This protocol allows for the direct measurement of blood pressure and heart rate in conscious, unrestrained animals, providing data that is not confounded by the effects of anesthesia.
Detailed Steps:
-
Animal Preparation: Adult male spontaneously hypertensive rats (SHR) are often used as a model for essential hypertension. Under anesthesia, a catheter is surgically implanted into the femoral or carotid artery for direct blood pressure measurement. The catheter is exteriorized at the back of the neck. Animals are allowed a recovery period of at least 24 hours.
-
Acclimatization: On the day of the experiment, rats are placed in individual cages in a quiet room and allowed to acclimatize for at least 30 minutes.
-
Baseline Recording: The arterial catheter is connected to a pressure transducer, and baseline blood pressure and heart rate are recorded continuously for a stable period (e.g., 30-60 minutes).
-
Drug Administration: this compound, clonidine, or other agonists are administered intravenously via a previously implanted jugular vein catheter or orally via gavage.
-
Post-Administration Recording: Blood pressure and heart rate are continuously monitored for a specified period (e.g., 2-4 hours) after drug administration.
-
Data Analysis: The recorded data is analyzed to determine the mean arterial pressure (MAP) and heart rate. Changes from baseline are calculated and compared between different drug treatment groups.
Radioligand Binding Assay for Receptor Affinity
This in vitro assay is used to determine the binding affinity of a drug for a specific receptor, in this case, alpha-2 adrenoceptors and I1-imidazoline receptors.
Detailed Steps:
-
Membrane Preparation: Tissues or cells expressing the target receptors (e.g., brainstem for I1 receptors, cerebral cortex for alpha-2 receptors) are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]clonidine) and varying concentrations of the unlabeled test drug (e.g., this compound).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which reflects the affinity of the drug for the receptor, is then calculated from the IC50 value.
Assessment of Baroreflex Sensitivity
Baroreflex sensitivity (BRS) is a measure of the heart rate response to changes in blood pressure and is an important indicator of autonomic function.
Detailed Steps:
-
Animal Preparation: Similar to the blood pressure measurement protocol, rats are instrumented with arterial and venous catheters.
-
Baseline Recording: Baseline blood pressure and heart rate are recorded.
-
Pharmacological Challenge: A pressor agent (e.g., phenylephrine) is administered intravenously to induce a rise in blood pressure, and a depressor agent (e.g., sodium nitroprusside) is given to cause a fall in blood pressure.
-
Recording of Responses: The resulting changes in blood pressure and the reflex changes in heart rate are recorded.
-
Data Analysis: BRS is calculated as the slope of the linear relationship between the change in systolic blood pressure and the corresponding change in the R-R interval (the inverse of heart rate). This is often done separately for the pressor and depressor responses.
Conclusion
This compound and other second-generation alpha-2 adrenoceptor agonists like moxonidine offer effective blood pressure control with a potentially more favorable side-effect profile compared to older agents such as clonidine. This advantage is largely attributed to their higher selectivity for I1-imidazoline receptors over alpha-2 adrenoceptors. The distinct signaling pathways associated with these receptors underscore the importance of this selectivity in mediating their cardiovascular effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and novel compounds in the field of cardiovascular drug development.
References
- 1. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicenter double-blind comparative study of this compound and clonidine in 333 hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regional hemodynamic effects of this compound and clonidine in the conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Rilmenidine: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of pharmaceutical compounds is a critical component of laboratory operations. For researchers, scientists, and drug development professionals working with Rilmenidine, a potent I1-imidazoline receptor agonist, understanding the proper disposal procedures is paramount to maintaining a safe workplace and minimizing environmental impact.
Core Principles of Pharmaceutical Waste Management
The primary goal of pharmaceutical waste disposal is to prevent the contamination of water systems and accidental exposure to humans or wildlife. The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) provide a framework for managing pharmaceutical waste, which generally prioritizes take-back programs.[1][2][3] When such programs are not accessible for laboratory waste, specific on-site procedures must be followed.
A Safety Data Sheet (SDS) for a related compound, this compound-d4, indicates that it is considered slightly hazardous to water and should not be disposed of in household garbage or allowed to enter sewage systems. This information underscores the need for careful handling and disposal of this compound waste.
Quantitative Data and Chemical Properties
A summary of this compound's relevant chemical and physical properties is provided below to inform handling and disposal decisions.
| Property | Value | Citation |
| Molecular Formula | C10H16N2O | [4] |
| Molar Mass | 180.25 g/mol | |
| Melting Point | 106-107 °C | |
| Solubility in Water | 7.3 mg/mL | |
| WGK (Water Hazard Class) | 3 (for this compound) | |
| Acute Toxicity (Oral LD50, mice) | 375 mg/kg | |
| Acute Toxicity (Oral LD50, rats) | 295 mg/kg |
Procedural Guidance for this compound Disposal
In the absence of a specific protocol for this compound, the following step-by-step process, adapted from general guidelines for pharmaceutical waste, should be implemented.
Experimental Protocol for On-Site Neutralization and Disposal:
-
Segregation of Waste: Isolate all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Deactivation (for non-hazardous waste streams):
-
For trace amounts of this compound on disposable labware, decontaminate by rinsing with a suitable solvent (e.g., ethanol), collecting the rinsate as chemical waste.
-
For bulk powder or solutions, prepare for disposal by mixing with an inert, non-palatable substance. This can include materials like cat litter or sand. The goal is to render the compound unusable and prevent it from leaching into the environment.
-
-
Packaging for Disposal:
-
Place the mixture into a sealed, leak-proof container.
-
Clearly label the container as "Hazardous Waste" or "Chemical Waste" and include the name "this compound."
-
-
Final Disposal:
-
Transfer the sealed container to your institution's designated hazardous waste storage area.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Important Considerations:
-
Do Not Flush: this compound should not be flushed down the drain or toilet unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.
-
Consult Institutional Guidelines: Always adhere to your organization's specific protocols for chemical and pharmaceutical waste disposal. Your EHS department is the primary resource for guidance.
-
Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Rilmenidine
For laboratory professionals engaged in the vital work of drug discovery and development, ensuring a safe handling environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Rilmenidine, a potent α2-adrenergic agonist. Adherence to these procedural steps will minimize risk and ensure the integrity of your research.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a substance classified as a toxic solid that can cause skin, eye, and respiratory irritation, a multi-layered approach to safety is crucial.[1][2] This includes a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls:
-
Ventilation: All handling of this compound powder should occur in a well-ventilated area.[1][3] The primary recommendation is to use a chemical fume hood or an exhaust booth equipped with an integrated air filter to minimize inhalation exposure.
Personal Protective Equipment:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield to protect against dust particles and splashes.
-
Hand Protection: Chemical-impermeable gloves are mandatory to prevent skin contact. Nitrile or neoprene gloves are suitable options. Always inspect gloves for integrity before use and wash hands thoroughly after handling.
-
Body Protection: A lab coat or other suitable protective clothing should be worn to prevent contamination of personal clothing.
-
Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are not sufficient, a NIOSH-approved respirator appropriate for the exposure level should be used.
| Hazard | CAS Number | GHS Classification | Pictogram |
| This compound | 54187-04-1 | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3) |
|
| This compound Phosphate | 85409-38-7 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
|
| This compound (hemifumarate) | 207572-68-7 | Not classified as hazardous according to GHS. | No pictogram required. |
Operational Procedures for Safe Handling
A systematic workflow is essential to minimize the risk of exposure and contamination when working with this compound.
Emergency Protocols
In the event of accidental exposure, immediate and appropriate action is critical.
First-Aid Measures:
-
Skin Contact: Immediately take off contaminated clothing. Wipe off as much of the substance as possible using a clean, soft, absorbent material and then wash the affected area with plenty of soap and water. Consult a doctor if irritation persists.
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids wide open. Seek immediate medical attention.
-
Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.
-
Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: All waste containing this compound, including empty containers, contaminated PPE, and cleaning materials, should be collected in a designated, properly labeled, and sealed container for hazardous waste.
-
Disposal Regulations: Dispose of this material and its container at a hazardous or special waste collection point in accordance with local, regional, and national regulations. Do not empty into drains or release into the environment.
By implementing these safety protocols, researchers can confidently handle this compound while maintaining a secure and controlled laboratory environment, thereby fostering a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
